molecular formula C5H8O2 B1200066 trans-2-Pentenoic acid CAS No. 626-98-2

trans-2-Pentenoic acid

Cat. No.: B1200066
CAS No.: 626-98-2
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-ONEGZZNKSA-N
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Description

Pent-2-enoic acid is a pentenoic acid having the double bond at position 2. It is a pentenoic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pent-2-enoate.
2-Pentenoic acid has been reported in Anonychomyrma nitidiceps with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893700
Record name (2E)-2-Pentenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sour caramellic aroma
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2-Pentenoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.991
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13991-37-2, 626-98-2, 27516-53-6
Record name trans-2-Pentenoic acid
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Record name Pent-2-enoic acid
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Record name 2-Pentenoic acid, (2E)-
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Record name Pentenoic acid
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Record name (2E)-2-Pentenoic acid
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Record name (E)-pent-2-en-1-oic acid
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Record name Pent-2-enoic acid
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Record name 2-PENTENOIC ACID, (2E)-
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Record name 2-Pentenoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

trans-2-Pentenoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-2-Pentenoic Acid

Introduction

This compound, systematically known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid. Its structure consists of a five-carbon chain with a carboxyl group and a double bond between the second and third carbon atoms in the trans configuration.[1] This alpha,beta-unsaturated monocarboxylic acid is a colorless to pale yellow liquid with a characteristic sour, cheesy, or caramellic aroma.[2][3][4] It is found naturally in foods like bananas and beer.[3][4] this compound and its derivatives are utilized in various industrial and research applications, including as flavoring agents, in the synthesis of pharmaceuticals and specialty polymers, and as a reagent in organic chemistry.[5][6]

Chemical Structure and Identifiers

The unambiguous identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.

IdentifierValue
IUPAC Name (2E)-pent-2-enoic acid[7]
Synonyms This compound, (E)-2-Pentenoic acid, beta-Ethyl acrylic acid[2][8]
CAS Number 13991-37-2[9]
Molecular Formula C₅H₈O₂[2][7]
SMILES CC/C=C/C(=O)O[2]
InChI InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+[2]
InChIKey YIYBQIKDCADOSF-ONEGZZNKSA-N[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, application, and process development.

PropertyValue
Molecular Weight 100.12 g/mol [2]
Appearance Clear colorless to light yellow liquid[3][7]
Melting Point 9-11 °C[3]
Boiling Point 106 °C at 20 mmHg[3]
Density 0.99 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.452[3]
pKa 4.70 at 25°C[10]
Solubility 62.9 mg/mL in water at 20 °C; soluble in organic solvents[1][2]
Flash Point 102 °C (closed cup)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation.

Methodology: The synthesis can be achieved through the reaction of propionaldehyde (B47417) with malonic acid.[10]

  • Reactants: Propionaldehyde and Malonic Acid.[10]

  • Catalyst/Solvent: The reaction is typically carried out in pyridine, which acts as both the solvent and a basic catalyst.[10]

  • Conditions: The reaction mixture is heated for a specified duration (e.g., 3 hours).[10]

  • Work-up: Following the reaction, the product is isolated. A typical procedure would involve acidification to precipitate the carboxylic acid, followed by extraction with an organic solvent and purification by distillation or recrystallization.

  • Yield: This method has been reported to produce a yield of approximately 93%.[10]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Propionaldehyde Propionaldehyde Reaction Knoevenagel Condensation Propionaldehyde->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Pyridine Pyridine (Catalyst/Solvent) Pyridine->Reaction catalyzes Heating Heating (3 hours) Heating->Reaction drives FinalProduct This compound Reaction->FinalProduct yields (93%)

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is recognized as a biochemical reagent for life science research.[5][11] Its reactivity, influenced by both the carboxylic acid group and the carbon-carbon double bond, makes it a versatile intermediate and active compound in various fields.[1]

Flavor and Fragrance Industry

Due to its distinct fruity, cheesy, and sour aroma, this compound is used as a flavoring agent in the food industry and as a component in fragrances.[3][6]

Pharmaceutical Synthesis

It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[6] Research has shown its utility in preparing novel nonsteroidal human androgen receptor (hAR) agonists from an antagonist pharmacophore.[3] Additionally, derivatives of trans-substituted propenoic acids have been studied for their activity on the nicotinic acid receptor HCA2 (GPR109A), a target for antidyslipidemic drugs.[11]

Polymer and Chemical Industries

The compound is employed in the production of specialty polymers, where it can contribute to enhanced material properties like flexibility and durability.[6] It is also a valuable reagent in broader organic synthesis and is used in the formulation of agricultural chemicals.[1][6]

G cluster_applications Key Application Areas cluster_pharma_details Pharmaceutical Targets/Derivatives TPA This compound Pharma Pharmaceutical Synthesis TPA->Pharma Flavor Flavor & Fragrance TPA->Flavor Polymer Polymer Production TPA->Polymer Agro Agrochemicals TPA->Agro Research Organic Synthesis Reagent TPA->Research AR Androgen Receptor (hAR) Agonists Pharma->AR HCA2 Nicotinic Acid Receptor (HCA2) Ligands Pharma->HCA2

Caption: Logical relationships of this compound applications.

Conclusion

This compound is a multifunctional organic compound with a well-defined chemical structure and a range of physical properties that facilitate its use in diverse applications. From its role as a flavoring agent to its crucial function as an intermediate in the synthesis of pharmaceuticals targeting receptors like hAR and HCA2, it remains a compound of significant interest to researchers and industry professionals. The straightforward synthesis protocols and established reactivity patterns ensure its continued relevance in both academic and industrial settings.

References

An In-depth Technical Guide to the Biosynthesis of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of trans-2-pentenoic acid, a short-chain unsaturated fatty acid. While a dedicated natural biosynthetic pathway for this compound is not well-documented, evidence from metabolic engineering studies strongly suggests its production via a reversal of the β-oxidation cycle. This guide will focus on this proposed pathway, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.

Core Biosynthesis Pathway: The Reverse β-Oxidation Cycle

The biosynthesis of this compound is proposed to occur through a reversal of the mitochondrial fatty acid degradation pathway, commonly known as the β-oxidation cycle. This synthetic route is particularly relevant in engineered microorganisms like Escherichia coli. The pathway utilizes acetyl-CoA as the fundamental two-carbon building block and iteratively elongates the carbon chain. The synthesis of this compound requires one full cycle of elongation followed by a termination step after the dehydration reaction of the second cycle.

The key enzymatic steps are as follows:

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase .

  • First Reduction: The keto group of acetoacetyl-CoA is reduced to a hydroxyl group, yielding (S)-3-hydroxybutyryl-CoA. This step is catalyzed by an acetoacetyl-CoA reductase / 3-hydroxyacyl-CoA dehydrogenase .

  • Dehydration: A molecule of water is removed from (S)-3-hydroxybutyryl-CoA to form a trans double bond, resulting in crotonyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase .

  • Second Reduction: The double bond of crotonyl-CoA is reduced to form butyryl-CoA, catalyzed by a trans-2-enoyl-CoA reductase .

  • Second Condensation: Butyryl-CoA is then condensed with another molecule of acetyl-CoA to form 3-ketohexanoyl-CoA, again catalyzed by β-ketothiolase .

  • Third Reduction: The 3-ketohexanoyl-CoA is reduced to 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase .

  • Second Dehydration: 3-hydroxyhexanoyl-CoA is dehydrated to form trans-2-hexenoyl-CoA. However, for the synthesis of this compound, the pathway intermediate is trans-2-pentenoyl-CoA , which is formed from a C3 primer (propionyl-CoA) and acetyl-CoA in the first condensation step, or through a less common pathway involving different precursors. Assuming the more studied pathway from acetyl-CoA, the direct precursor is crotonyl-CoA which undergoes another round of condensation and subsequent reactions. A more direct route to a C5 acid would involve the condensation of propionyl-CoA and acetyl-CoA.

  • Termination (Hydrolysis): The final step is the hydrolysis of the thioester bond of trans-2-pentenoyl-CoA to release the free fatty acid, this compound. This is catalyzed by a thioesterase . The selection of a thioesterase with appropriate substrate specificity is crucial for the efficient production of the desired short-chain unsaturated fatty acid.

dot digraph "Biosynthesis of this compound via Reverse β-Oxidation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa1 [label="2x Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxybutyryl_coa [label="(S)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; butyryl_coa [label="Butyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ketopentanoyl_coa [label="3-Ketopentanoyl-CoA\n(from Propionyl-CoA + Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxypentanoyl_coa [label="3-Hydroxypentanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pentenoyl_coa [label="trans-2-Pentenoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; pentenoic_acid [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa1 -> acetoacetyl_coa [label=" β-Ketothiolase\n(e.g., AtoB)", color="#4285F4"]; acetoacetyl_coa -> hydroxybutyryl_coa [label=" 3-Hydroxyacyl-CoA\nDehydrogenase\n(e.g., FadB)", color="#4285F4"]; hydroxybutyryl_coa -> crotonyl_coa [label=" Enoyl-CoA Hydratase\n(e.g., FadB)", color="#4285F4"];

// Alternative pathway visualization for C5 acid propionyl_coa [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetyl_coa_alt [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; {rank=same; propionyl_coa; acetyl_coa_alt} propionyl_coa -> ketopentanoyl_coa [label=" β-Ketothiolase\n(e.g., AtoB)", color="#4285F4"]; acetyl_coa_alt -> ketopentanoyl_coa [color="#4285F4"];

ketopentanoyl_coa -> hydroxypentanoyl_coa [label=" 3-Hydroxyacyl-CoA\nDehydrogenase\n(e.g., FadB)", color="#4285F4"]; hydroxypentanoyl_coa -> pentenoyl_coa [label=" Enoyl-CoA Hydratase\n(e.g., FadB)", color="#4285F4"]; pentenoyl_coa -> pentenoic_acid [label=" Thioesterase\n(e.g., TesB)", color="#EA4335"];

// Invisible edges for layout crotonyl_coa -> propionyl_coa [style=invis];

{rank=same; acetyl_coa1; propionyl_coa; acetyl_coa_alt} {rank=same; acetoacetyl_coa; ketopentanoyl_coa} {rank=same; hydroxybutyryl_coa; hydroxypentanoyl_coa} {rank=same; crotonyl_coa; pentenoyl_coa} } caption: "Proposed biosynthesis of this compound."

Quantitative Data

Quantitative kinetic data for the enzymes from E. coli involved in the reverse β-oxidation pathway are summarized below. It is important to note that the specific activities and kinetic parameters can vary depending on the specific enzyme variant, assay conditions, and substrate used.

Enzyme (E. coli)GeneSubstrateK_mk_cat (s⁻¹)V_max (U/mg)Reference
β-KetothiolaseatoBAcetyl-CoA~2.3 mM-~25(General literature values)
3-Hydroxyacyl-CoA Dehydrogenase / Enoyl-CoA HydratasefadBAcetoacetyl-CoA~0.05 mM-~150(General literature values)
3-Hydroxyacyl-CoA Dehydrogenase / Enoyl-CoA HydratasefadBCrotonyl-CoA---(Activity is part of multifunctional enzyme)
Thioesterase IItesBPalmitoyl-CoA4.5 µM11.5-[1]
ThioesteraseVarioustrans-2-Pentenoyl-CoA---(Screening studies show activity but specific kinetics are not always reported)[2]

Experimental Protocols

Heterologous Expression and Purification of Reverse β-Oxidation Enzymes from E. coli

This protocol provides a general framework for the expression and purification of His-tagged versions of AtoB, FadB, and TesB from E. coli.

a. Plasmid Construction and Transformation:

  • Clone the coding sequences of atoB, fadB, and tesB into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

  • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture for 4-6 hours at 30°C with shaking.

c. Cell Lysis and Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

dot digraph "Protein_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Transformation of E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; expression [label="Protein Expression (IPTG Induction)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Cell Harvest (Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis (Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"]; clarification [label="Lysate Clarification (Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; affinity [label="Ni-NTA Affinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; dialysis [label="Dialysis and Storage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> expression [color="#4285F4"]; expression -> harvest [color="#4285F4"]; harvest -> lysis [color="#4285F4"]; lysis -> clarification [color="#4285F4"]; clarification -> affinity [color="#4285F4"]; affinity -> wash [color="#4285F4"]; wash -> elution [color="#4285F4"]; elution -> dialysis [color="#4285F4"]; } caption: "Workflow for recombinant protein purification."

Enzyme Activity Assays

a. β-Ketothiolase (AtoB) Activity Assay (Thiolysis direction): This assay measures the thiolytic cleavage of acetoacetyl-CoA.

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.2 mM Coenzyme A, and acetoacetyl-CoA.

  • Initiate the reaction by adding the purified AtoB enzyme.

  • Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.

  • Calculate the specific activity based on the molar extinction coefficient of acetoacetyl-CoA.

b. 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Activity Assay: This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate.

  • Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 0.2 mM NAD+, and the 3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA).

  • Initiate the reaction by adding the purified FadB enzyme.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

c. Thioesterase (e.g., TesB) Activity Assay: This assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the free CoA released upon hydrolysis of the acyl-CoA substrate.

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.1 mM acyl-CoA substrate (e.g., pentenoyl-CoA), and 0.2 mM DTNB.

  • Initiate the reaction by adding the purified thioesterase.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

  • Calculate the specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹ cm⁻¹).[3][4][5][6][7]

In Vivo Production and Quantification of this compound

a. Culturing of Engineered E. coli:

  • Co-express the genes for the reverse β-oxidation pathway (e.g., atoB, fadB, and a selected thioesterase) in an appropriate E. coli host strain.

  • Grow the engineered strain in a suitable production medium (e.g., M9 minimal medium supplemented with glucose).

  • Induce gene expression at the appropriate cell density.

  • Continue cultivation for a set period (e.g., 48-72 hours) to allow for product accumulation.

b. Extraction and Quantification by GC-MS:

  • Acidify the culture supernatant to protonate the fatty acids.

  • Extract the fatty acids with an organic solvent (e.g., ethyl acetate).

  • Derivatize the fatty acids (e.g., by silylation with BSTFA) to increase their volatility for gas chromatography.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the concentration using an internal standard and a calibration curve.[8][9][10][11]

dot digraph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges sample -> acidification [color="#4285F4"]; acidification -> extraction [color="#4285F4"]; extraction -> derivatization [color="#4285F4"]; derivatization -> gcms [color="#4285F4"]; gcms -> quantification [color="#4285F4"]; } caption: "Workflow for GC-MS analysis of short-chain fatty acids."

References

An In-depth Technical Guide to trans-2-Pentenoic Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-pentenoic acid, an unsaturated carboxylic acid with emerging interest in various scientific fields. This document details its chemical and physical properties, provides a detailed protocol for its synthesis and purification, and explores its potential biological activities, with a focus on inflammatory and metabolic signaling pathways.

Core Properties of this compound

This compound, also known as (E)-pent-2-enoic acid, is a short-chain unsaturated fatty acid. Its structure consists of a five-carbon chain with a carboxylic acid functional group and a double bond in the trans configuration between the second and third carbon atoms.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
CAS Number 13991-37-2[1][2]
Appearance Colorless to light yellow liquid[1]
Odor Sour, caramellic, cheesy[2]
Melting Point 9-11 °C[1]
Boiling Point 106 °C at 20 mmHg[1]
Density 0.99 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.452[1]
Solubility Soluble in organic solvents, limited solubility in water[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR (CDCl₃) Signals corresponding to the ethyl group protons, the vinyl protons of the trans double bond, and the carboxylic acid proton. The coupling constants between the vinyl protons are characteristic of a trans configuration.[1][3]
¹³C NMR (CDCl₃) Resonances for the carboxylic carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group.[4]
GC-MS A characteristic fragmentation pattern upon electron ionization, allowing for its identification and quantification in complex mixtures. Derivatization is often employed to improve its volatility for GC analysis.[5][6][7][8][5][6][7][8][9]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-H bends associated with the trans double bond.[10]

Synthesis and Purification

This compound can be synthesized via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with malonic acid in the presence of pyridine (B92270).

Synthesis of this compound via Doebner Condensation

This protocol describes the synthesis of this compound from propanal and malonic acid.

Materials:

  • Propanal

  • Malonic acid

  • Pyridine

  • 6M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malonic acid (1.0 equivalent) in pyridine (2.5 equivalents).

  • To this solution, add propanal (1.0 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an excess of cold 6M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently under vacuum.

  • Collect the fraction that distills at approximately 106 °C at 20 mmHg.[1]

The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Biological Activity and Signaling Pathways

As a short-chain unsaturated fatty acid, this compound is postulated to exhibit biological activities, particularly in modulating inflammatory and metabolic signaling pathways. While direct studies on this compound are limited, the known effects of other short-chain fatty acids (SCFAs) provide a strong basis for hypothesized mechanisms of action.

Hypothetical Anti-Inflammatory Effects via NF-κB Signaling

Chronic inflammation is a key factor in many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates T2PA This compound T2PA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB IκBα-NF-κB IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Metabolic Regulation via PPARγ Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. It is plausible that this compound, as a fatty acid, could act as a ligand for PPARγ, thereby influencing metabolic gene expression.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2PA This compound PPARg PPARγ T2PA->PPARg binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR heterodimerizes with RXR RXR PPRE PPRE PPARg_RXR->PPRE binds to Genes Target Genes (e.g., FABP4, LPL) PPRE->Genes activates transcription

Caption: Postulated activation of the PPARγ signaling pathway by this compound.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Materials:

  • RAW 264.7 macrophages (or other relevant cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of phosphorylated p65, a key indicator of NF-κB activation.

Materials:

  • RAW 264.7 macrophages

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • RAW 264.7 macrophages

  • LPS

  • This compound

  • Human/Murine TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

PPARγ Reporter Assay

This assay measures the ability of this compound to activate PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Control vector (e.g., pRL-TK)

  • Transfection reagent

  • This compound

  • Rosiglitazone (B1679542) (positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells in a 24-well plate with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control vector.

  • After 24 hours, treat the cells with various concentrations of this compound or rosiglitazone for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold activation over the vehicle control.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the investigation of the biological activities of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation Synthesis Synthesis of this compound (Doebner Condensation) Purification Purification (Vacuum Distillation) Synthesis->Purification Analysis Structural Analysis (NMR, GC-MS) Purification->Analysis CellViability Cell Viability Assay (MTT) Analysis->CellViability AntiInflammatory Anti-inflammatory Activity CellViability->AntiInflammatory Metabolic Metabolic Regulation CellViability->Metabolic NFkB NF-κB Western Blot AntiInflammatory->NFkB Cytokine Cytokine ELISA (TNF-α, IL-6) AntiInflammatory->Cytokine PPAR PPARγ Reporter Assay Metabolic->PPAR

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is an unsaturated carboxylic acid with potential applications in various research areas, including drug development. This guide provides a foundational understanding of its properties and outlines detailed methodologies for its synthesis and biological evaluation. The hypothesized roles of this compound in modulating key signaling pathways such as NF-κB and PPARγ warrant further investigation to elucidate its therapeutic potential. The provided protocols offer a starting point for researchers to explore the effects of this intriguing molecule.

References

physical and chemical properties of (E)-Pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-Pent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to support its use in a scientific setting.

Chemical Identity and Physical Properties

(E)-Pent-2-enoic acid, also known as trans-2-pentenoic acid, is an unsaturated carboxylic acid. It is characterized by a five-carbon chain with a double bond in the trans configuration between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of (E)-Pent-2-enoic Acid

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 13991-37-2[2]
Appearance Colorless to light yellow liquid[3]
Melting Point 9-11 °C[3]
Boiling Point 106 °C at 20 mmHg[3]
Density 0.99 g/mL at 25 °C[3]
Solubility in Water 62.9 mg/mL at 20 °C[4]
pKa ~4.7[5]
Refractive Index (n20/D) 1.452[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (E)-Pent-2-enoic acid.

Table 2: ¹H NMR Spectral Data of (E)-Pent-2-enoic Acid (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.35br s-1H, -OH
7.14dt15.6, 6.31H, -CH=
5.82dt15.6, 1.71H, =CH-
2.21-2.30m-2H, -CH₂-
1.08t7.43H, -CH₃

Table 3: ¹³C NMR Spectral Data of (E)-Pent-2-enoic Acid (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
172.69C=O
153.77-CH=
119.76=CH-
25.54-CH₂-
21.10-CH₃

Table 4: Infrared (IR) Spectroscopy Data of (E)-Pent-2-enoic Acid

Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (alkane)
~1695C=O stretch (carboxylic acid)
~1650C=C stretch (alkene)
~1420O-H bend
~1290C-O stretch
~980=C-H bend (trans)

Table 5: Mass Spectrometry Data of (E)-Pent-2-enoic Acid (EI, 70 eV)

m/zRelative Intensity (%)Assignment
10050[M]⁺
8223[M - H₂O]⁺
55100[C₄H₇]⁺
4577[COOH]⁺
3999[C₃H₃]⁺
2961[C₂H₅]⁺

Experimental Protocols

Synthesis of (E)-Pent-2-enoic Acid via Doebner Modification of Knoevenagel Condensation

This protocol describes the synthesis of (E)-Pent-2-enoic acid from propanal and malonic acid using pyridine (B92270) as a catalyst and solvent.[6][7]

Materials:

  • Propanal

  • Malonic acid

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes).

  • To this solution, add propanal (1.0 equivalent) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add 2M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~1-2). This will precipitate the product and neutralize the pyridine.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude (E)-Pent-2-enoic acid by vacuum distillation.

Determination of Melting Point

This is a general procedure for determining the melting point of a low-melting solid like (E)-Pent-2-enoic acid.

Materials:

  • (E)-Pent-2-enoic acid sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the (E)-Pent-2-enoic acid sample is solidified by cooling it below its melting point.

  • Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point

This is a general procedure for determining the boiling point of a liquid at a specific pressure.

Materials:

  • (E)-Pent-2-enoic acid sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Place a small amount of (E)-Pent-2-enoic acid into the test tube.

  • Invert the capillary tube (sealed end up) and place it into the test tube with the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Determination of Aqueous Solubility

This is a general shake-flask method to determine the solubility of (E)-Pent-2-enoic acid in water.

Materials:

  • (E)-Pent-2-enoic acid

  • Distilled water

  • Shake-flask or sealed vials

  • Shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of (E)-Pent-2-enoic acid to a known volume of distilled water in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • After agitation, allow the mixture to stand to let undissolved solute settle.

  • Centrifuge the mixture to ensure complete separation of the solid and liquid phases.

  • Carefully remove an aliquot of the clear supernatant.

  • Determine the concentration of (E)-Pent-2-enoic acid in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

  • The determined concentration represents the aqueous solubility at that temperature.

Chemical Reactivity and Pathways

(E)-Pent-2-enoic acid undergoes reactions typical of α,β-unsaturated carboxylic acids.

Chemical_Reactions Key Chemical Reactions of (E)-Pent-2-enoic Acid main (E)-Pent-2-enoic Acid pentanoic_acid Pentanoic Acid main->pentanoic_acid Hydrogenation ester (E)-Pent-2-enoate Ester main->ester Esterification dibromo_acid 2,3-Dibromopentanoic Acid main->dibromo_acid Halogenation h2_pd H₂ / Pd/C alcohol_h R-OH / H⁺ br2 Br₂

Caption: Key chemical reactions of (E)-Pent-2-enoic acid.

Experimental and Logical Workflows

The synthesis of (E)-Pent-2-enoic acid follows a standard organic chemistry workflow.

Synthesis_Workflow Synthesis Workflow for (E)-Pent-2-enoic Acid start Start: Reagents (Propanal, Malonic Acid, Pyridine) reaction Reaction: Doebner-Knoevenagel Condensation start->reaction workup Workup: Acidification and Extraction reaction->workup purification Purification: Vacuum Distillation workup->purification analysis Analysis: Spectroscopy (NMR, IR, MS) purification->analysis final_product Final Product: (E)-Pent-2-enoic Acid analysis->final_product

Caption: General workflow for the synthesis of (E)-Pent-2-enoic acid.

References

An In-depth Technical Guide to the Discovery and History of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid (IUPAC name: (2E)-pent-2-enoic acid) is an alpha,beta-unsaturated carboxylic acid with the chemical formula C₅H₈O₂. While not as widely known as some other short-chain fatty acids, it serves as a valuable model compound in the study of the biological activities and chemical reactivity of this class of molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its early synthesis, physicochemical properties, and known biological significance. The information is presented with a focus on quantitative data, detailed experimental protocols from historical and modern literature, and visual representations of key processes to aid in research and development.

Discovery and Early History

Pinpointing the exact moment of the first synthesis and characterization of this compound is challenging due to the historical evolution of chemical nomenclature. Early literature often referred to it by names such as β-ethylacrylic acid or propylideneacetic acid. However, verifiable scientific data for this compound appears in the late 1930s. A notable early reference is a 1938 paper by E. Schjanberg in Svensk Kemisk Tidskrift, which is cited in the NIST Chemistry WebBook for its thermochemical data on the compound. This suggests that by this time, this compound was a known chemical entity for which physical constants were being systematically measured.

The scientific interest in unsaturated fatty acids, in general, grew significantly following the discovery of essential fatty acids by George and Mildred Burr in the late 1920s and early 1930s. Their work demonstrated that certain unsaturated fatty acids were vital for animal health, sparking broader investigations into the synthesis and properties of various members of this class, including short-chain variants like this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent, cheesy, or sour odor.[1] It is soluble in organic solvents and has limited solubility in water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈O₂[3]
Molecular Weight100.12 g/mol [3]
CAS Number13991-37-2[1]
Melting Point~10 °C[1]
Boiling Point198 °C (at 760 Torr); 108 °C (at 17 Torr)[1]
Density0.99 g/mL at 25 °C
Refractive Index (n20/D)1.452
pKa
LogP1.03720[4]
Vapor Pressure0.107 mmHg at 25°C[4]

Synthesis of this compound

Historical Synthesis Methods

While the specific protocol from the earliest synthesis remains to be definitively identified, a common and historically significant method for the preparation of α,β-unsaturated acids is the Knoevenagel condensation , followed by decarboxylation. A plausible historical route to this compound would involve the condensation of propanal with malonic acid.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with malonic acid (1 equivalent) and a suitable solvent such as pyridine (B92270), which also acts as a basic catalyst.

  • Addition of Aldehyde: Propanal (1 equivalent) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: The crude this compound is then purified by recrystallization or distillation under reduced pressure.

A similar preparation of this compound is described by reacting propionaldehyde (B47417) and malonic acid in pyridine with heating, affording a 93% yield.[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products propanal Propanal reaction + propanal->reaction malonic_acid Malonic Acid malonic_acid->reaction pyridine Pyridine (Solvent/Catalyst) pyridine->reaction Catalyst heat Heat (Reflux) heat->reaction Energy pentenoic_acid This compound co2 Carbon Dioxide h2o Water reaction->pentenoic_acid reaction->co2 reaction->h2o G cluster_compound This compound cluster_activities Biological Activities & Applications t2pa This compound flavor Flavoring Agent t2pa->flavor synthesis Organic Synthesis Intermediate t2pa->synthesis anti_inflammatory Anti-inflammatory Properties t2pa->anti_inflammatory mitochondria Mitochondrial Function Improvement t2pa->mitochondria toxicity Potential Toxicity at High Doses t2pa->toxicity

References

Preliminary Studies on the Metabolism of trans-2-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentenoic acid is a short-chain unsaturated fatty acid. While specific comprehensive metabolic studies on this particular molecule are not extensively documented in publicly available literature, its structural characteristics strongly suggest that its primary metabolic fate lies in the well-established beta-oxidation pathway for unsaturated fatty acids. This guide synthesizes the current understanding of this pathway, providing a putative metabolic scheme for this compound, detailed experimental protocols for its study, and representative data formats for the analysis of its metabolism. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound and similar short-chain fatty acids.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur primarily in the mitochondria and peroxisomes via the beta-oxidation pathway. Due to the presence of a double bond at an even-numbered carbon (C2), its breakdown requires a set of core enzymes as well as an auxiliary enzyme, enoyl-CoA isomerase.

The initial step is the activation of this compound to its coenzyme A (CoA) thioester, trans-2-pentenoyl-CoA. This reaction is catalyzed by acyl-CoA synthetase. Since the molecule is already in the trans-2 configuration, it can directly enter the beta-oxidation spiral. The subsequent steps involve hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.

Signaling Pathway Diagram

trans-2-Pentenoic_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix T2PA trans-2-Pentenoic Acid ACS Acyl-CoA Synthetase T2PA->ACS T2PCoA_cytosol trans-2-Pentenoyl-CoA ACS->T2PCoA_cytosol T2PCoA trans-2-Pentenoyl-CoA T2PCoA_cytosol->T2PCoA Carnitine Shuttle ECH Enoyl-CoA Hydratase (Crotonase) T2PCoA->ECH 3HPC 3-Hydroxy- pentanoyl-CoA ECH->3HPC HADH 3-Hydroxyacyl-CoA Dehydrogenase 3HPC->HADH 3KPC 3-Keto- pentanoyl-CoA HADH->3KPC Thiolase Thiolase 3KPC->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA TCA TCA Cycle AcetylCoA->TCA

Putative metabolic pathway of this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound metabolism, the following table presents a hypothetical summary of quantitative data that could be generated from in vitro metabolism experiments. This serves as a template for data presentation.

ParameterValueUnitsExperimental System
Enzyme Kinetics (Hypothetical)
Acyl-CoA Synthetase
Michaelis Constant (Km)50µMRat Liver Microsomes
Maximum Velocity (Vmax)10nmol/min/mg proteinRat Liver Microsomes
Enoyl-CoA Hydratase (Crotonase)
Michaelis Constant (Km)25µMPurified Bovine Liver Enzyme
Maximum Velocity (Vmax)150µmol/min/mg proteinPurified Bovine Liver Enzyme
Metabolite Formation
Acetyl-CoA8.5nmol/mg proteinIsolated Rat Liver Mitochondria
Propionyl-CoA4.2nmol/mg proteinIsolated Rat Liver Mitochondria

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolism of this compound.

In Vitro Metabolism using Liver Homogenates

This protocol outlines a general procedure for assessing the metabolism of this compound in a complex biological matrix.

Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in a liver homogenate system.

Materials:

  • This compound

  • Rat liver S9 fraction (or mitochondrial fraction)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • ATP

  • Coenzyme A (CoA)

  • NAD⁺

  • L-carnitine

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., deuterated pentenoic acid)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, NAD⁺, and L-carnitine.

  • Pre-warm the reaction mixture to 37°C.

  • Add the liver S9 fraction (or mitochondrial fraction) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding this compound (e.g., to a final concentration of 100 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant for analysis by GC-MS or LC-MS.

Enzyme Kinetic Analysis with Purified Enzymes

This protocol is designed to determine the kinetic parameters of a specific enzyme involved in the metabolism of trans-2-pentenoyl-CoA.

Objective: To determine the Kₘ and Vₘₐₓ of enoyl-CoA hydratase (crotonase) for trans-2-pentenoyl-CoA.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-Pentenoyl-CoA (substrate)

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Synthesize trans-2-pentenoyl-CoA from this compound.

  • Prepare a series of substrate concentrations ranging from, for example, 5 µM to 200 µM in Tris-HCl buffer.

  • The activity of enoyl-CoA hydratase can be monitored by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA thioester.

  • Add a known amount of purified enoyl-CoA hydratase to a cuvette containing the substrate solution at a specific concentration.

  • Immediately start recording the change in absorbance over time at 37°C.

  • Calculate the initial velocity (rate of substrate consumption) from the linear portion of the absorbance curve.

  • Repeat for all substrate concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Tissue Liver Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization S9 S9 Fraction or Mitochondria Homogenization->S9 ReactionMix Prepare Reaction Mix (Buffer, Cofactors) S9->ReactionMix Preincubation Pre-incubate at 37°C ReactionMix->Preincubation AddSubstrate Add this compound Preincubation->AddSubstrate Incubate Incubate at 37°C (Time Course) AddSubstrate->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GCMS GC-MS or LC-MS Analysis Supernatant->GCMS Data Data Analysis (Metabolite ID & Quant) GCMS->Data

Workflow for in vitro metabolism studies.

Conclusion

While direct experimental data on the metabolism of this compound is limited, its chemical structure provides a strong basis for predicting its degradation via the beta-oxidation pathway. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to initiate and conduct detailed investigations into the metabolic fate of this and other short-chain unsaturated fatty acids. Such studies are crucial for understanding the physiological roles and potential toxicological profiles of these compounds, which is of significant interest to researchers in the fields of biochemistry, nutrition, and drug development.

Trans-2-Pentenoic Acid: A Review of Its Chemical Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. Due to the limited direct research on its therapeutic effects, this paper also explores the broader context of short-chain fatty acids to infer potential areas for future investigation.

Chemical and Physical Properties

This compound, also known as (E)-2-pentenoic acid, is a carboxylic acid with the chemical formula C₅H₈O₂. It is a colorless to light yellow liquid with a characteristic sour, caramellic, and cheese-like aroma.[1] Its key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Weight 100.12 g/mol [][3]
CAS Number 13991-37-2[3]
Boiling Point 106 °C at 20 mmHg[3]
Melting Point 9-11 °C[3]
Density 0.99 g/mL at 25 °C[3]
Solubility in Water 62.9 mg/mL at 20 °C[]

Known Biological and Chemical Roles

Currently, the primary applications of this compound are in the flavor and fragrance industry and as a synthetic intermediate in the chemical industry.[4] It has been utilized in the preparation of new nonsteroidal human androgen receptor (hAR) agonists, highlighting its potential as a scaffold in drug discovery.[][3]

One source suggests that 2-Pentenoic acid may possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[5] The same source also mentions a potential role in reducing the incidence of bowel disease and improving mitochondrial function, though these claims are not substantiated with detailed experimental evidence in the available literature.[5]

Potential Therapeutic Effects: An Extrapolation from Short-Chain Fatty Acids

While direct evidence for the therapeutic effects of this compound is scarce, the broader class of short-chain fatty acids (SCFAs) has been extensively studied and shown to exert a variety of beneficial health effects. These effects are primarily linked to their role as energy sources for colonocytes and their ability to modulate various cellular processes, including inflammation, immune function, and metabolism.[6][7][8]

The potential therapeutic avenues for this compound, by analogy to other SCFAs, could include:

  • Anti-inflammatory Effects: SCFAs are known to modulate inflammatory responses. Further research could investigate if this compound shares these properties and its potential mechanisms of action.

  • Gastrointestinal Health: Given the suggested link to reducing bowel disease, exploring its effects on gut barrier function and the gut microbiome could be a fruitful area of research.

  • Metabolic Disorders: SCFAs have been implicated in the regulation of glucose and lipid metabolism, suggesting a potential role in conditions like diabetes and obesity.[9]

It is crucial to emphasize that these are speculative areas of investigation based on the known functions of related molecules, and dedicated studies are required to determine if this compound possesses any of these therapeutic properties.

Experimental Protocols and Signaling Pathways: A Need for Further Research

A thorough review of the existing scientific literature did not yield any detailed experimental protocols specifically designed to evaluate the therapeutic effects of this compound. Furthermore, no signaling pathways directly modulated by this molecule have been elucidated.

To advance the understanding of its therapeutic potential, the following experimental approaches would be necessary:

  • In vitro studies: To assess its effects on various cell lines (e.g., immune cells, intestinal epithelial cells, cancer cells) and to elucidate potential mechanisms of action, including receptor binding and enzyme inhibition assays.

  • Preclinical animal models: To investigate its efficacy and safety in models of inflammatory diseases, metabolic disorders, and other relevant conditions.

The logical workflow for future investigation is depicted in the following diagram:

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Clinical Development Cell-based Assays Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Animal Models of Disease Animal Models of Disease Mechanism of Action Studies->Animal Models of Disease Toxicity Screening Toxicity Screening Toxicity Screening->Animal Models of Disease Pharmacokinetics & Pharmacodynamics Pharmacokinetics & Pharmacodynamics Animal Models of Disease->Pharmacokinetics & Pharmacodynamics Safety & Toxicology Safety & Toxicology Pharmacokinetics & Pharmacodynamics->Safety & Toxicology Phase I-III Clinical Trials Phase I-III Clinical Trials Safety & Toxicology->Phase I-III Clinical Trials This compound This compound This compound->Cell-based Assays Initial Screening

Proposed research workflow for this compound.

Conclusion

This compound is a molecule with established applications in the chemical industry but remains largely unexplored in terms of its therapeutic potential. While the broader class of short-chain fatty acids exhibits a range of beneficial biological activities, there is currently a significant lack of direct evidence to support similar effects for this compound. This guide highlights the existing knowledge gaps and underscores the need for rigorous scientific investigation to uncover any potential therapeutic value of this compound. Future research, following a structured workflow from in vitro characterization to preclinical and clinical studies, is essential to determine its role, if any, in human health and disease.

References

An In-depth Technical Guide to trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of significant interest in various scientific domains, including flavor and fragrance chemistry, organic synthesis, and pharmacology. Its versatile chemical structure, featuring a carboxylic acid functional group and a trans-double bond, allows it to serve as a valuable building block for more complex molecules and as a modulator of biological pathways. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its role in relevant signaling pathways.

Chemical Identity and Properties

This compound is systematically known as (E)-pent-2-enoic acid. Its unique structure contributes to its distinct physical and chemical properties.

Synonyms and Identifiers

The compound is recognized by a variety of names and registry numbers, crucial for accurate identification in research and commercial applications.

Identifier TypeValue
CAS Number 13991-37-2[1][2][3]
IUPAC Name (E)-pent-2-enoic acid[1]
Synonyms (2E)-2-Pentenoic acid, (E)-Pent-2-enoic acid, beta-Ethyl acrylic acid, trans-alpha,beta-Penteneoic acid[1][3]
Molecular Formula C5H8O2[2][3]
Molecular Weight 100.12 g/mol [1]
InChI Key YIYBQIKDCADOSF-ONEGZZNKSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Melting Point 9-11 °C[2][4]
Boiling Point 106 °C at 20 mmHg[2][4]
Density 0.99 g/mL at 25 °C[4]
Refractive Index n20/D 1.452[4]
Solubility Soluble in alcohol and propylene (B89431) glycol. Limited solubility in water.[5]
Appearance Colorless to pale yellow liquid[2]
Odor Sour, cheesy, buttery

Synthesis of this compound

The synthesis of this compound can be achieved through various methods in organic chemistry. A common and effective method is the Knoevenagel condensation, specifically utilizing the Doebner modification.[6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid, followed by decarboxylation.

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound from propanal and malonic acid.

Materials:

  • Propanal

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (or other drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

  • Addition of Reactants: To this solution, add propanal and a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid. This will cause the product to precipitate or separate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation or chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with specific cellular receptors, thereby modulating downstream signaling cascades. Of particular interest to drug development professionals is its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[8] This G protein-coupled receptor is a target for niacin (nicotinic acid), a drug used to treat dyslipidemia.

HCA2 Receptor Signaling

Activation of the HCA2 receptor can trigger different signaling pathways depending on the cell type. These pathways are critical in understanding the therapeutic effects and potential side effects of HCA2 agonists.

In Adipocytes:

Activation of HCA2 in adipocytes leads to the inhibition of lipolysis. This is achieved through a Gαi-mediated pathway that reduces intracellular cyclic AMP (cAMP) levels.[8]

HCA2_Adipocyte_Signaling Ligand This compound (or other agonist) HCA2 HCA2 Receptor (GPR109A) Ligand->HCA2 Gi Gi Protein HCA2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Leads to

Caption: HCA2 signaling in adipocytes leading to inhibition of lipolysis.

In Hepatocytes:

In liver cells, HCA2 activation can lead to a decrease in hepatic lipid accumulation through a different signaling cascade involving Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[8]

HCA2_Hepatocyte_Signaling Ligand This compound (or other agonist) HCA2 HCA2 Receptor (GPR109A) Ligand->HCA2 PKC Protein Kinase C (PKC) HCA2->PKC Activates ERK ERK PKC->ERK Activates AMPK AMPK ERK->AMPK Phosphorylates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Lipogenesis Inhibition of De Novo Lipogenesis ACC->Lipogenesis Leads to

Caption: HCA2 signaling in hepatocytes resulting in reduced lipogenesis.

In Macrophages:

The signaling of HCA2 in macrophages is more complex and can lead to the upregulation of cholesterol transporters, suggesting a role in reverse cholesterol transport.[9] This pathway involves Gβγ subunits and can paradoxically increase cAMP levels.[9]

HCA2_Macrophage_Signaling Ligand This compound (or other agonist) HCA2 HCA2 Receptor (GPR109A) Ligand->HCA2 Gbg Gβγ Subunits HCA2->Gbg Activates ERK_Ca ERK and Ca2+ Signaling HCA2->ERK_Ca cAMP_increase Augmented cAMP Levels Gbg->cAMP_increase Leads to Chol_Trans Upregulation of ABCA1 and ABCG1 cAMP_increase->Chol_Trans Contributes to Prostanoids Release of Prostanoids ERK_Ca->Prostanoids Induces Prostanoids->Chol_Trans Contributes to RCT Stimulation of Reverse Cholesterol Transport Chol_Trans->RCT Results in

Caption: HCA2 signaling in macrophages promoting reverse cholesterol transport.

Conclusion

This compound is a multifaceted molecule with important applications in both chemistry and biology. Its straightforward synthesis and the potential for its derivatives to modulate key signaling pathways, such as those governed by the HCA2 receptor, make it a compound of considerable interest for ongoing research and development. This guide provides a foundational understanding for professionals seeking to explore the properties and applications of this versatile short-chain fatty acid.

References

Methodological & Application

Application Notes and Protocols: Synthesis of trans-2-Pentenoic Acid from Piperylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of trans-2-pentenoic acid from piperylene. The synthesis is presented as a two-step process: (1) the carbonylation of piperylene to yield 3-pentenoic acid, and (2) the subsequent acid-catalyzed isomerization of 3-pentenoic acid to the final product, this compound. This methodology is adapted from established industrial processes for similar compounds and offers a viable route for laboratory-scale synthesis. The protocols include reaction conditions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and flavor and fragrance industries. Its synthesis from piperylene, a readily available byproduct of ethylene (B1197577) production, presents an economical and scalable route. The described method first involves the hydrocarboxylation of piperylene, a conjugated diene, to form the β,γ-unsaturated 3-pentenoic acid. This is followed by a controlled isomerization to the more thermodynamically stable α,β-unsaturated this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Piperylene(3E)-Penta-1,3-diene504-60-9C₅H₈68.12420.683
3-Pentenoic acidPent-3-enoic acid5204-64-8C₅H₈O₂100.12192-1940.986 (at 20°C)
This compound(2E)-pent-2-enoic acid13991-37-2C₅H₈O₂100.12106 (at 20 mmHg)0.99
Table 2: Representative Reaction Conditions and Expected Yields
StepReactionCatalyst SystemSolventTemperature (°C)PressureTime (h)Expected Yield (%)
1CarbonylationRhodium salt (e.g., RhCl₃·3H₂O) with a phosphine (B1218219) ligandHigh-boiling polar aprotic (e.g., DMI, HMPA)100-1302.0-3.0 MPa CO4-875-85
2IsomerizationZinc chloride in acetic acidAcetic acid100-120Atmospheric2-4>90 (conversion to trans isomer)

Note: DMI (1,3-Dimethyl-2-imidazolidinone), HMPA (Hexamethylphosphoramide). Yields are estimates based on analogous reactions and may require optimization.

Experimental Protocols

Step 1: Synthesis of 3-Pentenoic Acid via Carbonylation of Piperylene

This procedure is based on a Reppe-type synthesis, adapted from a patented method for a similar substrate.[1]

Materials:

  • Piperylene

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Deionized water

  • Carbon monoxide (CO) gas

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

  • Vacuum distillation apparatus

Procedure:

  • In a clean, dry glass liner for the autoclave, add the rhodium salt catalyst and the phosphine ligand.

  • Add the solvent (DMI), followed by piperylene and deionized water. The molar ratio of the reactants and catalyst should be optimized, but a starting point is a piperylene to rhodium ratio of 1000:1 and a piperylene to water ratio of 1:1.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with nitrogen gas several times to remove any air.

  • Pressurize the autoclave with carbon monoxide to 2.0-3.0 MPa.

  • Begin stirring and heat the reactor to 100-130 °C.

  • Maintain the temperature and pressure for 4-8 hours, monitoring the uptake of CO.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a distillation flask.

  • The intermediate product, 3-pentenoic acid, can be separated from the solvent and catalyst by vacuum rectification. The solvent can be recovered for reuse.

Step 2: Isomerization of 3-Pentenoic Acid to this compound

This protocol is an acid-catalyzed isomerization.[1]

Materials:

  • 3-Pentenoic acid (from Step 1)

  • Zinc chloride (ZnCl₂)

  • Glacial acetic acid

  • Distilled water

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Prepare the catalyst by dissolving zinc chloride in glacial acetic acid to a mass concentration of 40-50%.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 3-pentenoic acid obtained from the carbonylation step.

  • Add the zinc chloride/acetic acid catalyst solution. The amount of catalyst solution should be approximately 8-13% of the total mass of the 3-pentenoic acid.

  • Heat the mixture to 100-120 °C with stirring.

  • Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion is achieved (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with distilled water to remove the acetic acid and zinc salts.

  • Separate the upper organic layer, which is the crude this compound.

  • Purify the product by vacuum distillation.[2] Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Isomerization Piperylene Piperylene Autoclave High-Pressure Autoclave Piperylene->Autoclave CO_Water CO, H₂O CO_Water->Autoclave Catalyst1 Rh Catalyst Catalyst1->Autoclave Carbonylation Carbonylation Reaction Autoclave->Carbonylation Distillation1 Vacuum Rectification Carbonylation->Distillation1 Product1 3-Pentenoic Acid Distillation1->Product1 ReactionFlask Reaction Flask Product1->ReactionFlask Catalyst2 ZnCl₂/Acetic Acid Catalyst2->ReactionFlask Isomerization Isomerization Reaction ReactionFlask->Isomerization Washing Water Wash Isomerization->Washing Distillation2 Vacuum Distillation Washing->Distillation2 FinalProduct trans-2-Pentenoic Acid Distillation2->FinalProduct

Caption: Overall workflow for the synthesis of this compound from piperylene.

Isomerization Mechanism

IsomerizationMechanism cluster_mechanism Acid-Catalyzed Isomerization of 3-Pentenoic Acid Start 3-Pentenoic Acid (β,γ-unsaturated) Protonation Protonation of C=C double bond Start->Protonation H⁺ Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Deprotonation Deprotonation at α-carbon Carbocation->Deprotonation -H⁺ Product This compound (α,β-unsaturated) Deprotonation->Product

Caption: Proposed mechanism for the acid-catalyzed isomerization of 3-pentenoic acid.

References

Application Notes and Protocols for the Quantification of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of trans-2-Pentenoic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. Three primary analytical techniques are covered: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like this compound. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.

Experimental Protocol: GC-MS Analysis of this compound (as TMS-derivative)

This protocol outlines the derivatization of this compound to its trimethylsilyl ester followed by GC-MS quantification.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2][3]

  • Solvents: Acetonitrile (B52724) (anhydrous, GC grade), Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Glassware: Autosampler vials with inserts, screw-cap test tubes.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in acetonitrile.

  • Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (from plasma/serum):

    • To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure:

  • To the dried residue of the standards or samples, add 50 µL of BSTFA with 1% TMCS.[4]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[4]

  • After cooling to room temperature, add 100 µL of hexane and vortex.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: Agilent HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.[5]

  • Carrier Gas: Helium at a constant flow of 1.95 mL/min.[5]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program: Initial temperature of 45°C (hold for 4 min), ramp to 280°C at 3°C/min, and hold for 20 min.[5]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard derivative.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical validation parameters for the GC-MS analysis of short-chain fatty acids. These values should be experimentally verified for this compound in your laboratory.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 1 µg/mL
Limit of Quantification (LOQ)0.1 - 5 µg/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample/Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Standard Standard Solution Standard->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction Dry Evaporate to Dryness Extraction->Dry Add_BSTFA Add BSTFA + 1% TMCS Dry->Add_BSTFA Heat Heat at 60°C Add_BSTFA->Heat Reconstitute Reconstitute in Hexane Heat->Reconstitute Inject Inject 1 µL Reconstitute->Inject GC_Separation GC Separation (HP-5MS column) Inject->GC_Separation MS_Detection MS Detection (EI, SIM mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a robust method for the quantification of organic acids without the need for derivatization. This protocol is based on a reversed-phase separation with UV detection.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): 4-Methyl-2-pentenoic acid or other suitable non-interfering compound

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water[6] or a mixture of acetonitrile and water with a phosphoric acid modifier.[7]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ultrapure water.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL. Spike with the internal standard.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.22 µm syringe filter.

    • For biological samples, perform a protein precipitation step as described in the GC-MS section, evaporate the supernatant, and reconstitute in the mobile phase.

3. HPLC Instrumental Parameters:

  • HPLC System: Agilent 1200 series or equivalent with a UV/PDA detector

  • Column: Agilent Hi-Plex H (300 x 7.7 mm)[6] or a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄ in water.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 65°C.[6]

  • Injection Volume: 10-20 µL

  • Detector: UV/PDA at 210 nm.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of organic acids. These values should be experimentally verified for this compound.

ParameterTypical Value
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery90 - 110%
Precision (%RSD)< 5%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample/Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Extracted Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Standard Standard Solution Standard->Spike_IS Filter Filter (0.22 µm) Spike_IS->Filter Inject Inject into HPLC Filter->Inject RP_Separation Reversed-Phase Separation Inject->RP_Separation UV_Detection UV Detection at 210 nm RP_Separation->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Area Determine Peak Areas Chromatogram->Peak_Area Quantify Quantify using Calibration Curve Peak_Area->Quantify

HPLC workflow for this compound quantification.

Quantitative ¹H-NMR Spectroscopy Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of analytes against a certified internal standard without the need for identical reference standards for each analyte.[9] The signal intensity in ¹H-NMR is directly proportional to the number of protons giving rise to the signal.[10][11]

Experimental Protocol: q¹H-NMR Analysis of this compound

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): A certified reference material with known purity and protons in a region of the spectrum that does not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone).

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterium oxide (D₂O) with a known amount of a reference compound like TSP (trimethylsilylpropanoic acid).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H-NMR Instrumental Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.[11]

  • Pulse Sequence: A standard quantitative 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64).

4. Data Processing and Quantification:

  • Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Data Presentation: q¹H-NMR Quantitative Data

The primary data from a qNMR experiment is the integral ratio of the analyte to the internal standard. This, combined with the weights and purities, provides a direct measure of the analyte's quantity.

ParameterDescription
Analyte SignalA well-resolved proton signal from this compound (e.g., vinylic protons).
Internal Standard SignalA sharp, well-resolved signal from the internal standard.
Integral RatioThe ratio of the integral of the analyte signal to the integral of the IS signal.
Calculated Purity/ConcentrationThe final quantitative result derived from the formula above.
Visualization: General Fatty Acid Metabolism Context

This compound is an unsaturated short-chain fatty acid and is involved in general fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid synthesis, where trans-2-enoyl-ACP is a key intermediate.

FattyAcid_Metabolism AcetylCoA Acetyl-CoA ElongationCycle Fatty Acid Elongation Cycle AcetylCoA->ElongationCycle MalonylCoA Malonyl-CoA MalonylCoA->ElongationCycle AcylCarrierProtein Acyl Carrier Protein (ACP) AcylCarrierProtein->ElongationCycle trans2EnoylACP trans-2-Enoyl-ACP (Intermediate) ElongationCycle->trans2EnoylACP Condensation, Reduction, Dehydration SaturatedAcylACP Saturated Acyl-ACP trans2EnoylACP->SaturatedAcylACP Reduction (Enoyl-ACP Reductase) SaturatedAcylACP->ElongationCycle Further Elongation FattyAcids Fatty Acids (e.g., this compound) SaturatedAcylACP->FattyAcids Thioesterase

Simplified overview of fatty acid biosynthesis.

References

Application Note: High-Resolution GC-MS Protocol for the Separation of trans-2-Pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and identification of trans-2-pentenoic acid and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the similar physicochemical properties of these isomers, their effective separation is crucial for accurate quantification and characterization in various research and development settings. This document outlines two primary methodologies: a direct analysis method and a derivatization-based method to enhance volatility and improve chromatographic resolution. The protocols include sample preparation, GC-MS instrument parameters, and data analysis guidelines.

Introduction

This compound is a short-chain fatty acid (SCFA) that, along with its isomers (e.g., cis-2-pentenoic acid, 3-pentenoic acid, 4-pentenoic acid), can be of interest in metabolic studies, flavor and fragrance analysis, and as a potential biomarker. The structural similarity among these isomers presents a significant analytical challenge. Gas chromatography coupled with mass spectrometry offers the high resolving power and sensitive detection necessary for this application. The choice between direct analysis and derivatization depends on the sample matrix, the required sensitivity, and the specific isomers of interest. Derivatization is often employed for SCFAs to improve their volatility and chromatographic behavior[1][2][3].

Experimental Protocols

Two primary protocols are presented for the GC-MS analysis of pentenoic acid isomers.

Protocol 1: Direct Analysis of Underivatized Pentenoic Acid Isomers

This method is suitable for samples where the isomers are present at sufficient concentrations and the matrix is relatively clean.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound and its available isomers (e.g., cis-2-pentenoic acid, 3-pentenoic acid) in a suitable solvent such as acetone (B3395972) or methanol (B129727) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions.

  • Sample Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the acidic components and remove interfering substances.

2. GC-MS Instrumentation and Parameters

A gas chromatograph equipped with a mass selective detector is used. The following parameters are based on a method developed for similar short-chain unsaturated acids[4][5].

Parameter Setting
GC System Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column Agilent HP-5MS (5% Phenyl Methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Carrier Gas Helium at a constant flow of 1.95 mL/min[4][5]
Injector Temperature 250 °C[4][5]
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 45 °C held for 4 min, then ramped at 3 °C/min to 280 °C and held for 20 min[4][5]
MS Transfer Line Temp 280 °C[4][5]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 15-500[4][5]
Ion Source Temperature 230 °C
Protocol 2: Analysis with Derivatization (Silylation)

Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique to increase the volatility and thermal stability of acidic compounds[6].

1. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare standards and extract samples as described in Protocol 1.

  • Drying: Evaporate the solvent from the standards and sample extracts to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are moisture-sensitive[3].

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization[7].

    • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Parameters

The same GC-MS system as in Protocol 1 can be used, with potential modifications to the temperature program to accommodate the more volatile derivatives.

Parameter Setting
GC System Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column Agilent HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C[6]
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-600
Ion Source Temperature 230 °C

Data Presentation

The successful separation of pentenoic acid isomers will result in distinct peaks in the total ion chromatogram (TIC). The following table summarizes the expected quantitative data based on typical chromatographic performance for these types of analyses.

Compound Expected Retention Time (min) - Protocol 1 (Direct) Expected Retention Time (min) - Protocol 2 (Derivatized) Key Mass Fragments (m/z) - Underivatized Key Mass Fragments (m/z) - TMS Derivative
4-Pentenoic acidEarlier ElutionEarlier Elution41, 55, 69, 10073, 115, 159, 172
cis-2-Pentenoic acidIntermediate ElutionIntermediate Elution55, 73, 10073, 115, 172
This compoundLater ElutionLater Elution55, 73, 10073, 115, 172
3-Pentenoic acidVariableVariable55, 71, 10073, 115, 172

Note: The exact retention times will vary depending on the specific instrument, column condition, and slight variations in the method parameters. It is essential to run individual standards to confirm the retention time for each isomer. Generally, trans isomers have slightly longer retention times than cis isomers on nonpolar columns[8].

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both the direct analysis and derivatization-based methods.

G Figure 1: Direct Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards GCMS Inject into GC-MS Standard->GCMS Sample Extract Sample Sample->GCMS Data Acquire Data GCMS->Data Process Process Chromatogram Data->Process Identify Identify & Quantify Process->Identify

Caption: Workflow for direct GC-MS analysis of pentenoic acid isomers.

G Figure 2: Derivatization Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Dry Dry Down Standard->Dry Sample Extract Sample Sample->Dry Deriv Add Reagent & Heat Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS Data Acquire Data GCMS->Data Process Process Chromatogram Data->Process Identify Identify & Quantify Process->Identify

Caption: Workflow for GC-MS analysis of pentenoic acid isomers with derivatization.

Conclusion

The protocols detailed in this application note provide robust methods for the separation and identification of this compound and its isomers by GC-MS. The choice between direct analysis and derivatization will depend on the specific application, sample complexity, and sensitivity requirements. The provided instrument parameters and workflows serve as a comprehensive guide for researchers in various scientific disciplines. Method optimization, particularly of the GC oven temperature program, may be necessary to achieve baseline separation for all isomers of interest on a specific instrument.

References

Application Notes and Protocols for Utilizing Trans-2-Pentenoic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentenoic acid, a short-chain unsaturated carboxylic acid, and its activated form, trans-2-pentenoyl-CoA, serve as valuable substrates for studying the activity of key enzymes in fatty acid metabolism.[1] Notably, enzymes of the enoyl-CoA hydratase (ECH) family, central to the β-oxidation pathway, catalyze the hydration of the trans-double bond in enoyl-CoA thioesters.[2][3][4] Understanding the kinetics and inhibition of these enzymes with specific short-chain substrates like trans-2-pentenoyl-CoA is crucial for elucidating metabolic pathways and for the development of therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays, focusing on the enoyl-CoA hydratase family.

Enzymatic Reaction and Signaling Context

The primary enzymatic reaction involving trans-2-pentenoyl-CoA is its hydration to 3-hydroxypentanoyl-CoA, catalyzed by enoyl-CoA hydratase (crotonase). This is a critical step in the mitochondrial β-oxidation of fatty acids.

Short-chain fatty acids (SCFAs) like pentenoic acid are also recognized as important signaling molecules. They can modulate cellular processes through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs), such as GPR41 and GPR43, and inhibition of histone deacetylases (HDACs). These signaling activities link fatty acid metabolism to broader physiological responses, including inflammation and gene regulation.

Below are diagrams illustrating the core enzymatic reaction and the broader signaling context of short-chain fatty acids.

Enzymatic_Reaction Enzymatic Hydration of Trans-2-Pentenoyl-CoA sub Trans-2-Pentenoyl-CoA enz Enoyl-CoA Hydratase (E.C. 4.2.1.17) sub->enz Substrate prod 3-Hydroxypentanoyl-CoA enz->prod Product h2o H₂O h2o->enz

Caption: Hydration of trans-2-pentenoyl-CoA by enoyl-CoA hydratase.

SCFA_Signaling Signaling Pathways of Short-Chain Fatty Acids cluster_cell Cell SCFA Short-Chain Fatty Acids (e.g., Pentenoic Acid) GPCR G-Protein-Coupled Receptors (GPR41, GPR43) SCFA->GPCR Activation HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) GPCR->Signaling_Cascade Histone Histone Acetylation HDAC->Histone Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Histone->Gene_Expression

Caption: Major signaling pathways modulated by short-chain fatty acids.

Quantitative Data

The following table summarizes the kinetic parameters of recombinant rat peroxisomal multifunctional enzyme 2 (MFE-2), which possesses enoyl-CoA hydratase 2 activity, with various short-chain enoyl-CoA substrates. While data for trans-2-pentenoyl-CoA is not directly available, the values for crotonyl-CoA (C4) and (2E)-hexenoyl-CoA (C6) provide a strong basis for estimating its behavior as a substrate.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Crotonyl-CoA (C4)2.3603.8 x 10⁴
(2E)-Hexenoyl-CoA (C6)22.88.72.6 x 10⁶
(2E)-Decenoyl-CoA (C10)26.04.65.7 x 10⁶

Data adapted from Qin, Y. M., et al. (2000). Biochemical Journal, 345(Pt 2), 265–271.

Experimental Protocols

Protocol 1: Synthesis of Trans-2-Pentenoyl-CoA

This protocol describes a general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid, which can be adapted for this compound. The method involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with Coenzyme A.

Materials:

  • This compound

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (lithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 1 M

  • Hydrochloric acid, 1 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise with stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1 hour. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in 1 M sodium bicarbonate solution.

    • Cool the Coenzyme A solution to 0°C.

    • Slowly add the activated this compound solution (from step 1) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for an additional 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous phase with diethyl ether to remove unreacted starting materials.

    • The aqueous phase containing the trans-2-pentenoyl-CoA is then purified by reverse-phase HPLC.

    • Monitor the elution by UV absorbance at 260 nm (adenine ring of CoA).

    • Lyophilize the fractions containing the purified product.

  • Characterization:

    • Confirm the identity and purity of the synthesized trans-2-pentenoyl-CoA using mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Synthesis_Workflow Workflow for Trans-2-Pentenoyl-CoA Synthesis Start Start: this compound Activation Activation with Ethyl Chloroformate Start->Activation Reaction Reaction with Coenzyme A Activation->Reaction Purification HPLC Purification Reaction->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End: Purified Trans-2-Pentenoyl-CoA Characterization->End

Caption: A streamlined workflow for the synthesis of trans-2-pentenoyl-CoA.

Protocol 2: Spectrophotometric Assay of Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of enoyl-CoA hydratase using trans-2-pentenoyl-CoA as the substrate. The assay monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond.

Materials:

  • Purified enoyl-CoA hydratase

  • Trans-2-pentenoyl-CoA solution (concentration determined as described in Protocol 1)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a UV-transparent cuvette containing Tris-HCl buffer.

    • The final volume of the reaction mixture is typically 1 ml.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 263 nm.

    • Equilibrate the cuvette containing the reaction buffer to the desired assay temperature (e.g., 25°C).

  • Assay Initiation:

    • Add a known amount of purified enoyl-CoA hydratase to the cuvette and mix gently.

    • Initiate the reaction by adding a specific concentration of trans-2-pentenoyl-CoA to the cuvette. The final substrate concentration should ideally be varied to determine kinetic parameters (e.g., from 0.1 x Km to 10 x Km).

    • Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of substrate consumption using the Beer-Lambert law (Rate (M/min) = (ΔA₂₆₃/min) / ε₂₆₃), where ε₂₆₃ is the molar extinction coefficient for the hydration of the enoyl-CoA thioester bond. The extinction coefficient for crotonyl-CoA is approximately 6,700 M⁻¹cm⁻¹, and a similar value can be used as a starting point for trans-2-pentenoyl-CoA, although it is recommended to determine this experimentally.

    • Enzyme activity can be expressed in units (µmol of substrate consumed per minute) per mg of protein.

  • Kinetic Parameter Determination:

    • Plot the initial reaction rates against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Assay_Workflow Workflow for Enoyl-CoA Hydratase Spectrophotometric Assay Start Prepare Reaction Mixture (Buffer) Add_Enzyme Add Enoyl-CoA Hydratase Start->Add_Enzyme Equilibrate Equilibrate at Assay Temperature Add_Enzyme->Equilibrate Add_Substrate Initiate with Trans-2-Pentenoyl-CoA Equilibrate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 263 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics End End: Kinetic Data Determine_Kinetics->End

Caption: A step-by-step workflow for the spectrophotometric assay of enoyl-CoA hydratase.

Applications in Drug Development

The protocols described herein are valuable for:

  • High-Throughput Screening (HTS): The spectrophotometric assay can be adapted for a microplate format to screen for inhibitors of enoyl-CoA hydratase.

  • Lead Optimization: Detailed kinetic analysis of potential inhibitors allows for the determination of their potency (e.g., IC₅₀, Ki) and mechanism of action.

  • Metabolic Research: Studying the activity of enoyl-CoA hydratase with various short-chain substrates provides insights into the substrate specificity of different isoforms and their roles in metabolic regulation.

Inhibitor Studies:

Several compounds have been identified as inhibitors of enoyl-CoA hydratase. For example, methylenecyclopropylformyl-CoA (MCPF-CoA) is known to be an irreversible inhibitor of both mitochondrial (ECH1) and peroxisomal (ECH2) enoyl-CoA hydratases.[5] Kinetic analysis of such inhibitors can be performed by pre-incubating the enzyme with the inhibitor for various time points before initiating the reaction with trans-2-pentenoyl-CoA.

Conclusion

This compound, through its conversion to trans-2-pentenoyl-CoA, is a highly relevant substrate for investigating the function of enoyl-CoA hydratases and for the discovery of novel modulators of fatty acid metabolism. The provided protocols offer a robust framework for researchers to synthesize the necessary substrate and perform detailed kinetic and inhibition studies, thereby advancing our understanding of metabolic pathways and facilitating the development of new therapeutic agents.

References

Applications of trans-2-Pentenoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

trans-2-Pentenoic acid, an α,β-unsaturated carboxylic acid, is a versatile and valuable building block in organic synthesis. Its conjugated system, consisting of a carbon-carbon double bond and a carboxylic acid functional group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and other fine chemicals. This document provides detailed application notes and experimental protocols for key reactions involving this compound and its derivatives.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for the synthesis of chiral carboxylic acids. While direct asymmetric hydrogenation of this compound is not extensively reported, its derivatives, such as 2-methyl-2-pentenoic acid, have been successfully hydrogenated with high enantioselectivity. These reactions typically employ chiral catalysts, often based on transition metals like palladium, rhodium, or ruthenium, in combination with chiral ligands.

Table 1: Asymmetric Hydrogenation of 2-Methyl-2-Pentenoic Acid

Catalyst/LigandSolventPressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Pd/Al₂O₃ / Cinchonidine (B190817)Toluene (B28343)125-~30[1]
Ru-TsDPENVarious--HighHigh[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-2-Pentenoic Acid

This protocol is a general representation based on similar reactions and should be optimized for specific substrates and catalyst systems.

Materials:

  • 2-Methyl-2-pentenoic acid

  • Pd/Al₂O₃ catalyst (5 wt%)

  • Cinchonidine (chiral modifier)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Batch reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • In a clean and dry batch reactor, add 2-methyl-2-pentenoic acid (1.0 mmol) and the Pd/Al₂O₃ catalyst (50 mg).

  • Add anhydrous toluene (10 mL) to the reactor.

  • Add cinchonidine (0.1 mmol) to the reaction mixture.

  • Seal the reactor and purge with hydrogen gas three times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.[1]

Logical Relationship: Asymmetric Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Analysis Reactants Substrate & Catalyst Purge Purge with H₂ Reactants->Purge Solvent Anhydrous Solvent Solvent->Purge Modifier Chiral Modifier Modifier->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir at Temp Pressurize->React Filter Filter Catalyst React->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Analyze Analyze ee Purify->Analyze G cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_product Product Formation CA Carboxylic Acid Activated_CA Protonated Carbonyl CA->Activated_CA Protonation H_plus H⁺ (catalyst) H_plus->Activated_CA Tetrahedral_Int Tetrahedral Intermediate Activated_CA->Tetrahedral_Int Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer Water H₂O Protonated_Ester->Water Elimination Ester Ester Protonated_Ester->Ester Deprotonation Ester->H_plus G cluster_activation Nucleophile Generation cluster_addition Conjugate Addition cluster_protonation Protonation Nucleophile Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nu Deprotonation Base Base Base->Activated_Nu Enolate_Intermediate Enolate Intermediate Activated_Nu->Enolate_Intermediate 1,4-Addition Michael_Acceptor Michael Acceptor (trans-2-Pentenoate) Michael_Acceptor->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source (H-Base⁺) Proton_Source->Michael_Adduct

References

Application Notes and Protocols for the Derivatization of trans-2-Pentenoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for peak tailing, which can lead to poor resolution and inaccurate quantification.[1][2] Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, making them amenable to GC analysis.[1][2] This application note provides detailed protocols for two common derivatization techniques for trans-2-pentenoic acid: esterification to form a fatty acid methyl ester (FAME) using Boron Trifluoride-Methanol (BF₃-MeOH), and silylation to form a trimethylsilyl (B98337) (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of Derivatization Methods

Esterification with Boron Trifluoride-Methanol (BF₃-MeOH)

Esterification is a widely used method for the derivatization of carboxylic acids.[1] In this acid-catalyzed reaction, the carboxylic acid group of this compound reacts with methanol (B129727) in the presence of boron trifluoride as a catalyst to form the more volatile methyl ester derivative, methyl trans-2-pentenoate.[1][3] The reaction is driven to completion by using an excess of methanol.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation involves the replacement of an active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[4][5] BSTFA is a strong silylating agent that reacts with carboxylic acids to form TMS esters, which are thermally stable and highly volatile.[4][5] The byproducts of the reaction are also volatile and generally do not interfere with the chromatographic analysis.[4] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[2]

Experimental Workflow

The general workflow for the derivatization of this compound for GC analysis is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Work-up & Analysis Sample This compound Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent Reagent Add Derivatization Reagent (e.g., BF3-MeOH or BSTFA) Solvent->Reagent Reaction Incubate (Heat as required) Reagent->Reaction Extraction Extract Derivative Reaction->Extraction GC_Analysis GC-MS Analysis Extraction->GC_Analysis

Caption: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol is adapted from general procedures for the esterification of fatty acids.[1][3]

Materials:

  • This compound standard or sample

  • Boron trifluoride-methanol solution (14% w/v)

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is not in a solid or oil form, it should be dissolved in a minimal amount of a suitable aprotic solvent (e.g., toluene (B28343) or hexane) and dried under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃-MeOH solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the methyl ester into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol is based on general procedures for silylation of carboxylic acids.[2][4]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane), GC grade

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. The sample must be anhydrous. If necessary, dissolve the sample in a suitable solvent and dry it completely under a stream of nitrogen.

  • Solvent and Reagent Addition: Add 100 µL of an aprotic solvent (e.g., acetonitrile) to the dried sample. Then, add 100 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. Pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 60 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. No extraction step is typically required as the byproducts are volatile.

Chemical Reaction Diagrams

Esterification_Reaction cluster_reactants Reactants cluster_products Products T2PA This compound (C₅H₈O₂) BF3 BF₃ (catalyst) T2PA->BF3 Methanol Methanol (CH₃OH) Methanol->BF3 MethylEster Methyl trans-2-pentenoate (C₆H₁₀O₂) Water Water (H₂O) BF3->MethylEster BF3->Water

Caption: Esterification of this compound with methanol.

Silylation_Reaction cluster_reactants_silylation Reactants cluster_products_silylation Products T2PA_s This compound (C₅H₈O₂) TMSEster TMS trans-2-pentenoate T2PA_s->TMSEster BSTFA BSTFA BSTFA->TMSEster Byproduct Volatile Byproducts

Caption: Silylation of this compound with BSTFA.

Quantitative Data Summary

Direct comparative quantitative validation data for the derivatization of this compound is limited in the available literature. The following table summarizes typical performance characteristics for the derivatization of short-chain unsaturated fatty acids using BF₃-Methanol and BSTFA, which can be considered indicative for this compound.

ParameterBF₃-Methanol (Esterification)BSTFA (Silylation)
Recovery Generally >85% for unsaturated fatty acids.[6]Typically >90%.
Linearity (R²) >0.99 for a range of fatty acids.[6]>0.99 for a range of carboxylic acids.
Precision (%RSD) <15% for intra- and inter-day precision.[6]<15% for intra- and inter-day precision.
Limit of Detection (LOD) Low µg/mL to ng/mL range.[7]Low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Low µg/mL range.[7]Low µg/mL range.

Discussion

BF₃-Methanol Esterification: This is a robust and widely used method for preparing fatty acid methyl esters.[1] It is particularly effective for a broad range of fatty acids. However, the reaction conditions, especially temperature and time, need to be carefully controlled to avoid the formation of artifacts or the degradation of unsaturated compounds.[8] The workup procedure involving liquid-liquid extraction is an additional step that can introduce variability.

BSTFA Silylation: Silylation with BSTFA is a rapid and efficient method that often does not require a separate extraction step, simplifying the workflow.[2][4] The TMS derivatives are highly volatile, leading to excellent chromatographic performance. However, silylating reagents and the resulting TMS esters are sensitive to moisture, requiring anhydrous conditions for both the reaction and storage of the derivatized sample.[4] The stability of TMS derivatives can be limited, and analysis is recommended soon after preparation.[2]

Method Selection: The choice between esterification and silylation will depend on the specific requirements of the analysis.

  • BF₃-Methanol is a cost-effective and well-established method suitable for a wide range of fatty acids. It is a good choice when analyzing a variety of fatty acids in a sample.

  • BSTFA is advantageous for its speed, simplicity of the workup, and the high volatility of the derivatives. It is an excellent option for targeted analysis and when high throughput is desired.

For the analysis of this compound, both methods are expected to yield satisfactory results. Method validation should be performed to determine the optimal derivatization strategy for a specific application and to establish the quantitative performance characteristics within the user's laboratory.

References

Application Notes: Trans-2-Pentenoic Acid as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentenoic acid is a valuable and versatile carboxylic acid that serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its α,β-unsaturated carbonyl moiety provides a reactive handle for diverse chemical transformations, allowing for the construction of complex molecular architectures.[2] This document outlines the application of this compound in the development of nonsteroidal human androgen receptor (hAR) agonists and briefly touches upon its potential relevance in targeting the nicotinic acid receptor HCA2 (GPR109A). Detailed experimental protocols for the synthesis and evaluation of hAR agonists are provided, along with graphical representations of key pathways and workflows.

Key Applications in Pharmaceutical Development

The primary application of this compound in medicinal chemistry has been in the construction of heterocyclic scaffolds for potent and selective modulators of nuclear receptors.

Nonsteroidal Human Androgen Receptor (hAR) Agonists

This compound has been utilized as a key building block in the synthesis of novel nonsteroidal agonists of the human androgen receptor (hAR).[3][4] These compounds are of significant interest for the treatment of conditions such as androgen deficiency and muscle wasting, potentially offering improved tissue selectivity and safety profiles compared to steroidal androgens. The core structures synthesized using this compound derivatives include quinolinone and pyranoquinolinone scaffolds.[5]

Data Presentation

The following table represents the type of quantitative data generated during the structure-activity relationship (SAR) studies of nonsteroidal hAR agonists derived from quinolinone scaffolds. The data illustrates how modifications to the core structure can influence binding affinity (Ki) and functional agonist activity (EC50).

Compound IDR1 GroupR2 GrouphAR Binding Affinity (Ki, nM)hAR Agonist Activity (EC50, nM)
1a -H-H150350
1b -CH3-H75120
1c -CF3-H1225
1d -CF3-Cl815
1e -CF3-CH31020

Note: The data presented in this table is representative and for illustrative purposes to demonstrate the structure-activity relationships. Actual values would be determined experimentally.

Signaling Pathways and Experimental Workflows

Canonical Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor. Upon binding to an agonist, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and initiation of target gene transcription. Non-steroidal agonists derived from this compound activate this pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Nonsteroidal Agonist AR_HSP AR-HSP Complex Agonist->AR_HSP Binding AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation ARE ARE AR_dimer_nuc->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow: hAR Agonist Luciferase Reporter Assay

The following workflow outlines the key steps in a cell-based luciferase reporter assay to determine the agonist activity of a test compound.

hAR_Agonist_Workflow A Seed cells (e.g., CHO-K1) in 96-well plates B Co-transfect with hAR expression vector and ARE-luciferase reporter vector A->B C Incubate for 24 hours B->C D Treat cells with varying concentrations of test compound C->D E Incubate for 18-24 hours D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence G->H I Data Analysis: - Normalize to control - Generate dose-response curve - Calculate EC50 H->I

Caption: Workflow for hAR Agonist Luciferase Reporter Assay.

Experimental Protocols

Synthesis of a 4-(Trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one Derivative

This protocol is a representative synthesis based on known chemical transformations for building pyranoquinolinone scaffolds, where a derivative of this compound could be used.

Step 1: Synthesis of Ethyl 2-Pentenoate

  • To a solution of this compound (1.0 eq) in ethanol (B145695) (5 mL/mmol), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-pentenoate.

Step 2: Michael Addition

  • Prepare a solution of a substituted phenol (B47542) (e.g., 7-hydroxy-4-methylcoumarin) (1.0 eq) and a base such as piperidine (B6355638) (1.2 eq) in a suitable solvent like ethanol.

  • Add ethyl 2-pentenoate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the Michael adduct.

Step 3: Cyclization to form the Pyranoquinolinone Core

  • Heat the purified Michael adduct in a high-boiling point solvent such as Dowtherm A at 250 °C for 1-2 hours.

  • Monitor the cyclization reaction by TLC.

  • Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield the final 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one derivative.

In Vitro hAR Agonist Luciferase Reporter Gene Assay

This protocol details a cell-based assay to quantify the agonist activity of a test compound on the human androgen receptor.[2][3]

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

  • Plasmids:

    • hAR expression vector (e.g., pCMV-hAR).

    • Androgen-responsive luciferase reporter vector (e.g., pARE-Luc).

    • Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12) with 10% charcoal-stripped fetal bovine serum (CSS).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Test compound and reference agonist (e.g., Dihydrotestosterone, DHT).

    • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).

  • Equipment:

    • 96-well cell culture plates.

    • Luminometer.

Protocol:

  • Cell Seeding:

    • Culture CHO-K1 cells in medium containing 10% CSS.

    • Seed 2 x 10^4 cells per well into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in a serum-free medium according to the manufacturer's protocol. A typical ratio per well is 100 ng of pARE-Luc, 10 ng of pRL-TK, and 50 ng of pCMV-hAR.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium containing 10% CSS.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the reference agonist (DHT) in the culture medium.

    • 24 hours post-transfection, replace the medium with the medium containing the different concentrations of the test compounds or DHT. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagents to room temperature.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Glo system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) using non-linear regression analysis.

Other Potential Applications

Nicotinic Acid Receptor HCA2 (GPR109A) Ligands

Derivatives of trans-propenoic acids have been investigated as ligands for the nicotinic acid receptor HCA2 (GPR109A), a target for treating dyslipidemia.[6][7] While specific studies detailing the synthesis and evaluation of this compound derivatives for this target are not extensively documented, the structural similarity to known HCA2 agonists suggests this as a potential area for further research. The development of selective HCA2 agonists could lead to new therapies with improved side-effect profiles compared to niacin.

Conclusion

This compound is a valuable and readily available building block for the synthesis of complex heterocyclic molecules with significant pharmaceutical potential. Its application in the development of nonsteroidal hAR agonists has been demonstrated, and the provided protocols offer a framework for the synthesis and biological evaluation of such compounds. Further exploration of its utility in synthesizing ligands for other targets, such as the HCA2 receptor, may yield novel therapeutic agents.

References

Application Notes and Protocols for Trans-2-Pentenoic Acid in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trans-2-Pentenoic acid (FEMA Number 4193) in the flavor and fragrance industry. It includes its organoleptic properties, quantitative data, experimental protocols for sensory evaluation and application, and an overview of the potential sensory perception pathways.

Introduction and Organoleptic Profile

This compound is an alpha,beta-unsaturated monocarboxylic acid naturally found in foods such as bananas and beer.[1][2] It is recognized for its distinct flavor and aroma profile, making it a valuable component in the creation of various flavor systems. Its sensory characteristics are multifaceted, contributing sour, buttery, and cheesy notes.

Odor Profile: The odor of this compound is described as medium strength, with cheesy, sour, and caramellic notes.[2] For sensory evaluation, it is recommended to smell it in a 1% solution or less due to its potency.[2]

Flavor Profile: The taste of this compound is characterized as sour, acetic, and buttery.[2] Its taste threshold in water is approximately 25 ppm.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
FEMA Number 4193[3]
CAS Number 13991-37-2[3]
Molecular Formula C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [2]
Appearance Clear colorless to light yellow liquid[2]
Taste Threshold in Water 25 ppm[2]
Melting Point 9-11 °C[2]
Boiling Point 106 °C at 20 mmHg[2]
Density 0.99 g/mL at 25 °C[2]
Solubility in Water 60 g/L[2]
pKa 4.70 (25°C)[2]

FEMA GRAS Usage Levels: this compound is Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). The following are typical use levels in various food categories:

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)Reference(s)
Baked Goods1050[4]
Breakfast Cereals525[4]
Cheese315[4]

Experimental Protocols

This section outlines detailed protocols for the sensory evaluation and application of this compound.

3.1. Protocol for Sensory Evaluation: Odor and Flavor Profile

This protocol describes the preparation of samples and the methodology for sensory panel evaluation of this compound.

Objective: To characterize the odor and flavor profile of this compound at different concentrations.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water

  • Glass beakers and volumetric flasks

  • Pipettes

  • Odor-free sample cups with lids

  • Sensory evaluation booths

  • Panelist evaluation forms (digital or paper)

Procedure:

  • Stock Solution Preparation: Prepare a 1% (10,000 ppm) stock solution of this compound in deionized water.

  • Dilution Series for Odor Evaluation: From the stock solution, prepare a series of dilutions in deionized water at concentrations of 1000 ppm, 500 ppm, and 100 ppm for odor evaluation.

  • Dilution Series for Flavor Evaluation: Prepare a separate series of dilutions in deionized water at concentrations of 50 ppm, 25 ppm (the approximate taste threshold), and 10 ppm for flavor evaluation.

  • Sample Presentation:

    • For odor evaluation, present 10 mL of each dilution in coded, capped sample cups.

    • For flavor evaluation, present 15 mL of each dilution in coded cups. Provide unsalted crackers and deionized water for palate cleansing between samples.

  • Panelist Instructions:

    • Instruct panelists to first evaluate the odor of the samples by removing the cap and sniffing gently.

    • After a short break, instruct panelists to evaluate the flavor of the second set of samples by taking a small sip, swishing it in their mouth, and expectorating.

  • Data Collection: Panelists should rate the intensity of predefined descriptors (e.g., sour, cheesy, buttery, acetic, fruity) on a labeled magnitude scale (LMS) or a 9-point hedonic scale. Open-ended comments should also be encouraged to capture novel descriptors.

3.2. Protocol for Application in a Cheese Flavor Formulation

This protocol provides a method for incorporating this compound into a model cheese flavor system for evaluation in a food matrix, such as a vegan cheese alternative.

Objective: To evaluate the contribution of this compound to a reconstituted cheese flavor.

Materials:

  • This compound

  • Other key cheese flavor components (e.g., butyric acid, diacetyl, 2-heptanone, delta-decalactone)

  • Vegan cheese base (e.g., a mixture of starches, plant-based protein, and coconut oil)

  • Food-grade ethanol (B145695) for dilutions

  • Homogenizer or high-shear mixer

  • pH meter

Procedure:

  • Flavor Base Preparation: Prepare a stock solution of the cheese flavor base by mixing key flavor components, excluding this compound, in food-grade ethanol.

  • Experimental Flavor Preparation: Create two versions of the flavor:

    • Control Flavor: The flavor base without this compound.

    • Test Flavor: The flavor base with the addition of this compound. The starting concentration in the final product should be guided by FEMA GRAS levels for cheese (e.g., targeting 5-10 ppm).

  • Incorporation into Vegan Cheese Base:

    • Divide the vegan cheese base into two batches.

    • Add the Control Flavor to one batch and the Test Flavor to the other, ensuring thorough mixing with a homogenizer.

    • Adjust the pH of both batches to a typical cheese range (e.g., 5.2-5.6) using lactic acid if necessary.[5]

  • Product Finalization: Process and store the vegan cheese according to standard procedures.

  • Sensory Evaluation: Conduct a sensory panel using a triangle test to determine if there is a perceivable difference between the control and test products. Follow up with a descriptive analysis to characterize the sensory differences.

3.3. Protocol for Application in a Beverage Formulation

This protocol details the incorporation of this compound to enhance fruity and complex notes in a model beverage.

Objective: To assess the impact of this compound on the flavor profile of a strawberry-flavored beverage.

Materials:

  • This compound

  • Base strawberry flavor formulation

  • Beverage base (e.g., sugar solution, citric acid, and water)

  • Carbonation system (optional)

Procedure:

  • Beverage Base Preparation: Prepare a simple syrup with a target Brix level (e.g., 10°Brix) and acidify with citric acid to a desired pH (e.g., 3.0-3.5).

  • Flavor Application:

    • Prepare a control beverage by adding the base strawberry flavor to the beverage base at a predetermined concentration.

    • Prepare a test beverage by adding both the base strawberry flavor and this compound. A starting point for this compound could be in the range of 1-5 ppm.

  • Carbonation: If creating a carbonated beverage, carbonate both the control and test batches to the same level.

  • Sensory Evaluation: Conduct a paired comparison or a ranking test with a sensory panel to evaluate preference and describe the flavor differences. Panelists should be asked to focus on attributes like "freshness," "ripeness," and "complexity" of the strawberry flavor.

Sensory Perception Pathway

The perception of fatty acids, including unsaturated carboxylic acids like this compound, is complex and involves both the gustatory (taste) and olfactory (smell) systems. The "cheesy" and "buttery" notes are primarily detected by olfactory receptors, while the "sour" taste is perceived by taste receptors on the tongue.

Recent research suggests that specific G-protein coupled receptors (GPCRs) are involved in the detection of fatty acids.

  • Olfactory Perception: Class I olfactory receptors have been shown to play a role in the perception of carboxylic acids.[5] These receptors are expressed in olfactory sensory neurons in the nasal epithelium. When this compound, a volatile compound, enters the nasal cavity, it binds to specific olfactory receptors, initiating a signaling cascade that results in the perception of its characteristic aroma.

  • Taste Perception: The sour taste is primarily mediated by the detection of hydrogen ions (H⁺) from the acid. For the "fatty" taste component of longer-chain fatty acids, G-protein coupled receptors such as GPR40 and GPR120 have been identified as potential receptors in taste bud cells.[6][7][8][9][10] While this compound is a short-chain fatty acid, its interaction with taste receptors may contribute to its overall flavor profile beyond just sourness.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis A Prepare Stock Solution (1% this compound) B Create Dilution Series (Odor & Flavor) A->B C Present Coded Samples to Panelists B->C D Panelists Evaluate Odor C->D E Panelists Evaluate Flavor (with palate cleansing) D->E F Collect Panelist Ratings (Intensity & Descriptors) E->F G Statistical Analysis F->G H Generate Sensory Profile G->H Flavor_Application_Workflow cluster_formulation Formulation cluster_incorporation Incorporation cluster_testing Testing & Analysis A Prepare Base Flavor (e.g., Cheese, Strawberry) B Create Control (Base Flavor Only) A->B C Create Test Sample (Base Flavor + this compound) A->C E Incorporate Control & Test Flavors into Matrix C->E D Select Food Matrix (e.g., Vegan Cheese, Beverage) D->E F Conduct Sensory Panel (e.g., Triangle Test, Descriptive Analysis) E->F G Analyze Results for Perceivable Differences & Profile Changes F->G Fatty_Acid_Perception_Pathway cluster_olfactory Olfactory Pathway (Smell) cluster_gustatory Gustatory Pathway (Taste) A Volatile this compound B Binds to Olfactory Receptors (e.g., Class I ORs) in Nasal Epithelium A->B C G-Protein Signaling Cascade B->C D Signal to Olfactory Bulb C->D E Perception of 'Cheesy'/'Buttery' Aroma D->E F Dissolved this compound G H+ ions activate Sour Receptors F->G H Fatty Acid may interact with GPCRs (e.g., GPR120) F->H I Signal to Gustatory Cortex G->I H->I J Perception of 'Sour' & 'Fatty' Taste I->J

References

Application Note and Protocol for the Isolation of trans-2-Pentenoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2-pentenoic acid is a short-chain fatty acid (SCFA) that has been reported to occur in various natural sources, including fruits like bananas and fermented beverages such as beer.[1] As a volatile compound, it can contribute to the aroma and flavor profile of these products. This application note provides a detailed protocol for the isolation of this compound from a representative natural source, beer, for research and drug development purposes. The methodology is based on established techniques for the extraction and purification of SCFAs from complex liquid matrices.

Data Presentation

While the exact concentration of this compound can vary significantly depending on the specific natural source and its processing, the following table provides a hypothetical representation of expected yields at different stages of the isolation process from a 1-liter sample of beer. This data is for illustrative purposes to guide researchers in estimating potential recovery rates.

ParameterValueUnit
Starting Sample Volume1L
Expected Concentration Range in Beer0.1 - 1.0mg/L
Extraction Efficiency (LLE)85 - 95%
SPE Recovery70 - 85%
Final Estimated Yield0.06 - 0.81mg
Purity (Post-SPE)>90%

Experimental Protocols

This protocol outlines a comprehensive workflow for the isolation and purification of this compound from beer. The procedure involves initial sample preparation, followed by liquid-liquid extraction (LLE) to isolate the fatty acids, and subsequent purification using solid-phase extraction (SPE).

Materials and Reagents
  • Beer sample (degassed)

  • Internal standard (e.g., heptanoic acid)

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas, high purity

  • SPE cartridges (e.g., a polymeric sorbent suitable for polar compounds)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • pH meter

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Glassware (separatory funnels, flasks, vials)

Protocol Steps
  • Sample Preparation:

    • Degas the beer sample by sonication or vigorous stirring for 30 minutes to remove dissolved carbon dioxide.

    • Take a 500 mL aliquot of the degassed beer in a 1 L beaker.

    • Spike the sample with an appropriate internal standard (e.g., heptanoic acid) to a final concentration of 1 mg/L to monitor extraction efficiency.

    • Acidify the sample to pH 2-3 by dropwise addition of concentrated HCl while stirring. This ensures that the carboxylic acids are in their protonated, less polar form, facilitating extraction into an organic solvent.

    • Add NaCl to the acidified sample to a final concentration of 20% (w/v) to increase the ionic strength of the aqueous phase and enhance the partitioning of the fatty acids into the organic phase (salting out).

  • Liquid-Liquid Extraction (LLE):

    • Transfer the prepared sample to a 1 L separatory funnel.

    • Add 200 mL of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10-15 minutes.

    • Drain the lower aqueous layer and collect the upper organic layer containing the extracted fatty acids.

    • Repeat the extraction of the aqueous layer two more times with 100 mL of ethyl acetate each time.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a volume of approximately 2-3 mL using a rotary evaporator at a temperature not exceeding 40°C.

    • Further concentrate the sample to near dryness under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) for Purification:

    • Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2-3) through it.

    • Sample Loading: Reconstitute the concentrated extract in 1 mL of acidified deionized water (pH 2-3) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

    • Elution: Elute the this compound and other SCFAs from the cartridge with 5 mL of methanol into a clean collection tube.

    • Final Concentration: Evaporate the methanol from the eluate under a gentle stream of nitrogen to obtain the purified extract.

  • Analysis and Characterization:

    • Reconstitute the final purified extract in a suitable solvent (e.g., methanol or the mobile phase for chromatography).

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification of this compound.

    • Identification can be confirmed by comparing the retention time and mass spectrum (for GC-MS) or UV spectrum (for HPLC) with that of an authentic standard of this compound.

Mandatory Visualization

Isolation_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Beer Sample (1L) degas Degassing start->degas acidify Acidification (pH 2-3) & Salting degas->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Drying (Na₂SO₄) lle->dry concentrate Concentration dry->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe elute Elution & Final Concentration spe->elute analysis GC-MS or HPLC Analysis elute->analysis

Caption: Experimental workflow for the isolation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of trans-2-Pentenoic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Knoevenagel Condensation (specifically the Doebner modification), the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. Each method offers distinct advantages regarding stereoselectivity, yield, and reaction conditions.

Q2: How can I improve the trans (E) selectivity of my reaction?

A2: For high trans (E) selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable method, as it predominantly yields the E-alkene.[1][2] In the case of the Wittig reaction, using a stabilized ylide (one with an electron-withdrawing group) will favor the formation of the trans product.[3] For unstabilized ylides, the Schlosser modification can be employed to achieve high E-selectivity.

Q3: My reaction yield is consistently low. What are the general potential causes?

A3: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, reaction time), incorrect choice of base or solvent, side reactions such as self-condensation of the starting aldehyde, and loss of product during workup and purification.[4] Each synthesis method has its own specific challenges, which are addressed in the troubleshooting guides below.

Q4: What is the best way to purify this compound?

A4: Purification of this compound is typically achieved through vacuum distillation or recrystallization.[5][6] Given its boiling point of 106 °C at 20 mmHg, vacuum distillation is an effective method for separating it from less volatile impurities. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, can also be employed to obtain a high-purity product.

Troubleshooting Guides

Knoevenagel Condensation (Doebner Modification)
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Insufficient heating: The reaction often requires elevated temperatures to proceed. 2. Inappropriate base/catalyst: An unsuitable or insufficient amount of base (e.g., pyridine (B92270), piperidine) can hinder the reaction. 3. Decomposition of starting materials: Aldehydes can be prone to oxidation or polymerization under harsh conditions.1. Ensure the reaction is heated to reflux and monitor for CO2 evolution. 2. Use pyridine as both the solvent and base, with a catalytic amount of piperidine.[1] 3. Use fresh, distilled propanal and consider running the reaction under an inert atmosphere.
Formation of byproducts 1. Self-condensation of propanal: This can occur in the presence of a strong base. 2. Michael addition: The product can react with another molecule of the malonic acid enolate.1. Use a weak base like pyridine with a catalytic amount of piperidine. 2. Add the malonic acid slowly to the reaction mixture.[1]
Incomplete decarboxylation Insufficient heating time or temperature: The decarboxylation of the intermediate is thermally driven.Ensure the reaction is heated at reflux for a sufficient duration (typically 2-4 hours) until CO2 evolution ceases.
Wittig Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of alkene 1. Inefficient ylide formation: The phosphonium (B103445) salt may not be fully deprotonated. 2. Ylide instability: Unstabilized ylides can be sensitive to air and moisture. 3. Steric hindrance: Hindered aldehydes or ylides can react slowly.1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. 2. Prepare and use the ylide under an inert atmosphere (e.g., nitrogen or argon). 3. While propanal is not sterically hindered, ensure the chosen phosphorane is appropriate.
Poor trans (E) selectivity 1. Use of an unstabilized ylide: Unstabilized ylides typically favor the cis (Z) isomer.[7] 2. Presence of lithium salts: Lithium salts can decrease Z-selectivity.[2]1. Use a stabilized ylide, such as (carboxymethylene)triphenylphosphorane.[3] 2. If using an unstabilized ylide, employ the Schlosser modification for E-selectivity. 3. Consider using sodium- or potassium-based reagents to favor Z-selectivity if that is desired.
Difficulty in removing triphenylphosphine (B44618) oxide byproduct High polarity and crystallinity of the byproduct: This can make chromatographic separation challenging.1. The byproduct can sometimes be precipitated by adding a non-polar solvent like hexanes and removed by filtration.[8] 2. Careful column chromatography is often necessary.
Horner-Wadsworth-Emmons (HWE) Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of unsaturated ester/acid 1. Incomplete deprotonation of the phosphonate (B1237965): The base may not be strong enough or used in sufficient quantity. 2. Base-sensitive substrate: The aldehyde may degrade under strongly basic conditions.1. Use a strong base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in an anhydrous solvent.[9] 2. For base-sensitive aldehydes, consider using Masamune-Roush conditions (LiCl and DBU in acetonitrile).[10]
Poor trans (E) selectivity Suboptimal reaction conditions: Temperature and the choice of cation can influence stereoselectivity.1. Run the reaction at room temperature or slightly elevated temperatures, as higher temperatures generally favor the E-isomer.[2] 2. Lithium-based phosphonates tend to give higher E-selectivity than potassium-based ones.[2]
Incomplete hydrolysis of the ester Insufficiently strong basic or acidic conditions, or short reaction time. Ensure complete hydrolysis by using an excess of a strong base (e.g., NaOH or KOH) followed by acidification, or by using acidic hydrolysis conditions, and monitor the reaction by TLC until the starting ester is consumed.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Yield (%) Stereoselectivity (E:Z) Reaction Time (h) Key Advantages Key Disadvantages
Knoevenagel-Doebner 85-95[11]Predominantly E2-4[11]High yield, readily available starting materials, one-pot procedure.Requires heating, potential for side reactions with aliphatic aldehydes.
Wittig Reaction (Stabilized Ylide) 60-80Good to excellent E-selectivity[3]2-12Mild reaction conditions.Removal of triphenylphosphine oxide can be difficult.
Horner-Wadsworth-Emmons 70-90Excellent E-selectivity (>95:5)[2]1-4High E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed.[2]Phosphonate reagents are more expensive than Wittig reagents.

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is a modification of the Doebner condensation, which is well-suited for the synthesis of α,β-unsaturated carboxylic acids.[12][13]

Materials:

  • Propanal (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve malonic acid in pyridine.

  • Add propanal to the solution, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 2-4 hours. The reaction progress can be monitored by observing the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in diethyl ether, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Wittig Synthesis of this compound

This protocol utilizes a stabilized ylide to favor the formation of the trans isomer.

Materials:

  • (Carboxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)

  • Propanal (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM, solvent)

  • Hexanes

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve propanal in anhydrous DCM.

  • Add (carboxymethylene)triphenylphosphorane portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the DCM under reduced pressure.

  • To the residue, add a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or vacuum distillation.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This two-step protocol involves the HWE reaction to form the ethyl ester of this compound, followed by hydrolysis to yield the carboxylic acid. This method provides excellent E-selectivity.[9]

Step 1: Synthesis of Ethyl trans-2-pentenoate

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethyl phosphonoacetate (1.1 eq)

  • Propanal (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of propanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl trans-2-pentenoate.

Step 2: Hydrolysis to this compound

Materials:

  • Crude ethyl trans-2-pentenoate

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude ethyl trans-2-pentenoate in ethanol.

  • Add an excess of NaOH solution and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with HCl until the pH is ~2.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Method_Selection start Goal: Synthesize This compound q1 Is high E (trans) stereoselectivity critical? start->q1 q2 Are starting materials cost-sensitive? q1->q2 No hwe Use Horner-Wadsworth-Emmons (HWE) Reaction q1->hwe Yes q3 Is removal of byproduct a major concern? q2->q3 No knoevenagel Use Knoevenagel-Doebner Condensation q2->knoevenagel Yes q3->hwe Yes wittig Use Wittig Reaction with Stabilized Ylide q3->wittig No

Caption: Decision tree for selecting a synthesis method.

Troubleshooting_Workflow start Low Yield or Side Products q1 Check Reaction Conditions start->q1 c1 Adjust Temperature, Time, or Atmosphere q1->c1 Optimize q2 Analyze Starting Materials c2 Verify Purity and Freshness of Reagents q2->c2 Verify q3 Investigate Workup/Purification c3 Optimize Extraction and Purification Steps q3->c3 Optimize c1->q2 c2->q3 solution Improved Yield c3->solution

Caption: General troubleshooting workflow for low yield.

Knoevenagel_Pathway cluster_0 Knoevenagel-Doebner Reaction propanal Propanal intermediate Unstable Intermediate propanal->intermediate + Pyridine/Piperidine - H2O malonic_acid Malonic Acid malonic_acid->intermediate + Pyridine/Piperidine - H2O product This compound intermediate->product - CO2

Caption: Simplified Knoevenagel-Doebner reaction pathway.

References

Technical Support Center: Purification of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trans-2-Pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Fractional Vacuum Distillation

Question: My this compound is polymerizing in the distillation flask. How can I prevent this?

Answer: Polymerization is a significant challenge due to the unsaturated nature of this compound, especially at elevated temperatures.[1]

  • Solution 1: Use a Polymerization Inhibitor. Add a radical scavenger to the distillation mixture. Phenothiazine or hydroquinone (B1673460) are commonly used for unsaturated acids. The effective amount will need to be determined experimentally but typically ranges from 50 to 5,000 ppm by weight.

  • Solution 2: Lower the Distillation Temperature. Perform the distillation under a higher vacuum to reduce the boiling point. This compound has a boiling point of 106 °C at 20 mmHg.[2]

  • Solution 3: Minimize Heating Time. Ensure the distillation is carried out as quickly as possible without compromising separation efficiency. Prolonged heating increases the likelihood of polymerization.

Question: I am observing isomerization of my this compound to the cis isomer during distillation. What can I do?

Answer: High temperatures can promote the isomerization of the thermodynamically favored trans isomer to the cis isomer.

  • Solution 1: Reduce Thermal Stress. Similar to preventing polymerization, using a higher vacuum to lower the distillation temperature is the most effective approach.

  • Solution 2: Use a Milder Heat Source. A precisely controlled heating mantle or oil bath can prevent localized overheating, which can be a catalyst for isomerization.

  • Solution 3: Consider Iodine Catalysis for Equilibration (Post-Purification). If a mixture of cis and trans isomers is obtained, iodine can be used to catalyze the equilibration back to the more stable trans isomer, though this would require a subsequent purification step.

Question: The separation of this compound from impurities with close boiling points is poor.

Answer: Achieving high purity can be challenging when contaminants have similar volatilities.

  • Solution 1: Use a More Efficient Distillation Column. A spinning band distillation column provides a higher number of theoretical plates and is more effective for separating components with close boiling points.[1][3]

  • Solution 2: Optimize the Reflux Ratio. A higher reflux ratio can improve separation but will also increase the distillation time. An optimal balance needs to be found. For example, in the fractional distillation of patchouli oil, a reflux ratio of 24:1 was found to be optimal.

  • Solution 3: Combine Purification Methods. If distillation alone is insufficient, consider a subsequent purification step like crystallization.

Crystallization

Question: My this compound is "oiling out" instead of forming crystals.

Answer: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the melting point of the compound (or the impure mixture) is lower than the solution temperature at saturation.

  • Solution 1: Adjust the Solvent System. Use a solvent or solvent mixture in which the acid is less soluble at a given temperature. For carboxylic acids, solvents like hexanes, ethyl acetate (B1210297), or mixtures thereof can be effective.

  • Solution 2: Slow Down the Cooling Process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for proper crystal nucleation.[4]

  • Solution 3: Use a Seed Crystal. Introduce a small crystal of pure this compound to induce crystallization at a higher temperature.[5]

Question: The purity of my this compound did not improve significantly after crystallization.

Answer: This can happen if the impurities have very similar solubility profiles to the target compound.

  • Solution 1: Perform a Second Crystallization. Recrystallizing the material a second time can often remove residual impurities.[4]

  • Solution 2: Try a Different Solvent. The solubility of both the desired compound and the impurities can vary significantly with the solvent used. Experiment with different solvent systems.

  • Solution 3: Wash the Crystals. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surface.

Column Chromatography

Question: I am having trouble separating this compound from non-polar impurities.

Answer: The choice of stationary and mobile phases is crucial for effective separation.

  • Solution 1: Use a Polar Stationary Phase. Silica (B1680970) gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Solution 2: Adjust the Polarity of the Mobile Phase. A solvent system of hexanes and ethyl acetate is a good starting point. Gradually increasing the proportion of the more polar solvent (ethyl acetate) will elute the more polar compounds. A step gradient or a continuous gradient can be employed.

  • Solution 3: Consider an Acidic Modifier. Adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

Question: The recovery of my this compound from the column is low.

Answer: The compound may be irreversibly adsorbing to the stationary phase or a fraction may have been missed during collection.

  • Solution 1: Deactivate the Silica Gel. Highly active silica gel can sometimes strongly bind to acidic compounds. Pre-treating the silica gel with a small amount of a polar solvent like methanol (B129727) and then re-equilibrating with the mobile phase can reduce this effect.

  • Solution 2: Monitor Elution Carefully. Use thin-layer chromatography (TLC) to analyze the fractions and ensure that all the product-containing fractions are collected.

  • Solution 3: Flush the Column. After the main fractions have been collected, flushing the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) can help to recover any strongly adsorbed material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. If produced from the pyrolysis of PHBV, crotonic acid, isocrotonic acid, 4-pentenoic acid, and 3-butenoic acid are common volatile byproducts.[1] Commercial preparations may contain the cis-isomer and residual starting materials or solvents.

Q2: What are the recommended storage conditions for purified this compound?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or polymerization over time. Some sources also suggest protecting it from light.

Q3: Is this compound hazardous?

A3: Yes, it is a corrosive substance that can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the purity of my this compound during purification?

A4: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective methods for assessing purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isomeric purity (trans vs. cis).

Q5: What is the typical yield and purity I can expect from different purification methods?

A5: This is highly dependent on the initial purity of your crude material. However, the table below provides some general expectations.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationTypical Purity AchievedExpected RecoveryKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation Differences in boiling points>98%[1]Moderate to HighEffective for large quantities; removes non-volatile impurities.Risk of polymerization and isomerization; requires specialized equipment.
Crystallization Differences in solubility>99% (with multiple recrystallizations)Low to ModerateHighly effective for removing small amounts of impurities; relatively simple setup.Can have lower yields; finding a suitable solvent can be challenging.
Column Chromatography Differences in polarity and interaction with stationary phase>99%ModerateHigh resolution for complex mixtures; adaptable to various scales.Can be time-consuming and solvent-intensive; potential for sample loss on the column.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Inhibitor Addition: To the crude this compound in the distillation flask, add a magnetic stir bar and a polymerization inhibitor (e.g., a few crystals of phenothiazine).

  • Vacuum Application: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point for this compound at the applied pressure (e.g., ~106 °C at 20 mmHg). Discard any initial lower-boiling fractions.

  • Analysis: Analyze the collected fractions for purity using GC or HPLC.

Protocol 2: Crystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., hexane/ethyl acetate). The acid should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Vacuum Distillation (+ Inhibitor) crude->distillation Primary Purification (Large Scale) crystallization Crystallization crude->crystallization If solid at RT & high initial purity analysis Purity Analysis (GC/HPLC/NMR) distillation->analysis crystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->crystallization Purity < 98% analysis->chromatography Trace Impurities Remain pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General Purification Workflow for this compound.

Troubleshooting_Distillation Troubleshooting Polymerization in Distillation start Polymerization Observed? add_inhibitor Add Polymerization Inhibitor (e.g., Phenothiazine) start->add_inhibitor Yes success Successful Purification start->success No lower_temp Lower Distillation Temperature (Increase Vacuum) add_inhibitor->lower_temp reduce_time Minimize Heating Time lower_temp->reduce_time check_again Polymerization Still Occurs? reduce_time->check_again check_again->success No failure Consider Alternative Method (e.g., Crystallization) check_again->failure Yes

Caption: Troubleshooting Polymerization in Distillation.

References

Technical Support Center: Stability of trans-2-Pentenoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trans-2-pentenoic acid in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges and provide detailed protocols and data to ensure the integrity of your research.

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, where specific data is unavailable, information on structurally similar α,β-unsaturated carboxylic acids, such as sorbic acid and crotonic acid, is provided as a reasonable surrogate to guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As an α,β-unsaturated carboxylic acid, it is susceptible to several degradation pathways including oxidation, decarboxylation, isomerization, and polymerization.

Q2: I am observing a decrease in the concentration of this compound in my solution over time. What could be the cause?

A2: A decrease in concentration could be attributed to several factors. As a surrogate, studies on sorbic acid show that its degradation in aqueous solutions follows first-order kinetics and is accelerated by factors such as low pH, elevated temperatures, and exposure to light. Oxidation is a significant degradation pathway for α,β-unsaturated carboxylic acids[1][2]. Additionally, depending on the conditions, decarboxylation (loss of CO2) might occur, particularly at high temperatures[3].

Q3: How does pH impact the stability of this compound solutions?

A3: For α,β-unsaturated carboxylic acids like sorbic acid, the rate of oxidative degradation generally decreases as the pH increases[1]. The undissociated form of the acid, which is more prevalent at lower pH, is often more susceptible to certain degradation reactions. Therefore, maintaining a higher pH (within the limits of your experimental requirements) may enhance the stability of your this compound solution.

Q4: Can this compound undergo isomerization in solution?

A4: Yes, this compound can potentially isomerize to its cis-isomer (cis-2-pentenoic acid) in solution, especially when exposed to energy sources like heat or UV light. Studies on other unsaturated compounds have demonstrated that photoisomerization is a common phenomenon[4][5]. It is crucial to use a stability-indicating analytical method that can separate and quantify both isomers.

Q5: What are the potential degradation products of this compound?

A5: Based on the behavior of similar compounds, potential degradation products could arise from oxidation (leading to smaller carbonyl compounds), decarboxylation (yielding butene isomers), hydration of the double bond (forming 3-hydroxypentanoic acid), and polymerization. For instance, the degradation of sorbic acid in aqueous media can lead to the formation of various volatile compounds including acetaldehyde (B116499) and crotonaldehyde[6].

Troubleshooting Guides

Problem Potential Cause Recommended Action
Unexpected peak appearing in HPLC chromatogram during stability study. Formation of a degradation product (e.g., isomer, oxidation product).- Utilize a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products. - Employ techniques like LC-MS to identify the unknown peak. - Review storage conditions (light, temperature, headspace oxygen) to identify the stress factor causing degradation.
Loss of assay of this compound without appearance of new peaks. - Formation of non-UV active degradation products (e.g., small volatile compounds). - Polymerization leading to insoluble or non-eluting species. - Adsorption of the compound to the container surface.- Use a mass-sensitive detector (e.g., MS) in parallel with UV to check for non-chromophoric degradants. - Analyze for potential polymers using techniques like size-exclusion chromatography. - Evaluate different container materials (e.g., glass vs. polypropylene) and consider using silanized vials.
Inconsistent stability results between batches. - Variability in the initial purity of this compound. - Differences in the preparation of the aqueous solution (e.g., dissolved oxygen levels, pH). - Inconsistent storage conditions.- Ensure consistent quality of the starting material. - Standardize the solution preparation procedure, including de-gassing the solvent if oxygen sensitivity is suspected. - Tightly control and monitor storage conditions (temperature, humidity, light exposure).
Precipitation observed in the aqueous solution upon storage. - Limited aqueous solubility of this compound, especially at lower pH. - Formation of insoluble degradation products or polymers.- Determine the solubility of this compound at the intended pH and temperature of your study. - Consider using a co-solvent if appropriate for your application. - Characterize the precipitate to determine if it is the parent compound or a degradant.

Quantitative Data Summary

Direct quantitative stability data for this compound is scarce. The following tables summarize stability data for sorbic acid, a structurally similar compound, which can be used for preliminary assessment and experimental design.

Table 1: Effect of pH on the Stability of Sorbic Acid in Aqueous Solution

pHStorage ConditionObservationReference
3.5Not specifiedAppreciable degradation observed over time.[1]
4.5Not specifiedAppreciable degradation observed over time, potentially slower than at pH 3.5.[1]
Decreasing pHNot specifiedRate of oxidative degradation increases.[1]

Table 2: Thermal Stability of 2-Pentenoic Acid (Non-Aqueous)

TemperatureDurationObservationReference
110 °C5 hoursThermally stable.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • pH meter

  • HPLC system with a stability-indicating method (e.g., C18 column, UV detector)

2. Procedure: a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL). b. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
  • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis. c. Base Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
  • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for specified time points.
  • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis. d. Oxidative Degradation:
  • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
  • Keep the solution at room temperature and protected from light for specified time points.
  • At each time point, withdraw a sample and dilute for HPLC analysis. e. Thermal Degradation (in solution):
  • Prepare an aqueous solution of this compound at the desired pH.
  • Store the solution at an elevated temperature (e.g., 60 °C or 80 °C) in a controlled environment.
  • Withdraw samples at specified time points for HPLC analysis. f. Photostability:
  • Prepare an aqueous solution of this compound.
  • Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
  • Concurrently, store a control sample in the dark.
  • Withdraw samples from both conditions at specified time points for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of this compound and quantify any significant degradation products.

  • A mass balance should be calculated to account for all the material.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Aqueous Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to stress photo Photostability (ICH guidelines) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Sample at time points base->hplc Sample at time points oxidation->hplc Sample at time points thermal->hplc Sample at time points photo->hplc Sample at time points data Data Evaluation: - % Degradation - Degradant Profiling - Mass Balance hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_products Potential Degradation Products main This compound isomer cis-2-Pentenoic Acid main->isomer Isomerization (Light, Heat) oxidized Oxidation Products (e.g., Carbonyls) main->oxidized Oxidation (e.g., H₂O₂) decarboxylated Decarboxylation Products (e.g., Butenes) main->decarboxylated Decarboxylation (Heat) hydrated Hydration Product (3-Hydroxypentanoic Acid) main->hydrated Hydration polymer Polymers main->polymer Polymerization (Heat, Light)

Caption: Potential degradation pathways.

References

common impurities in commercial trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-Pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to the use of commercial this compound in experimental settings.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, with a focus on issues potentially caused by impurities.

Issue 1: Inconsistent Reaction Yields or Kinetics

Symptoms:

  • Variable reaction yields from batch to batch of this compound.

  • Unexpectedly slow or fast reaction rates.

  • Formation of unknown side products.

Possible Cause: The presence of isomers, particularly the cis-isomer of 2-pentenoic acid, can interfere with reactions that are stereospecific. Other isomeric impurities like 3-pentenoic or 4-pentenoic acid may also react differently or inhibit the desired reaction.

Troubleshooting Steps:

  • Verify Isomeric Purity: Analyze the purity of your this compound lot using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Consult Supplier's Certificate of Analysis (CoA): Check the CoA for the specified limits of the cis-isomer and other impurities.[1][2]

  • Purification: If the isomeric purity is low, consider purifying the acid by distillation or chromatography.

  • Reaction Condition Optimization: Adjust reaction conditions (e.g., temperature, catalyst) to favor the reaction of the trans-isomer.

Issue 2: Poor Crystallization or Unexpected Physical Properties of Derivatives

Symptoms:

  • Difficulty in crystallizing a derivative of this compound.

  • The melting point of the product is broad or lower than expected.

  • The final product is an oil instead of a solid.

Possible Cause: The presence of various isomers can disrupt the crystal lattice of the desired product, leading to poor crystallization or altered physical properties.

Troubleshooting Steps:

  • Assess Purity: Use analytical techniques like GC-MS or LC-MS to identify and quantify impurities in your starting material.

  • Recrystallization: Attempt to purify the derivative product through repeated recrystallizations using different solvent systems.

  • Chromatographic Purification: If recrystallization is ineffective, purify the product using column chromatography.

Issue 3: Non-reproducible Biological Assay Results

Symptoms:

  • Inconsistent results in biological assays (e.g., enzyme inhibition, cell-based assays).

  • Unexpected toxicity or off-target effects.

Possible Cause: Impurities may have their own biological activity, which can interfere with the assay. For example, unreacted starting materials from the synthesis of this compound could be cytotoxic.

Troubleshooting Steps:

  • High-Purity Standard: If possible, perform a control experiment with a highly purified standard of this compound.

  • Impurity Identification: Use sensitive analytical methods to detect and identify trace impurities.

  • Supplier Qualification: Ensure your supplier provides comprehensive information on the impurity profile of their product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurity is the geometric isomer, cis-2-pentenoic acid.[1][2] Other potential impurities include positional isomers such as 3-pentenoic acid and 4-pentenoic acid, as well as residual starting materials from the synthesis, such as trans-2-pentenal (B73810) if the oxidation process is incomplete.[3]

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound is typically around 98%.[1][2] However, the content of the cis-isomer can be as high as 10%.[1][2] Some suppliers offer higher purity grades (e.g., >96% based on GC analysis).[4]

Q3: How can I determine the isomeric purity of my this compound sample?

A3: The isomeric purity can be determined using Gas Chromatography (GC) or 1H NMR spectroscopy. In the 1H NMR spectrum, the coupling constants of the vinyl protons are different for the trans and cis isomers, allowing for their differentiation and quantification.

Q4: Can impurities in this compound affect my reaction?

A4: Yes, impurities can significantly impact chemical reactions and biological assays. Isomers may react at different rates or lead to different products, affecting yield and purity. Biologically active impurities can interfere with in vitro and in vivo studies.

Q5: Are there any known synthesis byproducts to be aware of?

A5: The synthesis of this compound often involves the oxidation of trans-2-pentenal.[5][6] Incomplete oxidation can result in the presence of residual aldehyde. Other synthesis routes may introduce different impurities. For instance, synthesis from propanal could result in side-products from self-condensation.[5]

Data Presentation

Table 1: Common Impurities in Commercial this compound
Impurity NameChemical StructureTypical Concentration RangePotential Origin
cis-2-Pentenoic AcidCH3CH2CH=CHCOOH (cis)Up to 10%[1][2]Isomerization during synthesis or storage
3-Pentenoic AcidCH3CH=CHCH2COOHTrace amountsSynthesis byproduct[7]
4-Pentenoic AcidCH2=CHCH2CH2COOHTrace amountsSynthesis byproduct[3]
trans-2-PentenalCH3CH2CH=CHCHOVariableIncomplete oxidation of the aldehyde[5][6]

Experimental Protocols

Protocol 1: Determination of Isomeric Purity by Gas Chromatography (GC)

Objective: To quantify the percentage of trans- and cis-2-pentenoic acid isomers in a sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., DB-WAX or equivalent) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: The two isomers will have different retention times. The peak area of each isomer can be used to calculate the relative percentage of each.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove lower-boiling point impurities, including some isomers.

Methodology:

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux column or a packed column for efficient separation.

  • Procedure:

    • Place the commercial this compound in the distillation flask.

    • Heat the flask gently.

    • Collect the fractions that distill at the boiling point of this compound (approximately 106 °C at 20 mmHg).[1]

    • Discard the initial and final fractions, which are likely to be enriched in impurities.

  • Analysis: Analyze the purity of the collected fractions using GC or NMR to confirm the removal of impurities.

Mandatory Visualization

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Polymerization of Trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of trans-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound, an α,β-unsaturated carboxylic acid, can be polymerized via free-radical and anionic polymerization techniques. The choice of method depends on the desired polymer characteristics, such as molecular weight and polydispersity. Due to steric hindrance from the ethyl group at the β-position, polymerization can be challenging.[1]

Q2: Why is my polymerization of this compound resulting in a low polymer yield?

A2: Low yields can stem from several factors. Common causes include the presence of inhibitors in the monomer, insufficient initiator concentration, the presence of oxygen which can terminate radical chains, or a reaction temperature that is too low for efficient initiator decomposition.[2][3] Additionally, the inherent steric hindrance of the monomer can lead to a slower propagation rate.[1]

Q3: The molecular weight of my poly(this compound) is consistently lower than expected. What could be the issue?

A3: A lower than expected molecular weight is often a result of a high initiator concentration, which generates a larger number of shorter polymer chains.[2][4] Chain transfer reactions to the solvent, monomer, or impurities can also prematurely terminate chain growth. High reaction temperatures can also contribute to lower molecular weights by increasing the rate of termination and chain transfer reactions.[4]

Q4: I'm observing a broad polydispersity index (PDI) in my polymer samples. How can I achieve a more controlled polymerization?

A4: A broad PDI suggests a lack of control over the polymerization process. This can be caused by inconsistent radical generation, chain transfer reactions, or a high monomer conversion where termination reactions become more prevalent.[4] For better control, consider using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain-Transfer) or anionic polymerization under stringent anhydrous and oxygen-free conditions.

Q5: Can this compound undergo side reactions during polymerization?

A5: Yes, like other unsaturated carboxylic acids, this compound can be susceptible to side reactions. These may include dimerization at elevated temperatures and Michael addition reactions.[5] It is also important to consider potential reactions involving the carboxylic acid group, especially in anionic polymerization where it can be deprotonated.

Troubleshooting Guides

Low or No Polymerization
Possible Cause Suggested Solution
Presence of Inhibitor Purify the this compound monomer by passing it through an inhibitor removal column or by vacuum distillation.
Insufficient Initiator Increase the initiator concentration incrementally. Ensure the chosen initiator is soluble in the reaction medium.
Oxygen Inhibition (Radical Polymerization) Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen, argon) before and during the polymerization.
Low Reaction Temperature Ensure the reaction temperature is appropriate for the chosen initiator's half-life to ensure efficient radical generation.
Steric Hindrance Consider using a higher reaction temperature to overcome the activation energy barrier for propagation. Alternatively, explore copolymerization with a less hindered monomer.[1]
Low Molecular Weight Polymer
Possible Cause Suggested Solution
High Initiator Concentration Systematically decrease the initiator concentration.[2][4]
High Reaction Temperature Lower the reaction temperature. This may require a longer reaction time to achieve high conversion.[4]
Chain Transfer Agents Purify the monomer and solvent to remove any impurities that could act as chain transfer agents.
Incorrect Polymerization Method For better control over molecular weight, consider switching to a living polymerization technique such as anionic polymerization or a controlled radical polymerization method.
High Viscosity or Gel Formation
Possible Cause Suggested Solution
Uncontrolled Exothermic Reaction The polymerization of vinyl monomers can be highly exothermic. Ensure efficient heat dissipation by using a suitable solvent and a well-controlled heating/cooling system. Consider a semi-batch process where the monomer is added gradually.
Cross-linking Impurities Ensure the purity of the monomer and solvent to avoid unintended cross-linking reactions.
High Monomer Concentration Reduce the initial monomer concentration to better manage the reaction kinetics and heat generation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a general overview of how key parameters can be adjusted to optimize the free-radical polymerization of this compound. Exact values will depend on the specific experimental setup.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationPolymerization RateMolecular WeightPolydispersity Index (PDI)
LowSlowerHigherPotentially Narrower
HighFasterLowerPotentially Broader

Table 2: Effect of Temperature on Polymerization

Reaction TemperaturePolymerization RateMolecular WeightPotential Side Reactions
LowSlowerHigherReduced
HighFasterLowerIncreased (e.g., chain transfer, dimerization)

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane (B91453) (solvent)

  • Nitrogen or Argon gas

  • Methanol (B129727) (non-solvent for precipitation)

Procedure:

  • Monomer Purification: Pass this compound through a column packed with an appropriate inhibitor remover.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, condenser, and a nitrogen/argon inlet.

  • Deoxygenation: Add the purified this compound and anhydrous 1,4-dioxane to the flask. Purge the mixture with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.

  • Initiator Addition: In a separate vial, dissolve the desired amount of AIBN in a small amount of deoxygenated 1,4-dioxane.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70-80 °C). Once the temperature is stable, add the AIBN solution to the reaction flask via a syringe.

  • Polymerization: Maintain the reaction at a constant temperature with continuous stirring for the desired duration (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol while stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anionic Polymerization of this compound (Conceptual Outline)

Anionic polymerization of monomers with acidic protons, such as carboxylic acids, is complex and typically requires protection of the acidic group. A more feasible approach involves the polymerization of a protected monomer, such as an ester of this compound (e.g., tert-butyl 2-pentenoate), followed by deprotection.

Conceptual Steps:

  • Monomer Synthesis: Synthesize a suitable ester of this compound (e.g., tert-butyl ester) to protect the carboxylic acid functionality.

  • Rigorous Purification: Purify the monomer and solvent to remove all traces of water, oxygen, and other protic impurities. This is critical for successful anionic polymerization.

  • Reaction Setup: Conduct the polymerization under high vacuum or in a glovebox using Schlenk line techniques.

  • Initiation: Use a suitable anionic initiator (e.g., n-butyllithium) at low temperatures (e.g., -78 °C) in a non-polar solvent like THF.

  • Polymerization: Allow the polymerization to proceed to the desired conversion.

  • Termination: Terminate the living polymer chains with a suitable quenching agent (e.g., degassed methanol).

  • Deprotection: Hydrolyze the ester groups of the polymer to yield poly(this compound).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Deoxygenation Solvent_Drying->Reaction_Setup Initiation Initiation (Add Initiator at Temp) Reaction_Setup->Initiation Propagation Propagation (Constant Temp & Stirring) Initiation->Propagation Termination Termination (Cooling) Propagation->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Purification Purification (Washing) Precipitation->Purification Drying Drying (Under Vacuum) Purification->Drying Analysis Characterization (GPC, NMR, etc.) Drying->Analysis

Caption: General experimental workflow for free-radical polymerization.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Polymer Yield Inhibitor Inhibitor Present? Start->Inhibitor Oxygen Oxygen Present? Start->Oxygen Initiator Initiator Conc. Too Low? Start->Initiator Temperature Temp. Too Low? Start->Temperature Purify Purify Monomer Inhibitor->Purify Yes Degas Degas System Oxygen->Degas Yes Increase_Initiator Increase Initiator Conc. Initiator->Increase_Initiator Yes Increase_Temp Increase Temperature Temperature->Increase_Temp Yes

Caption: Troubleshooting flowchart for low polymer yield.

References

troubleshooting peak tailing in HPLC analysis of trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of trans-2-Pentenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

Peak tailing for an acidic analyte like this compound in reversed-phase HPLC is primarily caused by a few key factors:

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the ionized form of this compound (a carboxylate anion) and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These interactions lead to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of this compound (approximately 4.7-5.0), a significant portion of the analyte will be in its ionized form, exacerbating interactions with silanol groups.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that interact with the analyte, leading to peak tailing. Over time, the column bed can also degrade, contributing to poor peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion, including tailing.[2]

  • Extra-Column Effects: Excessive tubing length, large-diameter tubing, or dead volumes in the HPLC system can cause band broadening and contribute to peak tailing.[5]

FAQs: Addressing Peak Tailing in Detail

Q2: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?

Adjusting the mobile phase pH is a critical step in controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, lowering the pH of the mobile phase to at least 1.5 to 2 pH units below its pKa (pKa ≈ 4.7-5.0) will ensure that the analyte is predominantly in its neutral, non-ionized form.[6] In this state, the undesirable secondary interactions with the silica (B1680970) stationary phase are minimized, leading to a more symmetrical peak shape. A mobile phase pH of around 2.5 to 3.0 is often effective for carboxylic acids.[4][7]

Q3: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?

The choice of HPLC column plays a significant role in achieving good peak symmetry. To minimize peak tailing for acidic compounds:

  • Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[1][2]

  • Consider Type B Silica Columns: These columns are made from a higher purity silica with a lower metal content and fewer acidic silanol sites compared to older Type A silica, resulting in improved peak shapes for polar and ionizable compounds.

  • Alternative Stationary Phases: For particularly challenging separations, columns with alternative stationary phases, such as polymer-based or hybrid silica-polymer columns, can be used as they have different surface chemistries with minimal or no silanol interactions.

Q4: Can the buffer concentration in the mobile phase affect peak tailing?

Yes, the buffer concentration can influence peak shape. An adequate buffer concentration is necessary to maintain a stable pH throughout the analysis, especially when the sample is dissolved in a solvent with a different pH. For many applications, a buffer concentration in the range of 10-50 mM is sufficient to provide good peak symmetry.[7] Insufficient buffer capacity can lead to localized pH shifts on the column as the sample is injected, causing a mixed ionization state of the analyte and resulting in peak tailing or splitting.[8]

Q5: What should I do if I have optimized the mobile phase and column, but peak tailing persists?

If peak tailing continues after optimizing the mobile phase and column, consider the following troubleshooting steps:

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds. If this does not resolve the issue, the column may be permanently damaged, and replacement is necessary.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to rule out mass overload as the cause of peak tailing.[2]

  • Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • Inspect the HPLC System for Dead Volume: Check all tubing and connections between the injector, column, and detector. Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize extra-column volume.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifetime.

Data Presentation

The following table provides a representative example of how mobile phase pH can affect the peak asymmetry factor for a typical carboxylic acid in reversed-phase HPLC.

Mobile Phase pHAnalyte StateExpected Peak Asymmetry Factor (As)Peak Shape
2.5Predominantly Non-ionized1.0 - 1.2Symmetrical
3.5Partially Ionized1.3 - 1.6Moderate Tailing
4.5 (near pKa)50% Ionized / 50% Non-ionized> 1.8Severe Tailing/Splitting
5.5Predominantly Ionized1.5 - 2.0+Significant Tailing
6.5Fully Ionized> 2.0Very Broad and Tailing

Note: The peak asymmetry factor is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of short-chain fatty acids like this compound, with a focus on achieving optimal peak shape.

Protocol: HPLC Analysis of this compound

1. Objective: To develop and execute an HPLC method for the quantification of this compound with minimal peak tailing.

2. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Phosphoric acid or Formic acid

  • Potassium phosphate (B84403) monobasic (if preparing a buffer)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (end-capped, e.g., 4.6 x 150 mm, 5 µm)

  • 0.22 µm syringe filters

3. Mobile Phase Preparation (pH 2.7):

  • To prepare 1 L of a simple acidic mobile phase, add 950 mL of HPLC grade water to a clean bottle.

  • Carefully add approximately 0.5 mL of concentrated phosphoric acid to the water.

  • Adjust the pH to 2.7 by adding more acid dropwise while monitoring with a calibrated pH meter.

  • Add 50 mL of acetonitrile to the aqueous solution.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. HPLC Method Parameters:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 95:5 (v/v) Water (pH 2.7 with phosphoric acid) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

6. Sample Analysis:

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions, followed by the samples.

7. Data Analysis:

  • Integrate the peak for this compound.

  • Calculate the peak asymmetry factor. A value between 0.9 and 1.3 is generally considered acceptable.

  • If peak tailing is observed, refer to the troubleshooting guide above.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this technical support guide.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is Column End-Capped and in Good Condition? check_ph->check_column Yes adjust_ph->check_column replace_column Use End-Capped Column or Replace Old Column check_column->replace_column No check_overload Is Analyte Concentration Too High? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check for Extra-Column Dead Volume check_overload->check_system No dilute_sample->check_system optimize_system Use Shorter/Narrower Tubing and Check Connections check_system->optimize_system Yes resolved Peak Shape Improved check_system->resolved No optimize_system->resolved Analyte-Stationary Phase Interactions cluster_0 High pH (>= pKa) cluster_1 Low pH (<< pKa) analyte_ionized Analyte (R-COO-) interaction Strong Ionic Interaction (Peak Tailing) analyte_ionized->interaction silanol_ionized Silanol (Si-O-) silanol_ionized->interaction analyte_neutral Analyte (R-COOH) no_interaction Minimal Interaction (Symmetrical Peak) analyte_neutral->no_interaction silanol_neutral Silanol (Si-OH) silanol_neutral->no_interaction

References

preventing isomerization of trans-2-Pentenoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of trans-2-Pentenoic acid to prevent its isomerization to the cis isomer and other degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

The isomerization of this compound to its cis isomer is primarily driven by exposure to energy sources that can overcome the activation barrier for rotation around the carbon-carbon double bond. The main contributing factors are:

  • Heat: Elevated temperatures provide the thermal energy necessary to induce isomerization.

  • Light: Exposure to light, particularly UV radiation, can provide the photochemical energy to cause isomerization.

  • Catalysts: The presence of acidic or basic contaminants, as well as certain metal ions, can catalyze the isomerization process.

  • Free Radicals: Oxidizing agents and exposure to air (oxygen) can lead to the formation of free radicals, which can initiate isomerization.

Q2: What are the ideal storage conditions for this compound?

To maintain the isomeric purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool environment. For long-term storage, temperatures of <15°C are recommended, with some sources suggesting storage at or below -20°C for optimal stability.[1]

  • Light: Protect the compound from light by using an amber glass vial or by wrapping the container in aluminum foil.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and free radical formation.[1]

  • Container: Use a tightly sealed, corrosive-resistant container.

Q3: How can I tell if my this compound has isomerized?

Isomerization can be detected and quantified using various analytical techniques. The most common methods include:

  • Gas Chromatography (GC): A GC equipped with a suitable capillary column can separate the cis and trans isomers, allowing for their quantification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the cis and trans isomers based on the coupling constants of the vinyl protons.

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Q4: Can the solvent I use affect the stability of this compound?

Yes, the choice of solvent is crucial. If storing in solution, use a high-purity, anhydrous, and aprotic solvent. Protic solvents may facilitate isomerization under certain conditions. Ensure the solvent is degassed to remove dissolved oxygen.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Appearance of a new peak corresponding to the cis isomer in GC or HPLC analysis. - Improper storage temperature (too high).- Exposure to light.- Presence of oxygen in the storage container.- Contamination with acidic or basic residues.- Review and optimize storage conditions (see FAQs).- Aliquot the compound to minimize freeze-thaw cycles and exposure to the atmosphere.- Ensure all glassware is thoroughly cleaned and dried before use.
Gradual decrease in the purity of the trans isomer over time. - Slow isomerization due to suboptimal long-term storage.- Potential for slow polymerization or dimerization, especially at elevated temperatures.- Perform a stability study under your specific storage conditions using the provided analytical protocols.- For critical applications, re-analyze the purity of the compound before use.- Consider purchasing smaller quantities to ensure the material is used before significant degradation can occur.
Inconsistent experimental results using this compound. - Isomerization may have occurred, leading to a mixture of cis and trans isomers with potentially different reactivities or biological activities.- Verify the isomeric purity of your starting material before each experiment using a quick analytical check (e.g., TLC, if a method is developed, or a rapid GC/HPLC analysis).- If isomerization is detected, purify the compound or obtain a new, high-purity batch.

Stability Data

Condition Observed Degradation Analytical Method Reference
110°C for 5 hoursThermally stable with respect to isomerization, but some dimerization of related compounds was observed.1H NMR[ACS Sustainable Chemistry & Engineering, 2023]
145°C for up to 10 hoursIsomerization and polymerization are accelerated.1H NMR[ACS Sustainable Chemistry & Engineering, 2023]

Based on general principles of chemical stability, lower temperatures will significantly slow the rate of isomerization.

Experimental Protocols

Protocol 1: Determination of Isomeric Purity by Gas Chromatography (GC)

This protocol is adapted from a method for the analysis of a mixture containing 2-pentenoic acid.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary column: Agilent HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Reagents:

    • Acetone (or other suitable solvent, e.g., dichloromethane), high purity.

    • This compound sample.

    • (Optional) cis-2-Pentenoic acid standard for peak identification.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow of 1.95 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 45°C, hold for 4 minutes.

        • Ramp: Increase to 280°C at a rate of 3°C/min.

        • Hold: Hold at 280°C for 20 minutes.

      • Detector Temperature (FID): 280°C.

      • Injection Volume: 1 µL.

    • Analysis:

      • Inject the sample and record the chromatogram.

      • The cis and trans isomers should be separated based on their retention times. The trans isomer is typically the major peak.

      • Calculate the percentage of each isomer based on the peak areas.

Protocol 2: Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for the separation of crotonic acid and 2-pentenoic acid.

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Column: Agilent Hi-Plex H (300 x 7.7 mm) or a similar ion-exclusion column. A standard C18 column may also be effective with mobile phase optimization.

  • Reagents:

    • Sulfuric acid (H2SO4), concentrated.

    • Ultrapure water.

    • Acetonitrile, HPLC grade.

    • This compound sample.

  • Procedure:

    • Mobile Phase Preparation: Prepare a 5 mM H2SO4 solution in ultrapure water. Filter and degas the mobile phase.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • HPLC Conditions:

      • Mobile Phase: 5 mM H2SO4.

      • Flow Rate: 0.6 mL/min.

      • Column Temperature: 65°C.

      • Detector: RI or UV (at a low wavelength, e.g., 210 nm).

      • Injection Volume: 10-20 µL.

    • Analysis:

      • Inject the sample and record the chromatogram.

      • Identify the peaks for the trans and cis isomers.

      • Quantify the isomeric purity based on the peak areas.

Visualizations

Isomerization_Pathway cluster_factors Contributing Factors trans-2-Pentenoic_Acid This compound (More Stable) cis-2-Pentenoic_Acid cis-2-Pentenoic Acid (Less Stable) trans-2-Pentenoic_Acid->cis-2-Pentenoic_Acid Isomerization cis-2-Pentenoic_Acid->trans-2-Pentenoic_Acid Isomerization Energy_Input Energy Input Heat Heat Light Light Catalysts Catalysts Free_Radicals Free_Radicals

Caption: Factors contributing to the isomerization of this compound.

Storage_Workflow cluster_receipt Receiving and Initial Handling cluster_storage Optimal Storage Conditions cluster_usage Usage and Purity Verification Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Aliquot Aliquot into smaller vials Inspect->Aliquot Temperature Store at <15°C (Long-term: ≤ -20°C) Aliquot->Temperature Atmosphere Blanket with Inert Gas (Argon or Nitrogen) Aliquot->Atmosphere Light Protect from Light (Amber vial or foil) Aliquot->Light Analyze Analyze Purity (GC/HPLC) Before Critical Use Temperature->Analyze Before Use Atmosphere->Analyze Before Use Light->Analyze Before Use Use Use in Experiment Analyze->Use

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Resolving Co-eluting Peaks in trans-2-Pentenoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, particularly the co-elution of peaks, encountered during the analysis of trans-2-pentenoic acid.

Troubleshooting Guides

Issue: Poor resolution and co-eluting peaks are observed for this compound.

When analyzing this compound, especially within complex matrices, you may encounter co-elution, where it is not fully separated from other components in the sample. This can interfere with accurate quantification and identification.

Answer:

Resolving co-eluting peaks requires a systematic optimization of your chromatographic method. The primary goal is to alter the selectivity of the separation, which is influenced by the mobile phase, the stationary phase (column), and the column temperature. A logical, step-by-step approach is the most effective way to achieve baseline resolution.

Troubleshooting Workflow: A Systematic Approach

The following workflow provides a structured path to diagnosing and resolving co-elution issues.

G start Start: Co-eluting Peaks Identified check_purity 1. Confirm Co-elution (Use MS or DAD for Peak Purity Analysis) start->check_purity optimize_mobile_phase 2. Optimize Mobile Phase check_purity->optimize_mobile_phase adjust_strength Adjust Mobile Phase Strength (Modify % Organic Solvent or Gradient Slope) optimize_mobile_phase->adjust_strength review Review Separation adjust_strength->review change_solvent Change Organic Solvent (e.g., Acetonitrile <=> Methanol) change_solvent->review adjust_ph Adjust Mobile Phase pH (Crucial for acidic analytes) adjust_ph->review change_column 3. Change Stationary Phase column_chem Select Different Column Chemistry (e.g., C8, Phenyl-Hexyl, Polar-Embedded) change_column->column_chem column_dim Change Column Dimensions (Longer length or smaller particles) change_column->column_dim column_chem->review column_dim->review optimize_temp 4. Optimize Column Temperature optimize_temp->review review->change_solvent Not Resolved review->adjust_ph Not Resolved review->change_column Not Resolved review->optimize_temp Not Resolved end End: Peaks Resolved review->end Resolved

Caption: A systematic workflow for troubleshooting and resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC

This protocol outlines steps to modify the mobile phase to improve separation.

  • Evaluate Peak Retention (Capacity Factor):

    • First, ensure your peak has an adequate capacity factor (k'). Ideally, k' should be between 1 and 5.[1][2] If k' is too low, peaks are eluting near the void volume with little interaction with the stationary phase.

    • Action: To increase a low k', weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[1]

  • Adjust Organic Solvent Ratio (Isocratic Elution):

    • Systematically decrease the concentration of the organic solvent in the mobile phase in 5% increments.

    • Allow the column to fully equilibrate (at least 10 column volumes) before each injection.

    • A lower organic content increases the retention time of analytes on a reversed-phase column, which can improve resolution.[3]

  • Modify the Elution Gradient (Gradient Elution):

    • For gradient methods, make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). This provides more time for separation to occur.[4]

  • Change the Organic Solvent Type:

    • If altering the solvent strength is insufficient, switch the primary organic solvent. Acetonitrile and methanol (B129727) have different selectivities.[2] This can change the elution order of compounds.[4]

  • Adjust Mobile Phase pH:

    • This compound is a carboxylic acid, making pH a critical parameter. The mobile phase pH should be controlled with a suitable buffer (e.g., phosphate, formate).

    • To maximize retention in reversed-phase mode, adjust the pH to be at least 2 units below the pKa of the acid. This ensures the molecule is in its neutral, more hydrophobic form.

Protocol 2: Stationary Phase (Column) Selection

If mobile phase optimization is unsuccessful, changing the column provides a powerful way to alter selectivity.[5]

  • Select a Different Stationary Phase Chemistry:

    • If you are using a standard C18 column, switch to a phase with different chemical properties.[6]

    • C8 Column: Less hydrophobic than C18, which can alter selectivity for short-chain fatty acids.[3]

    • Phenyl-Hexyl or Polar-Embedded Phase: These offer different interaction mechanisms (e.g., pi-pi interactions) that can resolve compounds that co-elute on traditional alkyl phases.[6]

    • Cholesterol-based Columns: For separating geometric isomers like cis/trans-2-pentenoic acid, columns with high shape selectivity can be very effective.[7]

  • Modify Column Dimensions:

    • Increase Column Length: A longer column provides more theoretical plates (higher efficiency), which can improve the resolution of closely eluting peaks.[5]

    • Decrease Particle Size: Using columns with smaller particles (e.g., moving from 5 µm to 1.8 µm) significantly increases efficiency and resolution.[5]

Frequently Asked Questions (FAQs)

Q1: How do I know if I have a co-elution problem or just a poorly shaped peak?

A1: Distinguishing between co-elution and other peak shape issues is a critical first step.

  • Mass Spectrometry (MS): This is the most definitive method. If you analyze the mass spectra across the chromatographic peak and observe that the spectra are not consistent from the beginning to the end of the peak, you have co-elution.[1]

  • Diode Array Detector (DAD): A DAD allows for peak purity analysis. It compares the UV-Vis spectra across the peak. If the spectra differ, the peak is not pure.[2]

  • Visual Inspection: A "shoulder" on the side of a peak is a classic sign of a closely eluting impurity.[1] This is distinct from symmetrical tailing, which is a gradual decline.

Q2: What are the most likely compounds to co-elute with this compound?

A2: Co-eluting species are typically structurally related to the analyte of interest. Potential candidates include:

  • Geometric Isomers: The cis isomer of 2-pentenoic acid is a very common co-eluting compound.

  • Positional Isomers: Isomers such as 3-pentenoic acid and 4-pentenoic acid.

  • Other Short-Chain Fatty Acids: Compounds like crotonic acid (trans-2-butenoic acid) or other C5 carboxylic acids that may be present in your sample.[8][9]

Q3: Can I resolve co-eluting peaks of this compound using Gas Chromatography (GC)?

A3: Yes, GC is also a powerful technique for fatty acid analysis. Key considerations include:

  • Derivatization: It is standard practice to derivatize fatty acids into their more volatile methyl esters (FAMEs) before GC analysis to improve peak shape and thermal stability.[7]

  • Column Selection: The choice of a GC capillary column is critical for resolution.

    • Highly Polar Columns: Cyanopropyl-based stationary phases (e.g., HP-88, DB-23) are highly effective for separating FAMEs, including challenging cis and trans isomers.[10]

    • WAX Columns: Polyethylene glycol (WAX) phases are also widely used and provide good general-purpose separation of FAMEs.[11]

  • Temperature Program Optimization: To improve separation, lower the initial oven temperature or use a slower temperature ramp rate. This gives compounds more time to interact with the stationary phase, enhancing resolution.[6]

Q4: My peak is tailing, not just broad. How do I fix this?

A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica (B1680970) support of the column packing.

  • Reduce Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This suppresses the ionization of both the analyte and the surface silanol (B1196071) groups, minimizing unwanted interactions.[12]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal active silanol sites.

  • Check for System Contamination: Trace metal ions in the system can chelate with the carboxylic acid group, causing tailing. Cleaning the HPLC system and column may be necessary.[12]

Data and Methodological Starting Points

Table 1: Recommended Starting HPLC Conditions

This table provides a robust starting point for developing a separation method for this compound.

ParameterRecommended ConditionRationale
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)C18 offers strong hydrophobic retention. C8 is less retentive and can provide different selectivity.[3]
Mobile Phase A Water with 0.1% Formic AcidAn acidic modifier is essential to ensure good peak shape for carboxylic acids.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often yields sharper peaks and lower backpressure.[12]
Gradient Program Start at 5-10% B, ramp to 95% B over 15-20 minA generic starting gradient; adjust based on the retention time of your analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.
Column Temperature 30–40 °COperating above ambient temperature can improve efficiency and lower viscosity.[12]
Detection Low UV (205-215 nm) or MSCarboxylic acids have a weak chromophore. Mass spectrometry offers superior sensitivity and selectivity.
Table 2: GC Column Selection Guide for FAME Analysis

For GC-based methods after derivatization to fatty acid methyl esters (FAMEs).

Column Stationary PhasePolaritySuitability for this compound (as FAME)
Highly Polar Cyanopropyl Highly PolarExcellent: The preferred choice for complex separations, including cis/trans isomers.[10]
Polyethylene Glycol (WAX) PolarGood: Widely used for FAME analysis and provides good resolution for many components.[11]
Mid-Polarity Cyanopropyl Medium-PolarVery Good: Offers a balance of polarity and can resolve many complex FAME mixtures.[10]
5% Phenyl Polysiloxane Non-PolarLimited: Not ideal for isomer separations but can be used for simpler mixtures, especially with MS detection.[6]

Logical Decision Framework

Decision Tree for Optimizing Chromatographic Resolution

This diagram illustrates the logical process of method modification based on fundamental chromatographic principles.

G start Co-elution Problem check_k Is Retention (k') Adequate? (1 < k' < 5) start->check_k adjust_k Adjust Mobile Phase Strength (Change % Organic) check_k->adjust_k No check_alpha Is Selectivity (α) the Issue? (α ≈ 1) check_k->check_alpha Yes adjust_k->check_alpha adjust_alpha Change Separation Chemistry: 1. Change Organic Solvent 2. Adjust Mobile Phase pH 3. Change Column Type check_alpha->adjust_alpha Yes check_n Is Efficiency (N) Low? (Peaks are broad) check_alpha->check_n No resolved Resolution Achieved adjust_alpha->resolved adjust_n Improve Efficiency: 1. Use Longer Column 2. Use Smaller Particle Size Column 3. Optimize Flow Rate check_n->adjust_n Yes check_n->resolved No adjust_n->resolved

References

minimizing byproduct formation in trans-2-Pentenoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-2-Pentenoic Acid Reactions

Welcome to the technical support center for optimizing reactions with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals minimize byproduct formation and improve reaction outcomes.

General Troubleshooting Workflow

Before addressing specific reaction types, it's crucial to have a systematic approach to troubleshooting. Unexpected byproducts can arise from various sources, and a logical workflow can help pinpoint the root cause efficiently.

G General Troubleshooting Workflow for Byproduct Formation start Byproduct Detected (e.g., via GC-MS, NMR) identify Identify Byproduct Structure start->identify hypothesize Hypothesize Formation Pathway (e.g., Polymerization, Isomerization, Conjugate Addition) identify->hypothesize mitigate Select Mitigation Strategy (Modify Temp, Catalyst, Solvent, etc.) hypothesize->mitigate end_fail Issue Persists: Re-evaluate Hypothesis hypothesize->end_fail No Clear Pathway implement Implement Protocol Change & Run Small-Scale Test mitigate->implement analyze Analyze Results implement->analyze analyze->hypothesize Byproduct Unchanged or New Byproduct Formed end_success Problem Solved: Scale-Up Reaction analyze->end_success Byproduct Minimized

Caption: Systematic workflow for identifying and resolving byproduct issues.

Section 1: Esterification Reactions

Esterification is a common reaction for this compound.[1][2][3] However, its α,β-unsaturated nature makes it susceptible to side reactions.

Frequently Asked Questions (FAQs)

Q1: During the Fischer esterification of this compound with ethanol, I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: The high molecular weight byproduct is likely a result of Michael addition (a type of conjugate addition) of the alcohol to the double bond of either the starting acid or the ester product, followed by polymerization.[4] This is often catalyzed by the same strong acid (e.g., H₂SO₄) used for the esterification.

Troubleshooting Steps:

  • Use a Milder Catalyst: Switch from a strong mineral acid like sulfuric acid to a milder catalyst such as a solid-supported acid (e.g., Amberlyst-15) or employ a non-acidic method like the Steglich esterification using DCC/DMAP.

  • Control Temperature: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Higher temperatures accelerate polymerization.

  • Limit Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent further side reactions.

  • Stoichiometry: Using a large excess of the alcohol can sometimes favor the desired reaction, but it can also promote Michael addition. A slight excess (1.1 to 1.5 equivalents) is often optimal.

Q2: My final ester product contains the cis-isomer (cis-2-pentenoate). How can I avoid this isomerization?

A2: Isomerization of the trans double bond to the thermodynamically less stable cis form can occur under harsh conditions, particularly with prolonged heating or exposure to strong acids or bases.

Troubleshooting Steps:

  • Reduce Thermal Exposure: Minimize reaction time and use the lowest effective temperature.

  • Catalyst Choice: Some catalysts are more prone to causing isomerization. Consider milder alternatives as mentioned in A1. For particularly sensitive substrates, enzymatic catalysis (e.g., using lipase) can provide excellent stereoselectivity.

  • Purification Method: Distillation at high temperatures can cause isomerization. If possible, use column chromatography or low-temperature distillation under high vacuum for purification.

Table 1: Comparison of Esterification Conditions
Catalyst SystemTypical Temp. (°C)Key AdvantagesCommon Byproducts to Watch For
H₂SO₄ (cat.)80 - 110Inexpensive, effectivePolymer, Michael adducts, cis-isomer
Amberlyst-1570 - 100Easy to remove (filtration)Michael adducts (reduced vs. H₂SO₄)
DCC / DMAP0 - 25Mild, high yieldDicyclohexylurea (DCU), potential for racemization if substrate is chiral
Lipase (Enzymatic)30 - 50Highly selective, no isomerizationSlower reaction times, requires specific solvent systems

Section 2: Conjugate Addition Reactions

The electrophilic β-carbon of this compound is susceptible to attack by nucleophiles.[4] While sometimes this is the desired reaction, it often occurs as a side reaction.

G Reaction Pathways of α,β-Unsaturated Acids start This compound + Nucleophile (Nu⁻) path1 1,2-Addition (Direct Carbonyl Attack) start->path1 Hard Nucleophiles (e.g., Grignard) path2 1,4-Addition (Conjugate Attack) start->path2 Soft Nucleophiles (e.g., Amines, Thiols) product1 Desired Product (e.g., Amide from Amine) path1->product1 byproduct1 Byproduct (3-Nu-pentanoic acid) path2->byproduct1

Caption: Competing 1,2-addition vs. 1,4-addition (conjugate) pathways.

Frequently Asked Questions (FAQs)

Q3: I am trying to form an amide using an amine and a coupling agent, but I am getting the 3-amino-pentanoic acid byproduct. How do I favor amide formation?

A3: This is a classic case of competition between 1,2-addition (amide formation at the carbonyl) and 1,4-conjugate addition (attack at the β-carbon).[4] Amines are effective nucleophiles for both pathways.

Troubleshooting Steps:

  • Activate the Carboxylic Acid First: Pre-activate the this compound with your coupling agent (e.g., HATU, HOBt/EDC) at a low temperature (e.g., 0 °C) for 15-30 minutes before adding the amine. This forms a highly reactive activated ester or similar species, which strongly favors attack at the carbonyl carbon.

  • Temperature Control: Keep the reaction cold (0 °C to room temperature). Higher temperatures can increase the rate of the undesired conjugate addition.

  • Choice of Base: If a non-nucleophilic base is required (e.g., DIEA), ensure it is added slowly to avoid promoting side reactions.

Section 3: Reduction Reactions

Chemoselective reduction of either the double bond or the carboxylic acid is a common challenge.

Frequently Asked Questions (FAQs)

Q4: How can I selectively reduce the carboxylic acid of this compound to the corresponding alcohol (trans-2-penten-1-ol) without reducing the double bond?

A4: Strong, unselective reducing agents like LiAlH₄ can attack both the carbonyl and the double bond, leading to pentan-1-ol as a byproduct. Chemoselectivity is key.

Troubleshooting Steps:

  • Use a Selective Reducing Agent: Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) are known to selectively reduce esters/acids to alcohols in the presence of alkenes.

  • Convert to an Ester First: The most common and reliable method is to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are readily reduced by DIBAL-H at -78 °C to the desired allylic alcohol with high selectivity.

Table 2: Selectivity of Common Reducing Agents
Reducing AgentC=C Double BondC=O (Acid/Ester)Recommended Use for C=O Reduction
LiAlH₄ReducesReducesNot selective, will reduce both
NaBH₄Generally UnreactiveReduces Aldehydes/Ketones, Slow with Esters, Unreactive with AcidsNot suitable for acid reduction
DIBAL-H (-78 °C)UnreactiveReduces to AlcoholExcellent for selective reduction of an ester derivative
H₂ / Pd/CReduces UnreactiveUsed to selectively reduce the C=C bond
Optimized Protocol: Selective Reduction to trans-2-penten-1-ol

This two-step protocol maximizes the yield of the desired allylic alcohol by avoiding common byproducts.

Step 1: Esterification (Fischer)

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (B129727) (5-10 mL per gram of acid).

  • Add concentrated sulfuric acid (0.05 eq) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the starting acid is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl trans-2-pentenoate, which can be used in the next step without further purification.

Step 2: Selective Reduction (DIBAL-H)

  • Dissolve the crude methyl trans-2-pentenoate (1.0 eq) in anhydrous THF or DCM in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (2.2 eq, typically 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2-3 hours. Monitor by TLC for the disappearance of the ester.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with diethyl ether or DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude trans-2-penten-1-ol. Purify by column chromatography as needed.

References

optimization of extraction efficiency for trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of trans-2-Pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for extraction?

A1: this compound is an unsaturated carboxylic acid with the formula C₅H₈O₂.[1][2] For extraction purposes, its most critical properties are its carboxylic acid functional group and its solubility. It is soluble in organic solvents and has limited solubility in water.[1][3] The acidic nature means its charge state is dependent on pH, which is a key parameter to control during extraction.

Q2: Which extraction methods are most suitable for this compound?

A2: The most common and suitable methods for short-chain fatty acids like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5] LLE is a traditional method based on the differential solubility of the analyte between two immiscible liquid phases (typically aqueous and organic).[6] SPE is a more modern technique that uses a solid sorbent to bind the analyte, which is then washed and eluted, often providing cleaner extracts.[5][7]

Q3: Why is pH adjustment of the sample so critical for efficient extraction?

A3: As a carboxylic acid, this compound exists in two forms: a protonated (neutral) form and a deprotonated (anionic) form. The neutral form is significantly more soluble in organic solvents. To ensure the acid is in its neutral form, the pH of the aqueous sample must be adjusted to at least two units below its pKa.[8] This acidification maximizes its partitioning into the organic solvent during LLE or its retention on a nonpolar SPE sorbent.[7][8] For many short-chain fatty acids, an optimal extraction efficiency is observed at a pH of around 2.0.[9]

Q4: What type of organic solvent should be used for Liquid-Liquid Extraction (LLE)?

A4: The choice of solvent depends on balancing analyte solubility with immiscibility with the aqueous sample. Moderately polar, water-immiscible solvents are often a good starting point. The selection is guided by the analyte's polarity, often estimated by its LogP value.[8] Solvents like diethyl ether, ethyl acetate (B1210297), or methyl tert-butyl ether (MTBE) are commonly used for extracting organic acids.

Q5: What analytical techniques are used to measure the concentration of this compound after extraction?

A5: The concentration is typically determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[4][10][11] For GC analysis, derivatization may be necessary to increase the volatility of the acid.[4][11]

Process Optimization Workflow

The following diagram illustrates a general workflow for developing and optimizing an extraction method for this compound.

G cluster_prep 1. Preparation & Planning cluster_dev 2. Method Development cluster_exec 3. Execution & Analysis cluster_opt 4. Optimization char Characterize Analyte (pKa, LogP, Solubility) matrix Define Sample Matrix (Aqueous, Biological Fluid) method Select Method (LLE or SPE) matrix->method params Select Initial Parameters (Solvent, pH, Sorbent) method->params extract Perform Extraction params->extract analyze Quantify Yield (HPLC, GC-MS) extract->analyze eval Evaluate Efficiency (Recovery %, Purity) analyze->eval decision Recovery < 90%? eval->decision adjust Adjust Parameters (pH, Solvent Ratio, Temp) decision->adjust Yes finalize Finalize Protocol decision->finalize No adjust->extract

Caption: Workflow for Extraction Method Optimization.

Troubleshooting Guide

Problem 1: I am experiencing very low recovery of this compound after my liquid-liquid extraction.

This is a common issue that can stem from several factors. Follow these steps to diagnose the problem:

  • Answer 1: Verify Sample pH. The most likely cause is incorrect pH. For this acidic analyte, the aqueous phase must be acidified to a pH at least 2 units below its pKa to ensure it is in the neutral, organic-soluble form.[8]

    • Action: Measure the pH of your sample before extraction. Adjust to pH 2-3 using an acid like formic acid or HCl.[7]

  • Answer 2: Re-evaluate Your Solvent Choice. The organic solvent may not be optimal for your analyte.

    • Action: If your analyte is polar, you may need a more polar extraction solvent.[8] Consider switching to a different solvent (e.g., from hexane (B92381) to ethyl acetate).

  • Answer 3: Increase the Solvent-to-Sample Ratio. An insufficient volume of organic solvent will not be able to efficiently extract the analyte.

    • Action: Increase the ratio of organic solvent to aqueous sample. A ratio of 7:1 is often cited as a good starting point for optimization.[8]

  • Answer 4: Consider the "Salting Out" Effect. If the analyte has some water solubility, adding salt to the aqueous phase can decrease its solubility in water and drive it into the organic phase.[6][8]

    • Action: Saturate your aqueous sample with sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) before extraction.[8]

  • Answer 5: Ensure Thorough Mixing. The two phases must be mixed adequately to allow for the analyte to partition between them. Incomplete mixing can lead to low recovery.[12]

    • Action: Mix the phases by inverting the separatory funnel multiple times. However, avoid overly vigorous shaking to prevent emulsion formation.[6]

Problem 2: An emulsion has formed between the aqueous and organic layers, and they won't separate.

Emulsion formation is a frequent challenge in LLE, especially with complex biological samples that may contain surfactants like phospholipids (B1166683) or proteins.[6]

  • Answer 1: Be Patient and Gentle.

    • Action 1: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, emulsions break on their own.

    • Action 2: Gently swirl the funnel instead of shaking it vigorously. This reduces the energy that creates emulsions while still allowing for surface area contact between the phases.[6]

  • Answer 2: Use "Salting Out".

    • Action: Add a saturated solution of brine (NaCl in water). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6]

  • Answer 3: Use Physical Disruption.

    • Action 1 (Filtration): Pass the emulsified mixture through a bed of glass wool in a pipette.

    • Action 2 (Centrifugation): If the volume is appropriate, centrifuge the mixture. The increased force will often compel the layers to separate.[13]

  • Answer 4: Modify the Solvent System.

    • Action: Add a small amount of a different organic solvent to change the overall properties of the organic phase, which can break the emulsion.[6]

The following diagram provides a decision tree for troubleshooting common LLE problems.

G cluster_recovery Low Recovery Path cluster_emulsion Emulsion Path start Start LLE Troubleshooting q1 What is the primary issue? start->q1 low_rec Low Recovery q1->low_rec Low Yield emulsion Emulsion Formed q1->emulsion No Separation ph Check & Adjust pH (to pH < pKa-2) low_rec->ph wait Wait / Gentle Swirl emulsion->wait solvent Change Solvent or Increase Volume Ratio ph->solvent salt Add Salt (Salting Out) solvent->salt mix Ensure Proper Mixing salt->mix end_node Re-analyze Recovery mix->end_node add_brine Add Brine (Salt) wait->add_brine centrifuge Centrifuge Sample add_brine->centrifuge change_solvent Modify Solvent System centrifuge->change_solvent change_solvent->end_node

Caption: Troubleshooting Flowchart for Liquid-Liquid Extraction.

Data Presentation: Solvent & pH Effects

Table 1: Properties of Common Organic Solvents for LLE
SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexWater Solubility
HexaneC₆H₁₄0.655690.1Insoluble
Diethyl EtherC₄H₁₀O0.71334.62.86.9 g/100 mL
DichloromethaneCH₂Cl₂1.32639.63.11.3 g/100 mL
Ethyl AcetateC₄H₈O₂0.90277.14.48.3 g/100 mL
Methyl tert-butyl ether (MTBE)C₅H₁₂O0.74055.22.55.1 g/100 mL
Table 2: Theoretical Influence of pH on Extraction Efficiency

This table illustrates the expected effect of pH on the distribution of this compound (pKa ≈ 4.8) between an aqueous sample and an organic solvent (e.g., diethyl ether).

Sample pHDominant Form of AcidExpected ChargeExpected Solubility in Organic SolventTheoretical Extraction Efficiency
2.0Protonated (R-COOH)NeutralHighVery High (>99%)
4.0~86% ProtonatedMostly NeutralGoodHigh (~86%)
4.8 (pKa)50% Protonated / 50% DeprotonatedMixedModerateModerate (~50%)
6.0~14% ProtonatedMostly NegativeLowLow (~14%)
8.0Deprotonated (R-COO⁻)NegativeVery LowVery Low (<1%)

Experimental Protocols

Protocol 1: Generalized Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for extracting this compound from an aqueous sample.

  • Sample Preparation:

    • Transfer 10 mL of the aqueous sample into a 50 mL separatory funnel.

    • Acidify the sample to a pH of ~2.5 by adding 1M HCl dropwise. Confirm the pH using a pH meter or pH paper.

  • First Extraction:

    • Add 20 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[6]

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Collection:

    • Carefully drain the lower aqueous layer and set it aside for re-extraction.

    • Drain the upper organic layer (containing the analyte) into a clean Erlenmeyer flask.

  • Re-extraction:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 2 and 3 with a fresh 20 mL portion of ethyl acetate.

    • Combine the second organic extract with the first one.

  • Washing and Drying:

    • (Optional) Wash the combined organic extracts with 10 mL of brine to remove residual water.

    • Drain the organic layer into a clean, dry flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any remaining water. Swirl gently.

  • Final Steps:

    • Filter or decant the dried organic solvent to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the extracted this compound.

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).[7]

Protocol 2: Generalized Solid-Phase Extraction (SPE)

This protocol is based on a reversed-phase "bind and elute" strategy, suitable for isolating this compound from an aqueous matrix.[7]

  • Sorbent Selection:

    • Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Bond Elut Plexa).[7][14]

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to ~2.5 with an acid (e.g., formic acid to a final concentration of 0.1%). This ensures the analyte is in its protonated, nonpolar form.[7]

  • Cartridge Conditioning:

    • Place the SPE cartridge on a vacuum manifold.

    • Pass 5 mL of methanol (B129727) through the cartridge to wet and activate the sorbent.

    • Pass 5 mL of acidified deionized water (pH ~2.5) to equilibrate the sorbent. Do not allow the sorbent to go dry.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge.

    • Apply a gentle vacuum to maintain a slow, steady flow rate (approx. 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water (pH ~2.5) to remove polar interferences that did not bind to the sorbent.

  • Elution:

    • Elute the retained this compound by passing 5 mL of methanol through the cartridge. Collect the eluate in a clean tube.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.[7]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and potential biological activities of cis-2-Pentenoic acid and trans-2-Pentenoic acid. Direct comparative studies on these specific isomers are limited in publicly available literature. Therefore, this guide synthesizes information on each isomer, draws parallels from structurally similar short-chain fatty acids (SCFAs), and outlines relevant experimental protocols to provide a comprehensive overview for research and development.

Introduction

Cis- and this compound are geometric isomers of a five-carbon unsaturated fatty acid. The spatial arrangement of their double bond significantly influences their chemical properties and, consequently, their biological activities. While this compound has found applications in the flavor and fragrance industry and as a synthetic intermediate, emerging research on short-chain fatty acids suggests potential, distinct biological roles for both isomers, particularly in antimicrobial and immunomodulatory contexts.

Data Presentation: A Synthesized Comparison

Due to the lack of direct comparative quantitative data, the following table summarizes the reported and inferred biological activities of the two isomers based on available literature and studies on analogous compounds.

Biological Activitycis-2-Pentenoic Acid (and related cis-2-alkenoic acids)This compoundKey References
Antimicrobial/Biofilm Activity Potentially significant activity. Structurally similar cis-2-alkenoic acids, like cis-2-decenoic acid, are known to inhibit biofilm formation and induce biofilm dispersal in various bacteria.[1][2] The cis configuration is often crucial for this activity.Limited data available. General short-chain fatty acids can inhibit the growth of certain bacteria.[3][1][2][3]
Quorum Sensing (QS) Inhibition Likely acts as a signaling molecule. Cis-2-alkenoic acids are known to interfere with bacterial quorum sensing pathways, which regulate virulence and biofilm formation.[4][5]Unlikely to have the same signaling function as the cis isomer due to structural differences.[4][5]
Anti-inflammatory Activity Plausible, as SCFAs are known to have immunomodulatory effects.Has been shown to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[6][6]
Mitochondrial Function No specific data available.May improve mitochondrial function.[6][6]
Toxicity No specific data available.Not toxic at doses up to 1 g/kg in mice, though higher doses may cause acute toxicity.[6][6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activities of cis- and this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

  • cis- and this compound stock solutions (e.g., 100 mM in a suitable solvent like DMSO or ethanol)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • In a 96-well plate, perform serial two-fold dilutions of the cis- and this compound stock solutions in the growth medium.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the acid at which no visible turbidity is observed.

Biofilm Inhibition and Dispersal Assay

This assay measures the ability of the compounds to prevent biofilm formation and to disperse pre-formed biofilms.

Materials:

  • cis- and this compound

  • Bacterial strains

  • Growth medium

  • Sterile 96-well plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%) for destaining

  • Plate reader

Procedure:

For Inhibition:

  • Perform serial dilutions of the pentenoic acid isomers in the wells of a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the remaining biofilms with Crystal Violet for 15 minutes.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the bound dye with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

For Dispersal:

  • First, grow mature biofilms in the 96-well plate for 24-48 hours as described above.

  • Remove the planktonic cells and gently wash the wells.

  • Add fresh medium containing serial dilutions of the pentenoic acid isomers to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Quantify the remaining biofilm using the Crystal Violet staining method described above.

Signaling Pathways and Visualizations

Bacterial Quorum Sensing Inhibition

Cis-2-alkenoic acids are known to interfere with bacterial communication. The diagram below illustrates a generalized workflow for how these molecules might inhibit quorum sensing and subsequent biofilm formation.

G Workflow for Quorum Sensing Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., Reporter Strain) incubation Incubate Bacteria with Test Compounds bacterial_culture->incubation compound_prep Prepare cis/trans-2-Pentenoic Acid Solutions compound_prep->incubation measurement Measure Reporter Gene Expression (e.g., Luminescence) incubation->measurement data_analysis Data Analysis and Comparison to Controls measurement->data_analysis conclusion Determine QS Inhibition Potential data_analysis->conclusion

Caption: Workflow for a quorum sensing inhibition assay.

General Signaling Pathway for Short-Chain Fatty Acids in Mammalian Cells

Short-chain fatty acids can influence cellular processes in mammals, such as inflammation, through pathways like G-protein-coupled receptor (GPCR) signaling and histone deacetylase (HDAC) inhibition.

G SCFA Signaling in Mammalian Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus scfa cis- or trans- 2-Pentenoic Acid (SCFA) gpcr GPCR (e.g., GPR41/43) scfa->gpcr Binds to hdac HDAC Inhibition scfa->hdac Enters cell g_protein G-protein Activation gpcr->g_protein downstream Downstream Signaling (e.g., MAPK, NF-κB) g_protein->downstream gene_expression Altered Gene Expression (e.g., Anti-inflammatory genes) downstream->gene_expression Influences histone Histone Acetylation hdac->histone Inhibits deacetylation histone->gene_expression Leads to

Caption: SCFA signaling pathways in mammalian cells.

Conclusion

While direct experimental comparisons between cis- and this compound are lacking, the available evidence from related molecules suggests a divergence in their primary biological activities. The cis isomer, akin to other cis-2-alkenoic acids, likely possesses significant activity in modulating bacterial communication and biofilm formation, making it a candidate for anti-infective research. Conversely, the trans isomer has been noted for potential anti-inflammatory effects in mammalian systems.

Further research employing the standardized protocols outlined in this guide is necessary to elucidate the specific biological activities of each isomer, quantify their effects, and understand their mechanisms of action. Such studies will be crucial for unlocking their potential therapeutic applications.

References

An Exploratory Comparison of trans-2-Pentenoic Acid as a Potential Biomarker in Mitochondrial and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct validation of trans-2-Pentenoic acid as a clinical biomarker is not yet established, its reported biological activities suggest a hypothetical role in diseases characterized by mitochondrial dysfunction and inflammation. This guide provides a comparative analysis of this potential biomarker against established markers in related disease areas, supported by experimental data and detailed methodologies.

Hypothetical Biomarker Potential of this compound

This compound, a short-chain unsaturated fatty acid, has been noted for its potential to improve mitochondrial function and exert anti-inflammatory effects, possibly through the inhibition of prostaglandin (B15479496) synthesis[1]. These characteristics suggest its theoretical applicability as a biomarker in conditions such as inherited mitochondrial diseases and metabolic syndrome, where mitochondrial dysfunction, oxidative stress, and chronic inflammation are key pathological features. As an intermediate in fatty acid metabolism, its levels could reflect metabolic shifts associated with these diseases.

Comparative Analysis of Biomarkers

To contextualize the potential of this compound, it is compared here against established biomarkers for mitochondrial diseases and metabolic syndrome.

Biomarkers for Mitochondrial Diseases

Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria. Key biomarkers for these conditions include the lactate (B86563)/pyruvate (B1213749) ratio, Fibroblast Growth Factor 21 (FGF-21), and Growth Differentiation Factor 15 (GDF-15).

BiomarkerDisease AreaMethod of AnalysisSensitivitySpecificityKey Findings
This compound (Hypothetical) Mitochondrial DiseasesGC-MS or LC-MSNot EstablishedNot EstablishedMay reflect alterations in fatty acid metabolism and mitochondrial function.
Lactate/Pyruvate Ratio Mitochondrial DiseasesEnzymatic, Spectrophotometric31% - 50%[2][3][4]100% (when lactate is elevated)[5]An elevated ratio (>20-25) is indicative of a respiratory chain defect[6][7][8].
FGF-21 Mitochondrial MyopathiesELISA67.3% - 92.3%[1][9][10]89.3% - 91.7%[1][9][10]Particularly sensitive for muscle-manifesting mitochondrial diseases[1][9][11].
GDF-15 Mitochondrial DiseasesELISA76.0% - 83%[1][9][12]86.4% - 92%[1][9][12]A broader biomarker for mitochondrial disease, not limited to myopathy[11][13]. Outperforms FGF-21 in overall diagnostic accuracy[11][12].
Biomarkers for Metabolic Syndrome and Oxidative Stress

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, and is strongly associated with oxidative stress and chronic inflammation.

BiomarkerDisease AreaMethod of AnalysisTypical Control LevelsTypical Disease LevelsKey Findings
This compound (Hypothetical) Metabolic SyndromeGC-MS or LC-MSNot EstablishedNot EstablishedCould indicate inflammation via prostaglandin pathways and altered lipid metabolism.
F2-Isoprostanes Oxidative Stress / Metabolic SyndromeGC-MS or ELISA~0.44 - 2.04 µg/g creatinine (B1669602) (urine)[14]~0.77 - 3.17 µg/g creatinine (urine)[14]Considered a gold-standard for in vivo lipid peroxidation[15].
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammation / Metabolic SyndromeImmunoturbidimetric Assay<1.0 mg/L (low risk)>3.0 mg/L (high risk)[16][17]A well-established marker of systemic inflammation and cardiovascular risk[18][19].

Experimental Protocols

Detailed methodologies for the analysis of established biomarkers are provided below. Similar approaches, particularly mass spectrometry, would be applicable for the quantification of this compound.

Protocol 1: Determination of Lactate/Pyruvate Ratio in Plasma

Principle: Lactate and pyruvate are measured enzymatically. Lactate is oxidized by lactate oxidase to produce hydrogen peroxide, which is then used in a colorimetric reaction. Pyruvate concentration is determined by the oxidation of NADH to NAD+ in the presence of lactate dehydrogenase.

Methodology:

  • Sample Collection: Collect venous blood in a sodium heparin (green top) tube.

  • Sample Preparation: Immediately centrifuge the sample to separate the plasma. For pyruvate measurement, plasma is often deproteinized with perchloric acid[20][21].

  • Lactate Measurement (Enzymatic Colorimetric):

    • Plasma is incubated with lactate oxidase, which converts lactate to pyruvate and hydrogen peroxide.

    • Peroxidase then catalyzes a reaction between the hydrogen peroxide and a chromogenic substrate to produce a colored product.

    • The absorbance of the colored product is measured spectrophotometrically and is proportional to the lactate concentration[2].

  • Pyruvate Measurement (Enzymatic UV):

    • The deproteinized plasma supernatant is mixed with a reagent containing NADH and lactate dehydrogenase.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the pyruvate concentration[20].

  • Calculation: The lactate/pyruvate ratio is calculated from the individual concentrations.

Protocol 2: Quantification of FGF-21 and GDF-15 in Serum by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of these protein biomarkers.

Methodology:

  • Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human FGF-21 or GDF-15.

  • Sample and Standard Incubation:

    • Add 100 µL of standards, controls, and patient serum samples to the appropriate wells.

    • Cover the plate and incubate for a specified time (e.g., 2.5 hours at room temperature) with gentle shaking[22].

  • Detection Antibody Incubation:

    • Wash the wells to remove unbound substances.

    • Add 100 µL of a biotinylated detection antibody specific for the target protein to each well.

    • Incubate for a specified time (e.g., 1 hour at room temperature)[22][23].

  • Enzyme Conjugate and Substrate Reaction:

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.

    • Wash the wells again and add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color will develop in proportion to the amount of biomarker present[22][23].

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader[24]. The concentration is determined by comparison to a standard curve.

Protocol 3: Analysis of Urinary F2-Isoprostanes by GC-MS

Principle: Urinary F2-isoprostanes are quantified using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.

Methodology:

  • Sample Preparation and Extraction:

    • Urine samples are spiked with a deuterated internal standard (e.g., [2H4]-15-F2t-IsoP).

    • F2-isoprostanes are extracted from the urine matrix using solid-phase extraction (SPE)[25][26].

  • Purification: The extracted samples are further purified using thin-layer chromatography (TLC) to separate F2-isoprostanes from other interfering substances[25].

  • Derivatization: The purified F2-isoprostanes are chemically derivatized to form pentafluorobenzyl (PFB) esters and then converted to trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and thermal stability for GC analysis[25][26].

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph for separation.

    • The separated compounds are then introduced into a mass spectrometer for detection.

    • Quantification is achieved using negative ion chemical ionization (NICI) by monitoring the specific ions for the endogenous F2-isoprostanes and the deuterated internal standard[25][27].

Protocol 4: Measurement of hs-CRP by Immunoturbidimetric Assay

Principle: This method measures the agglutination of latex particles coated with anti-CRP antibodies when mixed with a sample containing CRP. The resulting turbidity is proportional to the hs-CRP concentration.

Methodology:

  • Sample and Reagent Preparation: Patient serum or plasma is used. Reagents include a reaction buffer and a suspension of latex microparticles coated with anti-human CRP antibodies.

  • Reaction:

    • The sample is mixed with the reaction buffer.

    • The latex particle suspension is added to the mixture.

    • If CRP is present, it will cause the latex particles to agglutinate[19][28][29].

  • Measurement:

    • The increase in turbidity is measured as a change in absorbance by a chemistry analyzer (e.g., at 570 nm)[30][31].

    • The hs-CRP concentration is determined by comparing the absorbance change to a calibration curve prepared from standards of known concentrations.

Visualizing the Pathways

To understand the potential role of this compound, it is useful to visualize its place within relevant metabolic and signaling pathways.

Caption: Fatty Acid Beta-Oxidation Workflow.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 COX1_2->PGH2 Prostaglandin_Synthases Prostaglandin_Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation T2P_Acid This compound (Hypothesized) T2P_Acid->COX1_2 Inhibition?

Caption: Prostaglandin Synthesis and Inflammation.

Conclusion

Currently, this compound remains a molecule of research interest with hypothetical, rather than validated, biomarker potential. Its connection to fatty acid metabolism, mitochondrial function, and inflammation provides a rationale for its investigation in mitochondrial and metabolic diseases. However, robust clinical studies are required to determine its sensitivity, specificity, and clinical utility. In contrast, biomarkers such as the lactate/pyruvate ratio, FGF-21, GDF-15, F2-isoprostanes, and hs-CRP are well-established and integrated into the diagnostic and risk stratification pathways for these conditions. Future research could focus on quantifying this compound in patient cohorts to explore its correlation with disease presence, severity, and response to therapy, thereby validating its potential as a novel biomarker.

References

Evaluating the Efficacy of Trans-2-Pentenoic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive comparison of trans-2-Pentenoic acid derivatives, focusing on their efficacy as modulators of the human Androgen Receptor (hAR) and the Nicotinic Acid Receptor HCA2 (GPR109A). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to facilitate informed decision-making in therapeutic development.

Comparative Efficacy of this compound Derivatives

While direct comparative studies focusing exclusively on a wide range of this compound derivatives are limited in publicly available literature, the trans-α,β-unsaturated carboxylic acid motif is a recognized pharmacophore in the design of nonsteroidal selective androgen receptor modulators (SARMs) and HCA2 receptor agonists. Research in these areas provides valuable structure-activity relationship (SAR) data for compounds containing this core structure.

As Androgen Receptor Modulators

This compound and its analogs serve as crucial building blocks in the synthesis of potent nonsteroidal hAR agonists. The development of compounds with a 2H-pyrano[3,2-g]quinolin-2-one scaffold, for instance, has demonstrated that modifications to the core structure, which can be derived from pentenoic acid derivatives, lead to significant variations in agonist activity.

Compound IDModification from Parent ScaffoldhAR Agonist Activity (EC50, nM)hAR Binding Affinity (Ki, nM)
DHT Dihydrotestosterone (Reference)~1~1
Compound A Parent 2H-pyrano[3,2-g]quinolin-2-oneModerateNot Reported
Derivative 1 Substituted analog of Compound APotent AgonistHigh Affinity
Derivative 2 Alternative substitution on Compound AFull Agonist (more potent than DHT)High Affinity
As HCA2 Receptor Agonists

The planar trans-propenoic acid structure is a key pharmacophore for agonists of the HCA2 receptor. Studies on various trans-substituted propenoic acid derivatives have elucidated the structural requirements for receptor binding and activation.

CompoundStructureHCA2 Receptor Affinity (Ki, µM)
Nicotinic Acid Pyridine-3-carboxylic acid~1
This compound C2H5CH=CHCOOHModerate
Trans-Cinnamic Acid C6H5CH=CHCOOHAppreciable
Fumaric Acid Monoethyl Ester HOOCCH=CHCOOC2H5Active

Note: This table summarizes the relative affinities of compounds with a trans-propenoic acid motif for the HCA2 receptor. A direct comparison with a full set of quantitative Ki values for various this compound derivatives is not available in the reviewed literature.

Key Experimental Protocols

The evaluation of this compound derivatives necessitates robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of these compounds as modulators of the androgen receptor.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the transcriptional activity of the AR in response to potential agonists or antagonists.

Objective: To determine the ability of a test compound to activate or inhibit the androgen receptor.

Materials:

  • Cell Line: Human prostate cancer cell line endogenously expressing AR (e.g., LNCaP or 22Rv1) or a host cell line (e.g., HEK293) transiently or stably transfected with an AR expression vector.

  • Reporter Plasmid: A luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE-luc).

  • Control Plasmid: A plasmid expressing a different reporter gene under a constitutive promoter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Test Compounds: this compound derivatives and a reference agonist (e.g., Dihydrotestosterone, DHT).

  • Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), charcoal-stripped FBS (CSS), and transfection reagents.

  • Luciferase Assay System: Commercially available luciferase assay kit.

  • Luminometer: For measuring luminescence.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Transfection (if necessary): Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • For Agonist Assay: Replace the medium with a medium containing serial dilutions of the test compounds or the reference agonist. Include a vehicle control.

    • For Antagonist Assay: Pre-incubate the cells with serial dilutions of the test compounds for a specified period, followed by the addition of a fixed concentration of DHT (typically the EC50 or EC80 concentration).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist assays, plot the normalized luciferase activity against the compound concentration to determine the EC50 value. For antagonist assays, plot the percentage of inhibition of DHT-induced activity against the compound concentration to determine the IC50 value.

Androgen Receptor (AR) Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.

Materials:

  • AR Source: Recombinant human AR or tissue homogenates containing AR (e.g., from rat prostate).

  • Radioligand: A high-affinity radiolabeled AR agonist (e.g., [³H]-Mibolerone or [³H]-R1881).

  • Test Compounds: Unlabeled this compound derivatives.

  • Assay Buffer: Appropriate buffer for the binding reaction.

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Reaction Setup: In a multi-well plate, incubate the AR preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR modulators.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Preclinical) Binding_Assay Radioligand Binding Assay (Determine Ki) SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay Luciferase Reporter Assay (Determine EC50/IC50) Functional_Assay->SAR_Analysis Animal_Model Animal Model of Disease (e.g., Castrated Rats) SAR_Analysis->Animal_Model Lead Candidates Efficacy_Testing Efficacy Testing (e.g., Muscle vs. Prostate Growth) Animal_Model->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD Lead_Compound Synthesized Trans-2-Pentenoic Acid Derivatives Lead_Compound->Binding_Assay Lead_Compound->Functional_Assay

Caption: Experimental Workflow for Evaluating AR Modulators.

This guide serves as a foundational resource for the evaluation of this compound derivatives. Further focused research into the synthesis and systematic biological testing of a broader range of these compounds is warranted to fully elucidate their therapeutic potential.

head-to-head comparison of different synthesis routes for trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project outcomes. This guide provides a comparative analysis of prominent synthetic routes to trans-2-Pentenoic acid, a valuable building block in organic synthesis. By examining the experimental data and methodologies, this document aims to equip researchers with the necessary information to select the most suitable pathway for their specific needs.

This comparison focuses on two primary and mechanistically distinct routes for the synthesis of this compound: the Knoevenagel-Doebner condensation and the oxidation of trans-2-pentenal (B73810). While other methods such as the hydrolysis of corresponding esters exist, the availability of detailed experimental data for the aforementioned routes allows for a more direct and quantitative comparison.

Data Presentation: A Quantitative Overview

The following table summarizes the key quantitative parameters for the two primary synthesis routes to this compound, facilitating a clear and direct comparison of their performance.

ParameterKnoevenagel-Doebner CondensationOxidation of trans-2-Pentenal
Starting Materials Propionaldehyde (B47417), Malonic Acidtrans-2-Pentenal
Key Reagents Pyridine (B92270), Piperidine (B6355638) (catalyst)Silver(I) oxide, Sodium hydroxide
Reaction Time 3 hoursNot explicitly stated, likely several hours
Reported Yield 93%High (qualitative)
Key Advantages High yield, one-pot reactionUtilizes a readily available starting material
Key Disadvantages Use of pyridine as solventUse of a stoichiometric amount of a heavy metal oxidant

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Route 1: Knoevenagel-Doebner Condensation of Propionaldehyde and Malonic Acid

This method represents a classic and high-yielding approach to α,β-unsaturated carboxylic acids. The reaction proceeds through a condensation of an aldehyde with malonic acid, catalyzed by a base, followed by decarboxylation.

Experimental Protocol:

A mixture of propionaldehyde and malonic acid is heated in pyridine, which acts as both the solvent and a basic catalyst. A catalytic amount of piperidine can also be added to facilitate the reaction. The reaction mixture is typically heated for 3 hours. During this time, the condensation product is formed and subsequently undergoes decarboxylation to yield this compound. The product can then be isolated and purified using standard laboratory techniques. A reported yield for this method is as high as 93%.[1]

Route 2: Oxidation of trans-2-Pentenal

The oxidation of an α,β-unsaturated aldehyde to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, trans-2-pentenal serves as the direct precursor.

Experimental Protocol:

While a specific detailed protocol with a reported yield for the oxidation of trans-2-pentenal to this compound using silver(I) oxide was not found in the immediate search, a general and effective method for this type of transformation involves the use of Tollens' reagent (ammoniacal silver nitrate) or freshly prepared silver(I) oxide in a basic medium.

A typical procedure would involve dissolving trans-2-pentenal in a suitable solvent and treating it with a freshly prepared solution of silver(I) oxide in aqueous sodium hydroxide. The reaction mixture would be stirred at room temperature or with gentle heating until the aldehyde is consumed. Acidification of the reaction mixture followed by extraction and purification would yield the desired this compound. While a specific yield is not available, this method is generally known to produce high yields for the oxidation of aldehydes to carboxylic acids.

Mandatory Visualizations

To further elucidate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthesis Routes cluster_2 Product Propionaldehyde Propionaldehyde Knoevenagel Knoevenagel-Doebner Condensation Propionaldehyde->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel trans_2_Pentenal trans-2-Pentenal Oxidation Oxidation trans_2_Pentenal->Oxidation Product This compound Knoevenagel->Product Yield: 93% Oxidation->Product Yield: High

Caption: A comparative workflow of the two main synthesis routes to this compound.

Knoevenagel_Workflow Reactants Propionaldehyde + Malonic Acid Conditions Pyridine, Piperidine (cat.) Heat, 3h Reactants->Conditions Intermediate Condensation & Decarboxylation Conditions->Intermediate Product This compound Intermediate->Product

Caption: Experimental workflow for the Knoevenagel-Doebner synthesis of this compound.

Conclusion

The choice between the Knoevenagel-Doebner condensation and the oxidation of trans-2-pentenal for the synthesis of this compound will depend on the specific priorities of the researcher. The Knoevenagel-Doebner route offers a documented high yield in a one-pot procedure, making it an attractive option for efficiency. However, it requires the use of pyridine, which may be a consideration for scale-up and environmental concerns. The oxidation route, while lacking a specific reported yield in this analysis, starts from a more advanced intermediate and avoids the use of pyridine. The use of a stoichiometric silver oxidant, however, introduces cost and waste considerations. Ultimately, the selection of the optimal synthetic route will be guided by factors such as starting material availability, desired scale, process safety, and economic viability.

References

Validating Analytical Methods for trans-2-Pentenoic Acid in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like trans-2-Pentenoic acid in complex biological matrices is critical for pharmacokinetic studies, metabolism research, and safety assessments. The choice of analytical methodology is paramount to ensuring reliable and reproducible results. This guide provides a comparative overview of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound, complete with detailed experimental protocols and illustrative validation data.

Comparison of Analytical Methods

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the nature of the matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of organic molecules. For a moderately polar compound like this compound, reverse-phase HPLC is the method of choice. Detection is typically performed using a UV detector, as the carbon-carbon double bond in the molecule allows for UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for analyzing volatile compounds or those that can be made volatile through derivatization. Given that this compound has a carboxylic acid group, derivatization is often necessary to improve its volatility and chromatographic behavior.

The following table summarizes the key performance parameters for hypothetical validated HPLC-UV and GC-MS methods for the analysis of this compound in a complex matrix such as human plasma. These values are representative of what can be expected from a well-optimized and validated method.

Performance ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 5%< 8%
Limit of Detection (LOD) 10 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.6 ng/mL
Specificity Good; potential for matrix interference.Excellent; mass fragmentation aids in identification.
Throughput Higher; typically faster run times.Lower; derivatization step adds time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and GC-MS.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a generic example for the extraction of this compound from a biological matrix like plasma.

  • Spiking: To 500 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and 50 µL of formic acid to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the mobile phase for HPLC or derivatization agent for GC-MS).

HPLC-UV Method
  • Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Agilent Hi-Plex H, 300 x 7.7 mm) is a suitable choice.[1]

  • Mobile Phase: A gradient of 5 mM H₂SO₄ in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 65°C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

GC-MS Method
  • Instrumentation: Agilent GC-7890A coupled with an MS-5975C Mass Spectrometer or equivalent.

  • Derivatization: The dried extract is reconstituted in 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heated at 60°C for 30 minutes.

  • Column: An Agilent HP-5MS capillary column (60 m, 0.25 mm ID, 0.25 µm film thickness) is often used.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.95 mL/min.[2]

  • Oven Temperature Program: Start at 45°C (hold for 4 min), then ramp to 280°C at a rate of 3°C/min, and hold at 280°C for 20 min.[2]

  • Injector Temperature: 250°C.[2]

  • MS Interface Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 15-500.[2]

Visualizing the Validation Workflow

A systematic approach is essential for the validation of any analytical method. The following diagram illustrates the logical flow of the validation process.

Analytical_Method_Validation_Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability (Stock, Freeze-Thaw, Bench-Top) Robustness->Stability ValidationReport Validation Report Stability->ValidationReport End Method Implementation ValidationReport->End

Analytical Method Validation Workflow

This comprehensive guide provides a framework for the selection, development, and validation of analytical methods for this compound in complex matrices. By following these protocols and validation procedures, researchers can ensure the generation of high-quality, reliable data for their studies.

References

The Uncharted Territory: A Comparative Look at Trans-2-Pentenoic Acid's Potential Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current cancer research is the lack of comprehensive studies on the direct effects of trans-2-Pentenoic acid across different cell lines. Despite its simple structure as an unsaturated short-chain fatty acid (SCFA), its biological impact on cell proliferation, apoptosis, and underlying signaling pathways remains largely unexplored. This guide, therefore, ventures into a comparative analysis of structurally similar SCFAs to provide a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein, while not directly attributable to this compound, offers valuable insights into the potential anti-cancer activities that warrant future investigation into this specific molecule.

Effects of Structurally Related Short-Chain Fatty Acids on Cancer Cell Lines

While direct data for this compound is unavailable, extensive research on other SCFAs, such as butyrate (B1204436) and propionate, has demonstrated significant anti-cancer effects in a variety of cancer cell lines. These compounds are known to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[1][2] The primary mechanism often cited is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can halt cancer progression.[1][2]

Below is a summary of the observed effects of these related SCFAs on various cancer cell lines, which may serve as a predictive framework for future studies on this compound.

Cell LineShort-Chain Fatty AcidObserved EffectsReference
Breast Cancer
MCF-7Butyrate, Propionate, ValerateTime- and concentration-dependent decrease in cell viability. Butyrate significantly affected cell morphology, clonogenicity, and migration.[3][4]
MDA-MB-231Butyrate, Propionate, ValerateTime- and concentration-dependent decrease in cell viability. Butyrate significantly affected cell morphology, clonogenicity, and migration.[3][4]
SK-BR-3Butyrate, Propionate, ValerateVaried effects on cell viability depending on concentration.[3][4]
4T1 (murine)Butyrate, Propionate, ValerateTime- and concentration-dependent decrease in cell viability. Butyrate significantly affected cell morphology, clonogenicity, and migration.[3][4]
Colorectal Cancer
HCT-116ButyrateInhibition of cell proliferation and induction of apoptosis.[1]
Gastric Cancer
(Not specified)Short-Chain Fatty AcidsInhibition of histone deacetylase (HDAC) activity.[1]
Cervical Cancer
HeLaShort-Chain Fatty AcidsInhibition of histone deacetylase (HDAC) activity.[1]
Pro-B-cell Lymphoma
BaF3Acetate, Propionate, ButyrateTime- and dose-dependent decrease in cell proliferation.[5]

Experimental Protocols

To facilitate future research on this compound, this section details the standard methodologies for key experiments used to assess the cytotoxic and apoptotic effects of compounds on cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Visualizing Potential Mechanisms and Workflows

To further guide future research, the following diagrams illustrate a general experimental workflow for assessing the effects of a test compound and a potential signaling pathway that this compound might influence, based on the known mechanisms of other SCFAs.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Cell Line Selection Select Diverse Cancer Cell Lines Dose-Response Studies Determine IC50 of This compound Cell Line Selection->Dose-Response Studies Cell Viability (MTT) Assess Proliferation/ Cytotoxicity Dose-Response Studies->Cell Viability (MTT) Mechanism of Action Mechanism of Action Dose-Response Studies->Mechanism of Action Apoptosis Assay (FACS) Quantify Apoptotic vs. Necrotic Cells Cell Viability (MTT)->Apoptosis Assay (FACS) Apoptosis Assay (FACS)->Mechanism of Action Western Blot (Protein Expression) Analyze Key Proteins (e.g., Caspases, Bcl-2) Mechanism of Action->Western Blot (Protein Expression) Gene Expression (qPCR) Measure mRNA Levels of Apoptosis-related Genes Mechanism of Action->Gene Expression (qPCR) Signaling Pathway Analysis Identify Affected Cellular Pathways Western Blot (Protein Expression)->Signaling Pathway Analysis

Experimental workflow for investigating the cellular effects of a novel compound.

G T2PA This compound HDAC Histone Deacetylase (HDAC) T2PA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Bax Bax Upregulation Gene_Expression->Bax Bcl2 Bcl-2 Downregulation Gene_Expression->Bcl2 Cyclin_CDK Cyclin/CDK Inhibition p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cyclin_CDK->Cell_Cycle_Arrest Leads to Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A potential signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

The current body of scientific literature presents a compelling case for the investigation of this compound as a potential anti-cancer agent. While this guide has drawn parallels from the activities of other short-chain fatty acids, it is imperative that future research focuses on generating direct experimental data for this compound. Such studies should encompass a broad range of cancer cell lines to establish a comprehensive profile of its efficacy and selectivity. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent. The experimental frameworks and potential mechanisms outlined in this guide provide a robust starting point for these essential future investigations.

References

A Comparative Purity Analysis of Synthetic versus Bio-sourced trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of a compound is paramount. This guide provides a detailed comparison of trans-2-Pentenoic acid derived from conventional chemical synthesis against that obtained from a renewable, bio-based source. While traditionally sourced from chemical precursors, emerging methods involve the pyrolysis of bio-based polyhydroxyalkanoates (PHBV), offering a "natural" alternative. This comparison focuses on purity profiles, potential impurities, and the analytical methodologies used for their assessment.

Quantitative Purity Comparison

The purity of this compound can vary significantly based on its origin. Synthetic routes often result in a specific set of impurities, primarily stereoisomers, while bio-based production can introduce a different array of byproducts. The following table summarizes the available quantitative data on the purity of this compound from both sources.

FeatureSynthetic this compoundBio-sourced this compound (from PHBV Pyrolysis)
Purity Range 90% - 98%[1][2]Estimated purity, by analogy to co-product, is 93% - 96%[3][4]
Primary Impurities cis-2-Pentenoic acid (up to 10%)Other unsaturated carboxylic acids (e.g., isocrotonic acid, 4-pentenoic acid, 3-butenoic acid)[4]
Source Material Chemical precursors (e.g., n-propanal, 2-pentanone)[5]Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) biomass[3][6]
Production Method Multi-step chemical synthesisPyrolysis of PHBV-enriched biomass followed by distillation[3][4][6]

The Significance of Isomeric Purity in Biological Systems

The presence of geometric isomers, such as the cis-isomer in synthetic preparations of this compound, can have significant biological consequences. For some unsaturated fatty acids, the cis or trans configuration is critical for their biological activity. For instance, in certain bacterial species, cis-2-unsaturated fatty acids have been shown to be involved in signaling pathways such as quorum sensing and biofilm dispersal, while their trans counterparts are less active or inactive.[7] This highlights the importance of controlling isomeric purity in research and pharmaceutical applications, as the presence of an unintended isomer could lead to off-target effects or reduced efficacy.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound and its non-volatile impurities.

  • Methodology:

    • Column: Agilent Hi-Plex H column (300 x 7.7 mm).

    • Mobile Phase: 5 mM H₂SO₄ solution.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 65 °C.

    • Detector: Refractive Index Detector (RID).

    • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify volatile components, including isomers and other potential impurities.

  • Methodology:

    • Column: Agilent HP-5MS capillary column (60 m, 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.95 mL/min.

    • Oven Temperature Program: Start at 45 °C (hold for 4 min), ramp to 280 °C at 3 °C/min, and hold at 280 °C for 20 min.

    • Injector Temperature: 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 15-500.

    • Sample Preparation: Samples are dissolved in a volatile solvent such as acetone.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide structural confirmation and determine the ratio of trans to cis isomers.

  • Methodology:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent.

    • Analysis: ¹H NMR spectra can distinguish between the olefinic protons of the trans and cis isomers based on their distinct chemical shifts and coupling constants. The relative integrals of these signals allow for the quantification of the isomeric ratio.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Quantification Quantification of Impurities HPLC->Quantification GCMS->Quantification IsomerRatio Determination of Isomeric Ratio NMR->IsomerRatio Purity Final Purity Assessment Quantification->Purity IsomerRatio->Purity

Workflow for Purity Analysis

Signaling Context: Short-Chain Fatty Acids (SCFAs)

This compound is a short-chain fatty acid (SCFA). SCFAs are known to act as signaling molecules by interacting with G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). This interaction can trigger various downstream signaling cascades that influence cellular processes. The diagram below illustrates a generalized signaling pathway for SCFAs. The purity of an SCFA, like this compound, is crucial as impurities or different isomers may not bind to the receptor or could act as antagonists.

G cluster_0 cluster_1 cluster_2 SCFA This compound (SCFA) Receptor FFAR2/FFAR3 (GPCR) SCFA->Receptor Binding G_protein G-protein Activation Receptor->G_protein Activation Downstream Downstream Signaling Cascade (e.g., MAPK, Ca2+ mobilization) G_protein->Downstream Initiation Response Cellular Response (e.g., anti-inflammatory effects, metabolic regulation) Downstream->Response Leads to

Generalized SCFA Signaling Pathway

References

Validating the Mechanism of Action of Trans-2-Pentenoic Acid In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-2-pentenoic acid, a short-chain fatty acid (SCFA), holds potential for therapeutic applications due to its structural similarity to other biologically active SCFAs. While direct in vitro studies on its specific mechanism of action are limited, its classification as an SCFA provides a strong foundation for hypothesizing and validating its biological activities. This guide offers a comparative framework based on the established mechanisms of well-characterized SCFAs like acetate, propionate, and butyrate, and provides detailed experimental protocols to validate the in vitro mechanism of action of this compound.

The primary hypothesized mechanisms of action for this compound, in line with other SCFAs, are the activation of G-protein coupled receptors (GPCRs), specifically GPR41 (FFAR3) and GPR43 (FFAR2), and the inhibition of histone deacetylases (HDACs). These pathways are known to modulate cellular processes involved in inflammation, metabolism, and cell proliferation.

Comparative Efficacy of Short-Chain Fatty Acids

To provide a benchmark for validating the activity of this compound, the following tables summarize the reported in vitro efficacy of other SCFAs on their primary molecular targets.

Table 1: Comparative Efficacy of SCFAs on G-Protein Coupled Receptors (GPCRs)

Short-Chain Fatty AcidReceptorAssay TypeEC50 Value (µM)
Acetate (C2)GPR43cAMP Inhibition300.7[1]
Calcium Flux57.72[1]
Propionate (C3)GPR43cAMP Inhibition~ sub-millimolar[2]
GPR41-~ 10-30[3]
Butyrate (C4)GPR43cAMP Inhibition~ low single-digit millimolar[2]
GPR41-~ 10-50[3]
Pentanoate (C5)GPR43Intestinal MotilityLess potent than C2, C3, C4[4]

Table 2: Comparative Efficacy of SCFAs on Histone Deacetylase (HDAC) Activity

Short-Chain Fatty AcidCell LineAssay TypeIC50 Value (mM)
Butyrate (C4)HT-29Nuclear Extract HDAC Activity0.09[5]
Propionate (C3)HT-29Nuclear Extract HDAC ActivityLess potent than butyrate[5]

Proposed Signaling Pathways for this compound

Based on the known mechanisms of other SCFAs, this compound is hypothesized to activate two primary signaling pathways:

  • G-Protein Coupled Receptor (GPCR) Signaling: Upon binding to GPR41 and/or GPR43, this compound is expected to initiate downstream signaling cascades. GPR43 activation typically leads to the activation of both Gαi/o and Gαq/11 pathways, resulting in a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, respectively. These events can influence a variety of cellular responses, including the modulation of inflammatory pathways such as NF-κB.

  • Histone Deacetylase (HDAC) Inhibition: this compound may also enter the cell and nucleus to directly inhibit the activity of HDACs. This leads to an increase in histone acetylation, altering chromatin structure and leading to changes in gene expression, which can affect cell cycle progression and inflammation.

SCFA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2PA_extracellular This compound (extracellular) GPR43 GPR43 T2PA_extracellular->GPR43 GPR41 GPR41 T2PA_extracellular->GPR41 T2PA_intracellular This compound (intracellular) T2PA_extracellular->T2PA_intracellular Transport G_alpha_q Gαq/11 GPR43->G_alpha_q G_alpha_i Gαi/o GPR43->G_alpha_i PLC PLC G_alpha_q->PLC AC Adenylyl Cyclase G_alpha_i->AC IP3 IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP Ca_flux ↑ Intracellular Ca2+ IP3->Ca_flux Downstream_GPCR Modulation of Inflammatory Signaling (e.g., NF-κB) cAMP->Downstream_GPCR Ca_flux->Downstream_GPCR HDACs HDACs T2PA_intracellular->HDACs Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., Cell Cycle, Inflammation) Histone_Acetylation->Gene_Expression GPCR_Activation_Workflow cluster_camp cAMP Inhibition Assay cluster_calcium Calcium Mobilization Assay seed_cells_camp Seed GPR41/43 expressing cells pre_treat_camp Pre-treat with IBMX seed_cells_camp->pre_treat_camp add_t2pa_camp Add this compound pre_treat_camp->add_t2pa_camp stimulate_camp Stimulate with Forskolin add_t2pa_camp->stimulate_camp measure_camp Measure cAMP levels stimulate_camp->measure_camp analyze_camp Calculate EC50 measure_camp->analyze_camp seed_cells_ca Seed GPR43 expressing cells load_dye_ca Load with Fluo-4 AM seed_cells_ca->load_dye_ca wash_cells_ca Wash cells load_dye_ca->wash_cells_ca add_t2pa_ca Add this compound wash_cells_ca->add_t2pa_ca measure_ca Measure fluorescence add_t2pa_ca->measure_ca analyze_ca Calculate EC50 measure_ca->analyze_ca HDAC_and_Inflammation_Workflow cluster_hdac HDAC Inhibition Assay cluster_inflammation Anti-Inflammatory Assay prepare_reaction Prepare reaction mix (substrate, developer) add_t2pa_hdac Add this compound prepare_reaction->add_t2pa_hdac start_reaction Add HDAC source (nuclear extract) add_t2pa_hdac->start_reaction incubate_hdac Incubate at 37°C start_reaction->incubate_hdac measure_hdac Measure fluorescence incubate_hdac->measure_hdac analyze_hdac Calculate IC50 measure_hdac->analyze_hdac seed_cells_inflam Seed macrophages or epithelial cells pre_treat_inflam Pre-treat with This compound seed_cells_inflam->pre_treat_inflam stimulate_inflam Stimulate with LPS pre_treat_inflam->stimulate_inflam collect_supernatant Collect supernatant stimulate_inflam->collect_supernatant measure_cytokines Measure cytokines (ELISA) collect_supernatant->measure_cytokines analyze_inflam Calculate IC50 measure_cytokines->analyze_inflam

References

Safety Operating Guide

Personal protective equipment for handling trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of trans-2-Pentenoic acid, a corrosive compound that requires careful management in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (E)-Pent-2-enoic acid, Pent-2-enoic acid, (E)-

  • CAS Number: 13991-37-2

Hazard Identification and Personal Protective Equipment

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1] Adherence to strict safety protocols is mandatory to prevent exposure.

Summary of Safety Information

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary StatementsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity, Skin Corrosion/Irritation, Serious Eye Damage/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P501: Dispose of contents/container to an approved waste disposal plant.[1]Eyes/Face: Chemical safety goggles and a face shield.[2][3] Hands: Acid-resistant gloves (Nitrile or butyl rubber recommended).[3] Body: Acid-resistant lab coat or suit.[3] Respiratory: Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate.[2][4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical to minimize risk.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Review SDS and Establish Emergency Plan ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe setup Ensure Eyewash Station and Safety Shower are Accessible ppe->setup dispense Work in a Well-Ventilated Area (e.g., Fume Hood) setup->dispense transfer Carefully Dispense and Transfer Chemical dispense->transfer reaction Perform Experimental Procedures transfer->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate waste Collect Waste in a Labeled, Sealed Container decontaminate->waste dispose Dispose of Waste According to Institutional and Local Regulations waste->dispose

Caption: Standard Operating Procedure for this compound.

Hierarchy of Controls for Chemical Safety

To effectively manage risks associated with hazardous chemicals, a hierarchical approach to control measures should be implemented. This strategy prioritizes controls that are generally more effective and reliable.

elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) engineering Engineering Controls (Isolate people from the hazard) administrative Administrative Controls (Change the way people work) ppe_control PPE (Protect the worker with Personal Protective Equipment)

Caption: Hierarchy of Controls for Managing Chemical Exposure.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3] All personnel involved must be trained on the specific hazards of this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing.[3] Use appropriate tools such as a pipette or a funnel.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[1]

Disposal Plan:

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, properly labeled, and sealed waste container.[3]

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Spill Management: In the event of a spill, evacuate the area. Use an appropriate inert absorbent material (e.g., sand, silica (B1680970) gel) for containment and collect it into a suitable container for disposal.[3][4] Ensure adequate ventilation during cleanup.[3] Contaminated clothing should be removed and washed before reuse.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.